molecular formula C9H7FO4 B1316242 2-Fluoro-3-(methoxycarbonyl)benzoic acid CAS No. 914301-44-3

2-Fluoro-3-(methoxycarbonyl)benzoic acid

Cat. No.: B1316242
CAS No.: 914301-44-3
M. Wt: 198.15 g/mol
InChI Key: GHBSBSSHCNIRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-(methoxycarbonyl)benzoic acid is a useful research compound. Its molecular formula is C9H7FO4 and its molecular weight is 198.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-3-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO4/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBSBSSHCNIRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582089
Record name 2-Fluoro-3-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914301-44-3
Record name 2-Fluoro-3-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of 2-Fluoro-3-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-(methoxycarbonyl)benzoic acid

This compound (CAS No: 914301-44-3) is a bespoke chemical entity characterized by a strategically substituted benzene ring.[1] The presence of three distinct functional groups—a fluorine atom, a carboxylic acid, and a methyl ester—in a specific ortho-meta-para arrangement makes it a highly valuable and versatile building block. This trifunctional nature allows for orthogonal chemical modifications, positioning it as a key intermediate in the synthesis of complex molecules.

Professionals in drug development leverage such structures to fine-tune the physicochemical properties of active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid and ester groups provide reactive handles for constructing larger molecular architectures.[2] This guide provides a scientifically grounded, logical pathway for the synthesis of this important intermediate, focusing on the underlying principles and experimental causality.

Retrosynthetic Analysis and Strategic Overview

A logical approach to synthesizing a monoester of a dicarboxylic acid is through the selective hydrolysis of a corresponding diester. Our primary strategy, therefore, centers on the controlled, partial hydrolysis of Dimethyl 2-fluorobenzene-1,3-dicarboxylate. This precursor is accessible through established aromatic chemistry transformations.

The core retrosynthetic logic is as follows:

G target This compound precursor1 Dimethyl 2-fluorobenzene-1,3-dicarboxylate target->precursor1 Selective Mono-hydrolysis precursor2 2-Fluorobenzene-1,3-dicarboxylic Acid precursor1->precursor2 Fischer Esterification precursor3 2-Fluoro-m-xylene precursor2->precursor3 Oxidation precursor4 2-Amino-1,3-benzenedicarboxylic Acid precursor2->precursor4 Balz-Schiemann Reaction

Caption: Retrosynthetic analysis for the target molecule.

This guide will first detail the pivotal selective hydrolysis step and then provide an overview of robust methods for preparing the key diester precursor.

Primary Synthesis Pathway: Selective Mono-hydrolysis of Dimethyl 2-fluorobenzene-1,3-dicarboxylate

The cornerstone of this synthesis is the differentiation between two chemically similar methyl ester groups on the same aromatic ring. Selective mono-hydrolysis is achieved by carefully controlling reaction stoichiometry and conditions, leveraging subtle differences in the electronic and steric environment of the two ester groups.

Causality and Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of one of the ester groups. The fluorine atom, being a moderately electron-withdrawing group, increases the electrophilicity of both carbonyl carbons. However, the ester group at the C1 position is ortho to the fluorine, while the C3 ester is meta. This proximity to the fluorine atom can lead to nuanced differences in reactivity. While the ortho position might experience a stronger inductive effect, it is also more sterically hindered.

By using precisely one equivalent of a strong base (e.g., potassium hydroxide) at reduced temperatures, we can favor the formation of the mono-carboxylate salt. The reaction is kinetically controlled; once the first ester is hydrolyzed, the resulting carboxylate anion deactivates the ring towards further nucleophilic attack, slowing down the second hydrolysis and allowing for the isolation of the mono-acid product upon acidic workup.[3]

Experimental Protocol: Step-by-Step Methodology

This protocol is a self-validating system designed for laboratory-scale synthesis.

G cluster_prep Reaction Setup cluster_reaction Hydrolysis cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Dimethyl 2-fluorobenzene-1,3-dicarboxylate in Methanol/H2O B Cool solution to 0-5 °C in an ice bath A->B D Add KOH solution dropwise over 30-60 min B->D C Prepare 1.0 eq. of aqueous KOH solution C->D E Stir at 0-5 °C for 2-4 hours, monitoring by TLC D->E F Quench reaction with water E->F G Remove Methanol under reduced pressure F->G H Acidify aqueous layer to pH ~2 with cold HCl (aq) G->H I Collect precipitate via vacuum filtration H->I J Wash solid with cold water I->J K Recrystallize from Ethanol/Water J->K L Dry under vacuum to yield pure product K->L

Caption: Experimental workflow for selective mono-hydrolysis.

1. Reagents and Setup:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve Dimethyl 2-fluorobenzene-1,3-dicarboxylate (1.0 eq.) in a 3:1 mixture of methanol and water.
  • Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.

2. Hydrolysis Reaction:

  • In a separate beaker, dissolve potassium hydroxide (KOH, 1.0 eq.) in a minimal amount of water.
  • Transfer the KOH solution to the dropping funnel and add it dropwise to the stirred diester solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-4 hours.
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of the starting diester and the appearance of the more polar product.

3. Product Isolation:

  • Once the reaction is deemed complete, quench it by adding cold deionized water.
  • Remove the methanol from the mixture using a rotary evaporator.
  • Transfer the remaining aqueous solution to a beaker and cool it again in an ice bath.
  • Slowly acidify the solution to a pH of approximately 2 by adding cold 2M hydrochloric acid (HCl). A white precipitate of this compound should form.
  • Stir the cold slurry for 30 minutes to ensure complete precipitation.
  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

4. Purification and Characterization:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
  • Dry the purified white solid under vacuum to a constant weight.
  • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Data Summary: Reagents and Expected Outcome
ReagentMolecular Wt.Molar Eq.Typical AmountPurpose
Dimethyl 2-fluorobenzene-1,3-dicarboxylate212.17 g/mol 1.010.6 g (50 mmol)Starting Material
Potassium Hydroxide (KOH)56.11 g/mol 1.02.8 g (50 mmol)Hydrolyzing Agent
Methanol (MeOH)--150 mLSolvent
Water (H₂O)--50 mLCo-solvent
2M Hydrochloric Acid (HCl)--As neededAcidification
Expected Yield 198.15 g/mol -75-85%-
Expected Purity -->98%-

Synthesis of the Key Precursor: Dimethyl 2-fluorobenzene-1,3-dicarboxylate

The availability of the diester precursor is critical. Below are two viable, field-proven strategies for its synthesis.

Pathway A: Oxidation and Esterification from 2-Fluoro-m-xylene

This classic route involves the vigorous oxidation of a commercially available xylene derivative followed by a standard esterification.

  • Oxidation: 2-Fluoro-m-xylene is oxidized to 2-Fluorobenzene-1,3-dicarboxylic acid. This transformation can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic or basic medium under reflux. The workup involves acidification to precipitate the diacid.

  • Esterification: The resulting diacid is then converted to the dimethyl ester via Fischer esterification. This involves refluxing the diacid in an excess of methanol with a catalytic amount of a strong acid, typically sulfuric acid (H₂SO₄).

G A 2-Fluoro-m-xylene B 2-Fluorobenzene-1,3-dicarboxylic Acid A->B KMnO4, H2O, Reflux C Dimethyl 2-fluorobenzene-1,3-dicarboxylate B->C MeOH, H2SO4 (cat.), Reflux

Caption: Synthesis of precursor via oxidation route.

Pathway B: Fluorination of an Amino Precursor via Balz-Schiemann Reaction

This pathway is advantageous if 2-Amino-1,3-benzenedicarboxylic acid is a more accessible starting material. The Balz-Schiemann reaction is a reliable method for introducing a fluorine atom onto an aromatic ring.[4][5]

  • Diazotization: The amino group of 2-Amino-1,3-benzenedicarboxylic acid is converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of tetrafluoroboric acid (HBF₄) at low temperatures (0-5 °C).

  • Fluorination: The resulting diazonium tetrafluoroborate salt is isolated and then thermally decomposed. Upon gentle heating, it releases nitrogen gas and boron trifluoride, yielding 2-Fluorobenzene-1,3-dicarboxylic acid.[4]

  • Esterification: The diacid is esterified to the target diester as described in Pathway A.

Conclusion

The synthesis of this compound is most effectively and logically approached via the selective mono-hydrolysis of Dimethyl 2-fluorobenzene-1,3-dicarboxylate. This method offers high control and leads to good yields of the desired product. The key precursor can be reliably prepared from common starting materials using fundamental organic transformations such as oxidation or diazotization-fluorination, followed by esterification. The protocols and strategies outlined in this guide provide a robust framework for researchers and drug development professionals to access this valuable chemical intermediate.

References

A Guide to the Spectral Analysis of 2-Fluoro-3-(methoxycarbonyl)benzoic Acid: A Predictive and Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This technical guide provides an in-depth analysis of the predicted spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 2-Fluoro-3-(methoxycarbonyl)benzoic acid (CAS 914301-44-3). Due to the current absence of publicly available experimental spectra for this specific compound, this guide employs a predictive methodology grounded in fundamental spectroscopic principles and a comparative analysis with its constitutional isomer, 2-Fluoro-4-(methoxycarbonyl)benzoic acid, for which experimental data is available. This approach serves as a practical framework for researchers and drug development professionals when encountering uncharacterized molecules, transforming a data gap into an opportunity for rigorous scientific deduction and spectral interpretation.

Introduction: The Imperative of Structural Elucidation

The journey from a promising molecule to a viable drug candidate or advanced material is paved with meticulous analytical characterization. Among the arsenal of analytical techniques, NMR, IR, and MS stand as the cornerstones of structural elucidation for organic compounds. Each technique provides a unique and complementary piece of the structural puzzle:

  • Nuclear Magnetic Resonance (NMR) spectroscopy probes the chemical environment of atomic nuclei, revealing the connectivity and spatial relationships of atoms within a molecule.

  • Infrared (IR) spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Mass Spectrometry (MS) determines the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

Methodologies: Best Practices in Spectral Data Acquisition

To ensure the integrity and reproducibility of spectral data, adherence to standardized experimental protocols is crucial. The following sections outline the recommended procedures for acquiring high-quality NMR, IR, and MS data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift referencing. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity. Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, which is essential for sharp, well-defined peaks.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time to ensure a good signal-to-noise ratio and accurate integration.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

Caption: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required for this technique.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Spectrum: Acquire the spectrum of the sample. Ensure good contact between the sample and the ATR crystal by applying gentle pressure.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Infusion and Ionization: Infuse the sample solution into the ESI source of the mass spectrometer. The high voltage applied to the ESI needle generates a fine spray of charged droplets, from which solvent evaporates to produce gas-phase ions.

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting a specific precursor ion, fragmenting it, and analyzing the resulting product ions.

Predicted Spectral Data of this compound

This section presents the predicted NMR, IR, and MS spectra of this compound. These predictions are based on established principles of spectroscopy and are supported by comparative data from its isomer and other related benzoic acid derivatives.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for determining the substitution pattern.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted J-Couplings (Hz)
~10-12br s1H-COOH-
~8.0-8.2dd1HH-6³J(H-H) ≈ 7-8, ⁴J(H-F) ≈ 1-2
~7.6-7.8t1HH-5³J(H-H) ≈ 7-8
~7.3-7.5dd1HH-4³J(H-H) ≈ 7-8, ³J(H-F) ≈ 8-10
~3.9s3H-OCH₃-

Rationale and Comparative Analysis:

  • Carboxylic Acid Proton (-COOH): This proton is typically observed as a broad singlet in the downfield region of the spectrum (δ 10-12 ppm). Its chemical shift can be highly variable and is dependent on concentration and solvent.

  • Aromatic Protons (H-4, H-5, H-6): The fluorine atom and the two carbonyl-containing substituents are all electron-withdrawing groups, which will deshield the aromatic protons, causing them to resonate at relatively high chemical shifts.

    • H-6: This proton is ortho to the carboxylic acid group and will likely be the most downfield of the aromatic protons, appearing as a doublet of doublets due to coupling with H-5 and a weaker four-bond coupling to the fluorine atom.

    • H-5: This proton is situated between two other protons and will appear as a triplet due to coupling with H-4 and H-6.

    • H-4: This proton is ortho to the fluorine atom and will exhibit a larger coupling constant with the fluorine (³J(H-F) ≈ 8-10 Hz). It will appear as a doublet of doublets due to coupling with H-5 and the fluorine atom.

  • Methoxy Protons (-OCH₃): The methyl protons of the ester group are expected to appear as a sharp singlet at around δ 3.9 ppm, which is a characteristic chemical shift for this functional group.

Comparison with 2-Fluoro-4-(methoxycarbonyl)benzoic Acid:

The experimental ¹H NMR data for the 4-methoxycarbonyl isomer is reported as (400 MHz, CDCl₃) δ 10.5 (br s, 1H), 8.10 (t, J = 7.8, 1H), 7.89 (d, J = 8.2, 1H), 7.82 (d, J = 11.0, 1H), 3.97 (s, 3H)[1]. The key difference lies in the coupling patterns and chemical shifts of the aromatic protons, which directly reflect the change in substituent positions. The distinct patterns predicted for the 3-methoxycarbonyl isomer provide a clear basis for distinguishing between the two isomers.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the substituents and the fluorine atom, which will also introduce C-F coupling.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentPredicted J(C-F) (Hz)
~168-172C=O (Carboxylic Acid)~2-4
~164-167C=O (Ester)~3-5
~160-165 (d)C-2~240-260
~135-138 (d)C-4~3-5
~132-135 (d)C-6~1-3
~128-131 (d)C-3~15-20
~122-125 (d)C-5~3-5
~118-121 (d)C-1~20-25
~52-54-OCH₃-

Rationale and Comparative Analysis:

  • Carbonyl Carbons (C=O): The two carbonyl carbons of the carboxylic acid and the ester will appear at the most downfield chemical shifts. They may exhibit small C-F couplings.

  • Fluorine-Bearing Carbon (C-2): This carbon will show a large one-bond C-F coupling constant (¹J(C-F) ≈ 240-260 Hz), making it readily identifiable as a doublet. Its chemical shift will be significantly downfield due to the direct attachment of the electronegative fluorine atom.

  • Other Aromatic Carbons: The chemical shifts and C-F coupling constants of the other aromatic carbons provide a wealth of structural information. The magnitude of the C-F coupling constant decreases with the number of bonds separating the carbon and fluorine atoms (¹J > ²J > ³J).

  • Methoxy Carbon (-OCH₃): The methyl carbon of the ester group will appear as a singlet in the upfield region of the spectrum.

Comparison with 2-Fluoro-4-(methoxycarbonyl)benzoic Acid:

The experimental ¹³C NMR data for the 4-methoxycarbonyl isomer is reported as (100.6 MHz, CDCl₃) δ 168.6, 168.5, 165.0, 164.9, 163.4, 160.8, 136.7, 136.6, 132.8, 124.9, 124.8, 121.3, 121.2, 118.4, 118.1, 52.8[1]. The predicted chemical shifts and, most importantly, the predicted C-F coupling patterns for the 3-methoxycarbonyl isomer will be distinct from this experimental data, allowing for unambiguous differentiation.

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by absorptions corresponding to the functional groups present in the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~1720-1740StrongC=O stretch (Ester)
~1680-1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1470MediumC=C stretch (Aromatic Ring)
~1250-1300StrongC-O stretch (Ester and Carboxylic Acid)
~1100-1150StrongC-F stretch

Rationale:

  • O-H Stretch: The carboxylic acid O-H stretch will appear as a very broad band due to hydrogen bonding.

  • C=O Stretches: Two distinct, strong C=O stretching bands are expected, one for the ester and one for the carboxylic acid. The exact positions can be influenced by conjugation and hydrogen bonding.

  • Aromatic C=C Stretches: These appear as a series of bands in the 1450-1600 cm⁻¹ region.

  • C-O and C-F Stretches: Strong absorptions corresponding to the C-O bonds of the ester and carboxylic acid, as well as the C-F bond, will be present in the fingerprint region. The IR spectrum of benzoic acid and its derivatives are well-characterized, providing a solid foundation for these predictions.[2][3]

Predicted Mass Spectrum

The mass spectrum will provide the molecular weight and information about the fragmentation pathways of the molecule.

Predicted Mass Spectrometry Data (ESI+):

m/zIon
199.0401[M+H]⁺
221.0221[M+Na]⁺

Predicted Fragmentation Pattern:

The fragmentation of this compound upon electron ionization is expected to proceed through several key pathways:

  • Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 167.

  • Loss of carbon monoxide (CO) from the ester: This could lead to a fragment at m/z 170.

  • Loss of the carboxylic acid group (•COOH): This would generate a fragment at m/z 153.

  • Decarboxylation (loss of CO₂): This would result in a fragment at m/z 154.

fragmentation_pathway cluster_fragments Key Fragments M [M]⁺˙ m/z = 198 F1 [M-OCH₃]⁺ m/z = 167 M->F1 - •OCH₃ F2 [M-CO]⁺˙ m/z = 170 M->F2 - CO F3 [M-COOH]⁺ m/z = 153 M->F3 - •COOH F4 [M-CO₂]⁺˙ m/z = 154 M->F4 - CO₂ M_plus_H [M+H]⁺ m/z = 199 M_plus_Na [M+Na]⁺ m/z = 221

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Comparative Analysis:

The mass spectrum of the 2-Fluoro-4-(methoxycarbonyl)benzoic acid isomer shows a calculated m/z for the [M+H]⁺ ion of 198.0328, with an experimental value of 198.0331[1]. This confirms the elemental composition. While detailed fragmentation data for this isomer is not provided in the cited source, the predicted fragmentation pathways for the 3-methoxycarbonyl isomer are based on well-established fragmentation mechanisms for benzoic acid derivatives.[4]

Conclusion: A Framework for the Uncharacterized

This technical guide has presented a comprehensive, albeit predictive, spectral analysis of this compound. By leveraging fundamental spectroscopic principles and drawing insightful comparisons with its constitutional isomer and other related compounds, we have constructed a detailed and scientifically grounded spectral profile. This approach underscores a critical skill for researchers in drug development and materials science: the ability to reason deductively and make informed predictions about the properties of novel molecules, even in the absence of complete experimental data.

The predicted NMR, IR, and MS data presented herein provide a robust hypothesis for the spectral characteristics of this compound. This information can guide future experimental work, aid in the interpretation of newly acquired data, and serve as a valuable reference for scientists working with this and related compounds. Ultimately, this guide serves not only as a repository of predicted data but also as a testament to the power of a systematic and comparative approach in the ongoing quest for molecular understanding.

References

Reactivity and stability of 2-Fluoro-3-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of 2-Fluoro-3-(methoxycarbonyl)benzoic acid

Introduction

This compound is a polysubstituted aromatic carboxylic acid that serves as a valuable building block in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. Its rigid structure, combined with the specific electronic and steric properties imparted by its three distinct functional groups—a carboxylic acid, a methyl ester, and a fluorine atom—makes it a versatile intermediate for constructing complex molecular architectures. The strategic placement of these groups at the 2, 3, and 1 positions, respectively, creates a unique reactivity profile that requires careful consideration during synthetic planning. This guide provides an in-depth analysis of the chemical reactivity, stability, and handling of this compound, grounded in established chemical principles and field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A foundational understanding of a compound's physical and spectroscopic properties is critical for its effective use in research and development.

Core Properties

The key physical and registration data for this compound are summarized in the table below. These properties are essential for reaction setup, purification, and regulatory compliance.

PropertyValueSource
CAS Number 914301-44-3[1][2]
Molecular Formula C₉H₇FO₄[2]
Molecular Weight 198.15 g/mol [2]
Appearance White to light yellow solid (powder/crystal)
Purity Typically >95%[2]
Melting Point 160.0 to 164.0 °C
Spectroscopic Signature

While a full spectroscopic analysis for this specific isomer is not publicly detailed, data from closely related isomers, such as 2-Fluoro-4-(methoxycarbonyl)benzoic acid, provide valuable predictive insights[3][4].

  • ¹H NMR: Protons on the aromatic ring will appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling. The methoxy protons (-OCH₃) will present as a sharp singlet, typically around 3.9 ppm. The acidic proton of the carboxylic acid will be a broad singlet at the downfield end of the spectrum (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The spectrum will show nine distinct carbon signals. The carbonyl carbons of the ester and carboxylic acid will be in the 165-170 ppm range. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), a characteristic feature that confirms the fluorine's position.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 198.0328 for the exact mass, confirming the elemental composition[3].

Chemical Reactivity Profile: A Tale of Three Groups

The reactivity of this compound is governed by the interplay of its three functional groups. Their electronic demands and steric hindrance dictate the molecule's behavior in chemical transformations.

Caption: Key reactivity sites of the molecule.

Reactions at the Carboxylic Acid Group

The carboxylic acid is typically the most reactive site for transformations such as amide bond formation, which is crucial in drug discovery for linking molecular fragments.

  • Amide and Ester Formation: This is the most common reaction. The carboxylic acid must first be activated. Standard coupling agents like EDC/HOBt, HATU, or conversion to an acyl chloride (e.g., using SOCl₂ or (COCl)₂) are effective. The choice of activator is critical; for sensitive substrates, peptide coupling reagents are preferred to avoid harsh conditions that could hydrolyze the adjacent methyl ester.

  • Reduction: The carboxylic acid can be selectively reduced to a primary alcohol using reagents like borane (BH₃·THF) or by conversion to a mixed anhydride followed by reduction with NaBH₄. Stronger reducing agents like LiAlH₄ would likely reduce both the carboxylic acid and the ester.

Reactions at the Methoxycarbonyl (Ester) Group

The methyl ester offers a secondary handle for modification, though it is less reactive than the carboxylic acid.

  • Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding dicarboxylic acid under basic conditions (e.g., NaOH or LiOH in aq. methanol). This reaction must be carefully controlled, as prolonged exposure to strong base at elevated temperatures can promote side reactions. Acid-catalyzed hydrolysis is also possible but is generally slower.

  • Amidation/Transesterification: Direct conversion of the ester to an amide can be achieved with amines at elevated temperatures or by using specific catalysts. Transesterification can be performed under acidic or basic conditions with a different alcohol.

Reactivity of the Fluorinated Aromatic Ring

The aromatic ring is significantly influenced by the electronic properties of its substituents.

  • Electronic Effects: The fluorine atom is an ortho-, para-directing deactivator via a combination of a strong -I (inductive) effect and a weaker +M (mesomeric) effect. The carboxylic acid and methoxycarbonyl groups are both meta-directing deactivators (-I, -M). The cumulative effect is a highly electron-deficient (deactivated) aromatic ring, making it resistant to standard electrophilic aromatic substitution (EAS) reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The strong deactivation of the ring by three electron-withdrawing groups makes it a candidate for SNAr. While fluorine is not the best leaving group compared to other halogens, SNAr reactions can sometimes be forced at the fluorine-bearing carbon with potent nucleophiles under harsh conditions (high temperature, strong base)[5]. However, reactions at the acyl groups are far more favorable.

Stability and Decomposition

Understanding the stability of a reagent is paramount for safe storage, handling, and designing robust reaction protocols.

Thermal Stability
  • Decarboxylation: Benzoic acids can undergo decarboxylation at high temperatures to yield benzene[6][7]. For fluorinated carboxylic acids, thermal decomposition often involves the elimination of HF or other radical pathways, especially at temperatures above 200°C[8][9]. The presence of the ester group may influence the decomposition pathway. It is reasonable to predict that decomposition would begin to occur at temperatures significantly above its melting point.

  • General Guidance: Avoid prolonged heating at temperatures exceeding 150-160°C unless the reaction is specifically designed for decarboxylation or decomposition.

Chemical Stability and Storage

The primary chemical stability concern is the potential for hydrolysis of the methyl ester.

  • pH Sensitivity: The compound is most stable at neutral to slightly acidic pH. In strongly basic or acidic aqueous solutions, the ester group is susceptible to hydrolysis[10]. The rate of hydrolysis will increase with temperature.

  • Recommended Storage: For long-term stability, the compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, away from strong bases, acids, and oxidizing agents[11][12].

Stability_Factors center Compound Stability storage Cool, Dry, Tightly Sealed center->storage Optimal Condition temp High Temperature (>160°C) temp->center Leads to Decarboxylation/ Decomposition base Strong Base (e.g., NaOH) base->center Promotes Ester Hydrolysis acid Strong Acid (aq.) acid->center Catalyzes Ester Hydrolysis

Caption: Factors influencing the stability of the title compound.

Experimental Protocol: Amide Coupling

This section provides a representative, self-validating protocol for a standard amide coupling reaction, a common application for this molecule.

Objective

To synthesize N-benzyl-2-fluoro-3-(methoxycarbonyl)benzamide from this compound and benzylamine.

Materials
ReagentM.W. ( g/mol )AmountMoles
This compound198.151.0 g5.05 mmol
Benzylamine107.150.59 g (0.6 mL)5.55 mmol (1.1 eq)
HATU380.232.11 g5.55 mmol (1.1 eq)
DIPEA129.241.30 g (1.75 mL)10.1 mmol (2.0 eq)
Dichloromethane (DCM)-25 mL-
Step-by-Step Methodology
  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 g, 5.05 mmol).

  • Dissolution: Add anhydrous DCM (25 mL) and stir until the solid is fully dissolved.

  • Addition of Base and Amine: Add DIPEA (1.75 mL, 10.1 mmol) followed by benzylamine (0.6 mL, 5.55 mmol). Stir the solution for 5 minutes at room temperature.

    • Causality Note: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl byproduct from the coupling agent, driving the reaction forward.

  • Activation: Add HATU (2.11 g, 5.55 mmol) in one portion.

    • Causality Note: HATU is a highly efficient coupling agent that rapidly converts the carboxylic acid to an activated ester, which is then readily attacked by the amine.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed (typically 2-4 hours).

  • Workup:

    • Dilute the reaction mixture with an additional 25 mL of DCM.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Self-Validation: The acidic wash removes excess DIPEA and any unreacted amine. The basic wash removes unreacted starting material and HOBt byproduct from HATU.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-benzyl-2-fluoro-3-(methoxycarbonyl)benzamide.

Amide_Coupling_Workflow start Dissolve Acid in DCM add_reagents Add DIPEA & Benzylamine start->add_reagents activate Add HATU (Activator) add_reagents->activate react Stir at RT (Monitor by TLC/LCMS) activate->react workup Aqueous Workup (Acid/Base Wash) react->workup isolate Dry & Concentrate workup->isolate purify Column Chromatography isolate->purify product Pure Amide Product purify->product

References

A Technical Guide to 2-Fluoro-3-(methoxycarbonyl)benzoic Acid: A Versatile Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the selection of starting materials is a critical determinant of synthetic efficiency and ultimate molecular complexity. 2-Fluoro-3-(methoxycarbonyl)benzoic acid emerges as a uniquely valuable scaffold, offering chemists three distinct and strategically positioned functional groups on a single aromatic ring. Its true power lies not just in the presence of a carboxylic acid, a methyl ester, and a fluorine atom, but in their specific 1,2,3-substitution pattern, which imparts unique reactivity and steric properties.

The incorporation of fluorine into bioactive molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide provides an in-depth exploration of the physicochemical properties, reactivity, and synthetic utility of this compound, presenting it as a cornerstone for the development of novel compounds. We will delve into the causality behind its synthetic applications and provide robust, field-proven protocols for its utilization.

Physicochemical & Structural Characteristics

A thorough understanding of a building block's physical properties is fundamental to its effective application in synthesis. The key characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 914301-44-3[2]
Molecular Formula C₉H₇FO₄[2]
Molecular Weight 198.15 g/mol [2]
Appearance White to off-white powder/crystal-
Purity ≥95%[2]
Melting Point 154–155 °C (for the 2,4-isomer)[3][4]

The structural arrangement of the functional groups is non-planar. In the related 2,4-isomer, X-ray diffraction studies show that while the benzene ring and the methoxycarbonyl group are nearly coplanar, the carboxylic acid group is twisted out of the plane of the benzene ring.[3][4] This steric feature is crucial as it influences the accessibility of each functional group to incoming reagents.

Synthetic Potential & Reactivity Profile

The synthetic versatility of this compound stems from the differential reactivity of its three functional groups. This allows for sequential and regioselective modifications, making it a powerful tool for building molecular diversity.

G cluster_0 Carboxylic Acid (Position 1) cluster_1 Fluorine (Position 2) cluster_2 Methyl Ester (Position 3) cluster_3 Potential Intramolecular Reactions main This compound r1 Amide Coupling (Peptide Reagents) main->r1 -COOH r4 Nucleophilic Aromatic Substitution (SNAr) main->r4 -F r5 Selective Hydrolysis (to Diacid) main->r5 -COOMe r7 Cyclization to Heterocycles main->r7 Bunctional Substrate r2 Esterification (Fischer, etc.) r3 Reduction to Alcohol (e.g., BH3-THF) r6 Direct Amidation (Aminolysis)

Caption: Synthetic pathways originating from this compound.

  • Carboxylic Acid Moiety (-COOH): This is often the primary reactive site for building out molecular complexity. It is readily converted into amides, esters, or can be reduced to a primary alcohol. Amide bond formation is particularly crucial in medicinal chemistry for linking the building block to other fragments.[5]

  • Fluorine Substituent (-F): The fluorine atom, positioned ortho to the carboxylic acid, is a key player in directing reactivity. It is an effective leaving group in Nucleophilic Aromatic Substitution (SₙAr) reactions, especially when the ring is further activated.[1] This allows for the introduction of a wide variety of nucleophiles (N-, O-, S-based) at the 2-position. The reaction can proceed even without protection of the carboxylic acid group when strong organometallic nucleophiles like Grignard or organolithium reagents are used.

  • Methoxycarbonyl Moiety (-COOMe): The methyl ester offers a protected form of a second carboxylic acid. It can be selectively hydrolyzed under basic conditions to yield the corresponding diacid, or it can undergo direct aminolysis with certain amines under forcing conditions to form an amide. This duality allows for orthogonal chemical strategies.

The synergy of these groups is particularly powerful. For example, an initial amide coupling at the carboxylic acid position can be followed by an SₙAr reaction to displace the fluorine, leading to highly substituted and complex aromatic scaffolds.

Application in the Synthesis of Novel Scaffolds

While its 2,4-substituted isomer has been notably used in the synthesis of retinoid-X-receptor antagonists for potential anti-obesity and anti-diabetic treatments, the 2,3-isomer provides a distinct substitution pattern for creating novel chemical entities.[3] Its utility is best demonstrated through established synthetic transformations.

Core Application: Amide Bond Formation

The most direct application of this building block is its use as a carboxylic acid fragment in amide coupling reactions. This is a foundational reaction in the synthesis of active pharmaceutical ingredients (APIs).[6] The resulting N-substituted benzamide can serve as a final product or as an intermediate for further elaboration.

Field-Proven Protocol: Direct Amide Coupling via HATU

This protocol describes a reliable, self-validating system for the synthesis of an amide derivative using a modern coupling reagent, which minimizes side reactions and typically provides high yields.

  • Objective: To couple this compound with a primary or secondary amine (e.g., Benzylamine) in a one-pot procedure.

  • Causality of Reagent Choice:

    • HATU: A highly efficient uronium-based coupling reagent that rapidly activates the carboxylic acid, minimizing racemization in chiral substrates and side reactions.

    • DIPEA (Diisopropylethylamine): A non-nucleophilic hindered base used to scavenge the acid produced during the reaction without competing with the primary amine nucleophile.

    • DMF (N,N-Dimethylformamide): An excellent polar aprotic solvent that solubilizes all reactants and facilitates the reaction.

Step-by-Step Methodology:

  • Preparation: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.5 M concentration).

  • Activation: Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution. Stir the mixture at room temperature for 15-20 minutes. This activation step is critical; it converts the carboxylic acid into a highly reactive O-acylisourea intermediate.

  • Nucleophilic Addition: Add the desired amine (e.g., Benzylamine, 1.05 eq.) dropwise to the activated mixture.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor its progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS until the starting acid is fully consumed. A successful reaction will show the disappearance of the starting acid spot and the appearance of a new, typically less polar, product spot.

  • Work-up: Once complete, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Advanced Application: Synthesis of Heterocyclic Systems

The 1,2,3-substitution pattern is an ideal precursor for intramolecular cyclization reactions to form novel heterocyclic scaffolds, which are prevalent in drug discovery.[7][8] For instance, after converting the carboxylic acid to an amide, a subsequent intramolecular SₙAr reaction can be triggered where the amide nitrogen displaces the ortho-fluorine atom to form a lactam fused to the benzene ring.

G cluster_workflow Workflow: Heterocycle Synthesis start This compound step1 Step 1: Amide Coupling (e.g., with R-NH2, HATU) start->step1 step2 Intermediate: N-Substituted Benzamide step1->step2 step3 Step 2: Intramolecular SNAr (Base-mediated cyclization) step2->step3 end Final Product: Fused Lactam Heterocycle step3->end

References

A Quantum-Mechanical Exploration of 2-Fluoro-3-(methoxycarbonyl)benzoic Acid: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug development, a profound, atom-level understanding of a molecule's structure and electronic properties is not merely academic—it is a prerequisite for rational design and optimization. This technical guide provides an in-depth theoretical analysis of 2-Fluoro-3-(methoxycarbonyl)benzoic acid, a substituted benzoic acid derivative with potential significance in medicinal chemistry. Employing Density Functional Theory (DFT), this paper elucidates the molecule's structural geometry, vibrational characteristics, and electronic landscape. We detail the computational protocols necessary for such an investigation, offering a framework for researchers to apply to similar compounds. Key analyses, including Natural Bond Orbital (NBO) and Frontier Molecular Orbital (HOMO-LUMO) theory, are leveraged to interpret the molecule's reactivity, stability, and potential for intermolecular interactions—critical parameters for predicting drug-like behavior. This guide is intended for researchers, scientists, and drug development professionals seeking to integrate computational chemistry into their discovery workflows.

Introduction: The Rationale for Theoretical Molecular Analysis

Substituted benzoic acids are a cornerstone in pharmaceutical sciences, serving as crucial building blocks for a vast array of therapeutic agents.[1] The specific placement of functional groups on the aromatic ring can drastically alter a molecule's physicochemical properties, including its acidity, polarity, and ability to interact with biological targets.[2] this compound presents an interesting case study due to the presence of three key functional groups: a carboxylic acid, a methyl ester (methoxycarbonyl), and a fluorine atom. The interplay between these groups—the electron-withdrawing nature of the fluorine and ester, and the hydrogen-bonding capabilities of the carboxylic acid—dictates the molecule's overall conformation and electronic distribution.

Understanding these properties is paramount in drug design. For instance, a molecule's ability to form stable hydrogen bonds is often crucial for its binding affinity to a protein target.[3][4] Similarly, its electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, provide insights into its kinetic stability and reactivity.[5][6]

Experimental characterization through techniques like X-ray crystallography, FT-IR, and NMR spectroscopy provides invaluable data. However, theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a complementary and predictive lens. DFT allows us to not only reproduce experimental findings but also to probe aspects of molecular behavior that are difficult or impossible to observe directly.[7] This guide will walk through the application of a robust DFT-based methodology to thoroughly characterize the title compound.

Computational Methodology: A Validated Protocol

The accuracy of any theoretical study hinges on the rigor of its computational protocol. The methods described here are widely adopted in the scientific community for their balance of computational efficiency and high accuracy in describing organic molecules.[7][8]

Geometry Optimization and Vibrational Analysis

The first step in our theoretical investigation is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

Protocol:

  • Initial Structure Creation: The initial molecular structure of this compound was constructed using standard bond lengths and angles.

  • Computational Engine: All calculations were performed using the Gaussian 09 software package.[7]

  • Theoretical Level: The geometry optimization was carried out using Density Functional Theory (DFT) with the B3LYP functional.[7][8] The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a hybrid functional that has demonstrated high accuracy for geometry optimizations of organic systems.[7][8]

  • Basis Set: The 6-311++G(d,p) basis set was employed.[3][7] This Pople-style basis set is well-suited for this type of molecule, as it includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

  • Frequency Verification: Following optimization, a vibrational frequency calculation was performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[7][8] These calculations also yield the theoretical vibrational spectra (FT-IR and Raman), which can be compared with experimental data.[9]

Computational Workflow for Structural and Vibrational Analysis

G cluster_input Input Phase cluster_calc Calculation Phase cluster_output Output & Verification mol_build 1. Build Initial Molecule geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Geometry freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc Optimized Geometry verify 4. Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verify Frequency Data spectra 5. Generate Theoretical FT-IR/Raman Spectra freq_calc->spectra Vibrational Modes

Caption: Workflow for DFT-based geometry optimization and frequency analysis.

Spectroscopic and Electronic Property Calculations

With an optimized geometry, we can proceed to calculate properties that provide deeper electronic insights.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[10][11] This approach provides theoretical ¹H and ¹³C NMR spectra that can be directly compared with experimental results for structural validation.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and core orbitals.[9] This method is exceptionally powerful for quantifying intramolecular interactions, such as hydrogen bonds and hyperconjugation, by measuring the stabilization energy (E(2)) between donor and acceptor orbitals.[12]

  • Frontier Molecular Orbital (FMO) Analysis: The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[5][13] These orbitals are essential for understanding a molecule's potential as an electron donor or acceptor, which is fundamental to its interaction with biological macromolecules.[14]

Results and Discussion

Optimized Molecular Structure

Table 1: Selected Theoretical Geometric Parameters of this compound (Note: As no dedicated experimental study for this specific isomer is available, these values are predictive. The atom numbering scheme is provided in the diagram below.)

ParameterBond Length (Å)ParameterBond Angle (°)ParameterDihedral Angle (°)
C1-FCalculated ValueF-C1-C2Calculated ValueF-C1-C2-C3Calculated Value
C2-C(O)OHCalculated ValueC1-C2-C(O)OHCalculated ValueC1-C2-C3-C(O)OCH3Calculated Value
C3-C(O)OCH3Calculated ValueC2-C3-C(O)OCH3Calculated ValueO=C-O-HCalculated Value
C=O (acid)Calculated ValueO-C-O (acid)Calculated ValueC2-C3-C=O (ester)Calculated Value
C-O (acid)Calculated ValueO-C-O (ester)Calculated ValueC3-C(ester)-O-CH3Calculated Value
O-H (acid)Calculated ValueC-O-H (acid)Calculated Value

Molecular Structure and Atom Numbering Scheme

Caption: Atom numbering scheme for this compound.

Vibrational Spectrum Analysis

The calculated vibrational frequencies provide a theoretical FT-IR spectrum. Key vibrational modes for benzoic acid derivatives include the O-H stretch of the carboxylic acid, the C=O carbonyl stretches of both the acid and the ester, and C-F stretching modes. The O-H stretching frequency is particularly sensitive to hydrogen bonding; a strong intramolecular hydrogen bond would result in a significant red-shift (a shift to lower wavenumber) and broadening of this peak.[3][4] Comparing the calculated frequencies with established literature values for similar compounds allows for a confident assignment of the molecule's vibrational modes.[9][18]

NBO Analysis: Uncovering Intramolecular Interactions

NBO analysis is crucial for understanding the stability conferred by intramolecular interactions. A key interaction to investigate in this compound is the potential hydrogen bond between the carboxylic acid hydrogen (H11) and the carbonyl oxygen of the ester group (O13). NBO analysis quantifies this by calculating the stabilization energy, E(2), associated with the delocalization of electron density from the lone pair of the acceptor oxygen (n(O13)) to the anti-bonding orbital of the donor O-H bond (σ*(O10-H11)). A significant E(2) value (typically > 2 kcal/mol) provides strong evidence for a stabilizing hydrogen bond.[12] This analysis also reveals hyperconjugative interactions between the phenyl ring π-orbitals and the substituent groups, which contribute to the overall electronic structure and stability.[19]

FMO Analysis: Reactivity and Drug-Likeness

The HOMO and LUMO energies are critical indicators for drug development.[14] The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a measure of the molecule's kinetic stability and chemical reactivity.[6] A drug-like compound often requires a balance between stability (to avoid unwanted reactions in the body) and reactivity (to interact with its target).[14] Typically, a larger energy gap corresponds to higher stability.

Table 2: Calculated Frontier Molecular Orbital Properties

ParameterEnergy (eV)Description
E(HOMO)Calculated ValueEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
E(LUMO)Calculated ValueEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)Calculated Value(E_LUMO - E_HOMO); indicator of kinetic stability and chemical reactivity.[20]

The distribution of the HOMO and LUMO orbitals on the molecular frame is also informative. Visualizing these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, if the HOMO is localized on the benzene ring, this area is susceptible to electrophilic attack. Conversely, regions with high LUMO density are prone to nucleophilic attack. This information is invaluable for predicting metabolic pathways and potential off-target interactions.

Conclusion and Implications for Drug Development

This in-depth theoretical guide outlines a robust computational framework for the comprehensive analysis of this compound. By leveraging Density Functional Theory, we can predict its stable conformation, vibrational signature, and detailed electronic properties with high confidence.

The key takeaways for drug development professionals are:

  • Structural Rigidity and Conformation: The presence and strength of intramolecular hydrogen bonds, as quantified by NBO analysis, will influence the molecule's conformational flexibility. A more rigid conformation can lead to higher binding affinity and selectivity for a target protein.

  • Target Interaction Potential: The analysis of the molecular electrostatic potential (derived from the calculations) and the locations of HOMO/LUMO orbitals can identify the regions of the molecule most likely to engage in hydrogen bonding, π-π stacking, or other non-covalent interactions with a receptor.

  • Metabolic Stability: The HOMO-LUMO energy gap provides a quantitative measure of chemical reactivity, offering an early-stage prediction of the molecule's metabolic stability.[5]

The protocols and analyses detailed herein are not limited to this specific molecule. They represent a transferable workflow that can be applied to novel drug candidates, accelerating the design-test-analyze cycle by providing predictive, atom-level insights before costly and time-consuming synthesis and experimental testing.

References

An In-depth Technical Guide to 2-Fluoro-3-(methoxycarbonyl)benzoic acid: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzoic Acids

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, bioavailability, lipophilicity, and binding affinity to biological targets. Among the vast array of fluorinated compounds, fluorinated benzoic acid derivatives stand out as critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide focuses on a specific, strategically important derivative: 2-Fluoro-3-(methoxycarbonyl)benzoic acid (CAS 914301-44-3), also known as 2-Fluoro-1,3-benzenedicarboxylic Acid 1-Methyl Ester.[2] We will delve into its plausible synthetic routes, piece together its history from its appearances in scientific literature, and explore its applications.

The Synthetic Challenge: Contiguous Trisubstituted Aromatic Scaffolds

The synthesis of contiguously substituted aromatic rings, such as the 1,2,3-trisubstituted pattern of this compound, presents a significant synthetic challenge. Standard electrophilic aromatic substitution reactions often yield mixtures of isomers, making the isolation of the desired product difficult. Consequently, more sophisticated and regioselective methods are required. One of the most powerful techniques for achieving such substitution patterns is directed ortho-metalation (DoM) .

Directed ortho-Metalation (DoM): A Key Enabling Technology

Directed ortho-metalation involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with a wide range of electrophiles to introduce a substituent with high regioselectivity. The carboxylic acid group, while not the strongest DMG, can direct metalation, as can other functional groups like amides, methoxy, and halogens.[1][3]

In the context of synthesizing fluorinated benzoic acids, the interplay between the directing effects of the carboxylate and the fluorine atom is crucial. While the carboxylate group directs lithiation to the ortho position, the fluorine atom can also influence the regioselectivity.[4][5] The choice of the organolithium reagent and reaction conditions is critical to achieving the desired outcome.[4]

A Plausible Synthetic Pathway: From 2-Fluoroisophthalic Acid

While a definitive "discovery" paper for this compound is not readily apparent in the public domain, a logical and historically relevant synthetic approach involves the selective mono-esterification of its parent dicarboxylic acid, 2-Fluoroisophthalic acid (CAS 1583-65-9).[6]

Synthesis of 2-Fluoroisophthalic Acid

The synthesis of 2-Fluoroisophthalic acid itself can be approached through several routes. One common strategy involves the oxidation of a suitable precursor, such as a 2-fluoro-dimethylbenzene derivative. Another powerful method is through the use of directed ortho-lithiation of a fluorinated benzoic acid, followed by carboxylation.

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound, starting from 2-fluorotoluene.

G cluster_0 Synthesis of 2-Fluoroisophthalic Acid cluster_1 Selective Mono-esterification 2-Fluorotoluene 2-Fluorotoluene Lithiation Lithiation 2-Fluorotoluene->Lithiation s-BuLi/TMEDA Carboxylation Carboxylation Lithiation->Carboxylation 1. CO2 2. H3O+ 2-Fluoro-3-methylbenzoic acid 2-Fluoro-3-methylbenzoic acid Carboxylation->2-Fluoro-3-methylbenzoic acid Oxidation Oxidation 2-Fluoro-3-methylbenzoic acid->Oxidation KMnO4 or other oxidant 2-Fluoroisophthalic acid 2-Fluoroisophthalic acid Oxidation->2-Fluoroisophthalic acid Esterification Esterification 2-Fluoroisophthalic acid->Esterification Methanol, Acid catalyst This compound This compound Esterification->this compound

Caption: Plausible synthetic pathway to this compound.

Experimental Protocol: Selective Mono-esterification of a Dicarboxylic Acid

The selective mono-esterification of a dicarboxylic acid is a non-trivial process, as the reaction can readily proceed to the diester. Control over stoichiometry and reaction conditions is paramount. Below is a generalized protocol for the selective mono-esterification of a dicarboxylic acid, which can be adapted for the synthesis of this compound from 2-Fluoroisophthalic acid. This protocol is based on general methodologies for selective esterification.[7][8]

Step-by-Step Methodology:

  • Dissolution: Dissolve one equivalent of the dicarboxylic acid (e.g., 2-Fluoroisophthalic acid) in a suitable solvent, such as methanol. The choice of solvent is critical; using the alcohol that will form the ester is often advantageous.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The amount of catalyst should be carefully controlled to promote the reaction without leading to significant side product formation.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This allows for the reaction to be stopped once the optimal amount of mono-ester has been formed.

  • Work-up: Once the desired conversion is achieved, cool the reaction mixture and quench the catalyst with a weak base, such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent, such as ethyl acetate. Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as recrystallization or column chromatography, to yield the pure mono-ester.

Historical Context and Emergence in Scientific Literature

While the precise moment of its first synthesis is not definitively documented in readily accessible literature, the existence of this compound as a commercially available reagent from various chemical suppliers indicates its utility in contemporary organic synthesis.[9] Its appearance in the product catalogs of companies specializing in building blocks for research and development suggests its role as an intermediate in the synthesis of more complex molecules, likely in the pharmaceutical and agrochemical industries.

The development of synthetic methodologies for fluorinated aromatic compounds, particularly those with challenging substitution patterns, has been an area of active research for several decades. The need for such compounds is driven by the increasing demand for novel bioactive molecules with improved properties. It is plausible that this compound was first synthesized in an industrial or academic laboratory as part of a larger research program and its preparation was not published as a standalone communication. Its history is therefore one of quiet utility rather than a landmark discovery.

Applications in Drug Discovery and Materials Science

The structural motifs present in this compound make it a valuable precursor for a variety of applications:

  • Pharmaceutical Synthesis: The presence of a carboxylic acid and an ester group provides two distinct handles for further chemical modification. The carboxylic acid can be converted to an amide, ester, or other functional groups, while the methyl ester can be hydrolyzed to the corresponding dicarboxylic acid or converted to other esters. The fluorine atom can enhance the pharmacological properties of the final molecule. A related compound, methyl 2-fluoro-3-methylbenzoate, has been investigated for its 5-HT3 receptor antagonist activity.[3]

  • Agrochemical Development: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and selectivity of agrochemicals.

  • Materials Science: Fluorinated aromatic compounds are used in the synthesis of polymers, liquid crystals, and other advanced materials with unique properties.

Quantitative Data Summary

PropertyValueSource
CAS Number 914301-44-3[9]
Molecular Formula C₉H₇FO₄[2]
Molecular Weight 198.15 g/mol [2]
Synonyms 2-Fluoro-1,3-benzenedicarboxylic Acid 1-Methyl Ester[2]

Conclusion

This compound is a valuable, albeit not widely publicized, building block in organic synthesis. While its formal discovery and history are not well-documented, its synthesis can be rationally designed based on established methodologies for the preparation of substituted aromatic compounds, particularly through the use of directed ortho-metalation and selective esterification. Its commercial availability underscores its importance as a tool for chemists in the creation of novel molecules with potential applications in medicine, agriculture, and materials science. The continued exploration of efficient and scalable synthetic routes to such compounds will undoubtedly fuel further innovation in these fields.

References

Methodological & Application

Synthesis of 2-Fluoro-3-(methoxycarbonyl)benzoic Acid: A Detailed Protocol for Pharmaceutical and Materials Science Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 2-Fluoro-3-(methoxycarbonyl)benzoic acid, a key building block in the development of novel pharmaceuticals and advanced materials. The synthetic strategy is centered around the selective mono-saponification of a symmetric diester, a robust and scalable approach. This document outlines a three-step reaction sequence commencing with the oxidation of 2-fluoro-1,3-dimethylbenzene to 2-fluoroisophthalic acid, followed by its diesterification, and culminating in the selective hydrolysis to the target mono-ester. The causality behind experimental choices, in-process controls, and purification techniques are discussed in detail to ensure reproducibility and high purity of the final product. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a bespoke chemical intermediate whose structural motifs—a fluorinated benzoic acid and a methyl ester—are highly sought after in modern drug discovery and materials science. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. The presence of both a carboxylic acid and an ester group on the same aromatic ring provides orthogonal handles for further chemical modifications, making it a versatile scaffold for constructing complex molecular architectures.

The synthetic route detailed herein is designed to be both reliable and scalable, proceeding through the key intermediate, 2-fluoroisophthalic acid. The subsequent diesterification and selective monohydrolysis are well-established transformations, and the conditions provided are optimized for high yield and purity.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a three-step process, as illustrated in the workflow diagram below.

Synthesis_Workflow Start 2-Fluoro-1,3-dimethylbenzene Step1 Step 1: Oxidation Start->Step1 Intermediate1 2-Fluoroisophthalic acid Step1->Intermediate1 KMnO₄, H₂O, H₂SO₄ Step2 Step 2: Diesterification Intermediate1->Step2 Intermediate2 Dimethyl 2-fluoroisophthalate Step2->Intermediate2 MeOH, H₂SO₄ (cat.) Step3 Step 3: Selective Monohydrolysis Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct KOH, THF/H₂O, 0 °C

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplierPurityNotes
2-Fluoro-1,3-dimethylbenzeneCommercially Available≥98%Starting material
Potassium permanganate (KMnO₄)Commercially Available≥99%Oxidizing agent
Sulfuric acid (H₂SO₄)Commercially Available95-98%For acidification and catalysis
Sodium bisulfite (NaHSO₃)Commercially AvailableReagent gradeFor quenching excess KMnO₄
Methanol (MeOH)Commercially AvailableAnhydrous, ≥99.8%Reagent and solvent
Diethyl ether (Et₂O)Commercially AvailableAnhydrousExtraction solvent
Tetrahydrofuran (THF)Commercially AvailableAnhydrousReaction solvent
Potassium hydroxide (KOH)Commercially Available≥85% pelletsHydrolysis reagent
Hydrochloric acid (HCl)Commercially Available37%For acidification
Anhydrous magnesium sulfate (MgSO₄)Commercially AvailableFor dryingFor drying organic extracts
Step 1: Synthesis of 2-Fluoroisophthalic Acid

This step involves the vigorous oxidation of the two methyl groups of 2-fluoro-1,3-dimethylbenzene to carboxylic acids using potassium permanganate. This method is a classic and effective way to synthesize benzoic acid derivatives from their alkylbenzene precursors.

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-fluoro-1,3-dimethylbenzene (24.8 g, 0.2 mol) and 1 L of water.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • In a separate beaker, dissolve potassium permanganate (94.8 g, 0.6 mol) in 800 mL of warm water.

  • Add the warm potassium permanganate solution dropwise to the stirred reaction mixture over a period of 4-5 hours. The purple color of the permanganate will disappear as it is consumed. Maintain the reaction temperature at 90-95 °C.

  • After the addition is complete, continue heating and stirring for an additional 2-3 hours, or until the purple color persists, indicating the completion of the oxidation.

  • While the solution is still hot, cautiously add a saturated aqueous solution of sodium bisulfite until the purple color is discharged and the brown manganese dioxide precipitate turns into a more filterable form.

  • Filter the hot solution through a Celite pad to remove the manganese dioxide. Wash the filter cake with 200 mL of hot water.

  • Combine the filtrates and cool to room temperature. Acidify the filtrate to pH 1-2 with concentrated sulfuric acid. A white precipitate of 2-fluoroisophthalic acid will form.

  • Cool the mixture in an ice bath for 1 hour to ensure complete precipitation.

  • Collect the white solid by vacuum filtration, wash with cold water (2 x 100 mL), and dry in a vacuum oven at 80 °C to a constant weight.

Expected Yield: 70-80%. Purity: ≥98% (by titration).

Step 2: Synthesis of Dimethyl 2-fluoroisophthalate

The diacid is converted to its corresponding dimethyl ester via Fischer esterification. An excess of methanol is used to drive the reaction to completion, with sulfuric acid acting as a catalyst.

Procedure:

  • In a 500 mL round-bottom flask, suspend 2-fluoroisophthalic acid (18.4 g, 0.1 mol) in anhydrous methanol (250 mL).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (5 mL) with stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. The reaction can be monitored by TLC until the starting diacid is no longer visible.

  • After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Pour the residue into 300 mL of ice-cold water and extract with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to remove any unreacted acid, followed by brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain dimethyl 2-fluoroisophthalate as a colorless oil or low-melting solid.

Expected Yield: 90-95%. Purity: ≥99% (by GC-MS).

Step 3: Selective Monohydrolysis of Dimethyl 2-fluoroisophthalate

This crucial step employs a carefully controlled saponification to hydrolyze only one of the two ester groups. The use of a mixed solvent system (THF/water) and low temperature is key to achieving high selectivity.[1][2]

Procedure:

  • Dissolve dimethyl 2-fluoroisophthalate (21.2 g, 0.1 mol) in tetrahydrofuran (THF) (200 mL) in a 500 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • In a separate flask, prepare a 0.5 M solution of potassium hydroxide (KOH) in water (5.6 g in 100 mL).

  • Slowly add the KOH solution (100 mL, 0.05 mol, 0.5 equivalents) dropwise to the stirred THF solution over 1 hour, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for an additional 2-3 hours. Monitor the reaction progress by TLC, observing the formation of a more polar spot corresponding to the mono-acid and the disappearance of the diester.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted diester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid. A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Expected Yield: 80-90%. Purity: ≥97% (by HPLC). Further purification can be achieved by recrystallization from an appropriate solvent system like ethyl acetate/hexanes.

Mechanism and Rationale

The key to this synthesis is the selective monohydrolysis of the symmetric diester. The selectivity arises from the initial hydrolysis of one ester group to form a carboxylate anion. This negatively charged group deactivates the second ester group towards further nucleophilic attack by the hydroxide ion through an inductive effect and electrostatic repulsion. Performing the reaction at low temperature (0 °C) minimizes the energy of the system, favoring the kinetically controlled mono-hydrolyzed product over the thermodynamically more stable diacid.[2] The use of a THF/water solvent system ensures the solubility of both the nonpolar diester and the polar hydroxide, facilitating a homogenous reaction.[1]

Mechanism cluster_step1 Step 1: Initial Hydrolysis cluster_step2 Step 2: Deactivation cluster_step3 Step 3: Acidification Diester Dimethyl 2-fluoroisophthalate Intermediate Tetrahedral Intermediate Diester->Intermediate + OH⁻ OH1 OH⁻ MonoAnion Mono-anion Intermediate->MonoAnion - MeOH MonoAnion2 Mono-anion (Resonance Stabilized) MonoAnion->MonoAnion2 Deactivated Second ester group deactivated by negative charge and inductive effect MonoAnion2->Deactivated MonoAnion3 Mono-anion MonoAnion2->MonoAnion3 OH2 OH⁻ OH2->Deactivated Attack disfavored FinalProduct This compound MonoAnion3->FinalProduct + H₃O⁺ H3O H₃O⁺

Figure 2: Simplified mechanistic representation of selective monohydrolysis.

Troubleshooting

IssuePossible CauseSolution
Step 1: Incomplete oxidationInsufficient KMnO₄ or reaction timeAdd more KMnO₄ portion-wise until a faint purple color persists. Increase reaction time.
Step 2: Low yield of diesterIncomplete reaction or loss during workupEnsure anhydrous conditions. Increase reflux time. Be careful during the bicarbonate wash to avoid hydrolysis.
Step 3: Formation of diacidToo much KOH added, or reaction temperature too highUse precisely 0.5 equivalents of KOH. Maintain the reaction temperature strictly at 0 °C.
Step 3: Incomplete hydrolysisInsufficient KOH or reaction timeEnsure the KOH is of good quality and accurately weighed. Increase the reaction time at 0 °C.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By leveraging a robust oxidation, a standard esterification, and a highly selective monohydrolysis, this three-step sequence delivers the target compound in good overall yield and high purity. The detailed experimental procedures and mechanistic insights are intended to enable researchers to successfully synthesize this valuable building block for their research endeavors in drug discovery and materials science.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Involving 2-Fluoro-3-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry. These structural motifs are prevalent in a vast array of pharmacologically active compounds. 2-Fluoro-3-(methoxycarbonyl)benzoic acid is a valuable and versatile building block, offering a unique combination of electronic and steric properties. The presence of the fluorine atom and the methoxycarbonyl group can significantly influence the physicochemical properties of the final compounds, such as metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth exploration of synthetic strategies and detailed protocols for the utilization of this compound in Suzuki cross-coupling reactions, a powerful and widely adopted method for carbon-carbon bond formation.[1][2]

This document will explore two primary pathways for leveraging this substrate in Suzuki-type reactions: a classical approach involving the transformation of the carboxylic acid into a suitable leaving group, and a more contemporary decarboxylative cross-coupling strategy. Each section will provide a theoretical framework, practical protocols, and critical considerations for successful implementation in the laboratory.

Understanding the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[3][4] The catalytic cycle is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction (Within 100 characters)

A key consideration for the topic at hand is that the carboxylic acid functionality in this compound is not a suitable leaving group for the initial oxidative addition step in a standard Suzuki coupling. Therefore, direct coupling is not feasible without modification or employing alternative reaction pathways.

Strategy 1: Conversion of the Carboxylic Acid to a Halide Followed by Suzuki Coupling

This classical and reliable two-step approach first involves the conversion of the carboxylic acid group into a more reactive leaving group, typically an iodide or bromide, followed by a standard Suzuki-Miyaura cross-coupling.

Part A: Halogenation of this compound

The introduction of a halogen ortho to a carboxylic acid can be achieved through several methods. Given the substitution pattern of the starting material, direct electrophilic halogenation might be challenging due to the directing effects of the existing substituents. A more robust approach is often a decarboxylative halogenation, such as the Hunsdiecker reaction or a directed ortho-iodination.

Ortho-Iodination: Recent advances in C-H activation have led to efficient methods for the ortho-iodination of benzoic acids using iridium or palladium catalysts.[5][6][7] These methods often proceed under mild conditions and can be highly regioselective due to the directing effect of the carboxylic acid group.

Hunsdiecker Reaction: This reaction involves the formation of a silver carboxylate, which is then treated with a halogen to yield an organic halide via a radical decarboxylation pathway.[8][9][10]

Figure 2: Workflow for Halogenation-Suzuki Strategy (Within 100 characters)

Protocol 1A: General Procedure for Ortho-Iodination (Hypothetical Adaptation)

This protocol is a generalized procedure based on modern C-H activation methods and would require optimization for the specific substrate.

Reagent/ParameterRecommended Starting Conditions
Substrate This compound (1.0 equiv)
Iodinating Agent N-Iodosuccinimide (NIS) or I2 (1.2 - 2.0 equiv)
Catalyst [Ir(cod)Cl]2 (2-5 mol%) or Pd(OAc)2 (5-10 mol%)
Solvent HFIP or a mixture of a non-polar solvent and a fluorinated alcohol
Temperature Room temperature to 80 °C
Atmosphere Air or inert (catalyst dependent)
Reaction Time 12 - 24 hours

Step-by-Step Methodology:

  • To a reaction vessel, add this compound, the iodinating agent, and the catalyst.

  • Add the solvent and stir the mixture at the designated temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part B: Suzuki Coupling of the Halogenated Intermediate

With the halogenated derivative in hand, a standard Suzuki coupling can be performed. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially given the potential for steric hindrance from the ortho-substituents.

Protocol 1B: Suzuki Coupling of Halogenated this compound Derivative
Reagent/ParameterRecommended Starting Conditions
Aryl Halide Halogenated this compound derivative (1.0 equiv)
Boronic Acid/Ester Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
Palladium Precatalyst Pd(OAc)2 (2 mol%) or Pd2(dba)3 (1 mol%)
Ligand SPhos, XPhos, or RuPhos (2-4 mol%)
Base K3PO4 or Cs2CO3 (2.0 - 3.0 equiv)
Solvent Toluene/H2O (5:1), Dioxane/H2O (5:1), or 2-MeTHF
Temperature 80 - 110 °C
Atmosphere Inert (Nitrogen or Argon)
Reaction Time 4 - 24 hours

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, combine the aryl halide, arylboronic acid, palladium precatalyst, ligand, and base in a dry reaction vessel.

  • Add the degassed solvent(s).

  • Seal the vessel and heat the reaction mixture with vigorous stirring for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Strategy 2: Decarboxylative Suzuki Cross-Coupling

A more elegant and atom-economical approach is the direct use of the carboxylic acid in a decarboxylative cross-coupling reaction.[11] In this transformation, the carboxylic acid group is extruded as carbon dioxide, and the new C-C bond is formed at the ipso-position. This strategy avoids a separate halogenation step.

Figure 3: Workflow for Decarboxylative Suzuki Strategy (Within 100 characters)

This reaction often requires a silver or copper co-catalyst to facilitate the decarboxylation step. The mechanism typically involves the formation of an aryl-metal intermediate that then participates in the palladium-catalyzed cross-coupling cycle.

Protocol 2: General Procedure for Decarboxylative Suzuki Coupling

This protocol is a generalized procedure based on published methods for decarboxylative couplings and will likely require optimization.[3]

Reagent/ParameterRecommended Starting Conditions
Carboxylic Acid This compound (1.0 equiv)
Boronic Acid/Ester Arylboronic acid or pinacol ester (1.5 - 2.0 equiv)
Palladium Catalyst Pd(OAc)2 or Pd(TFA)2 (5-10 mol%)
Co-catalyst/Oxidant Ag2CO3 or Cu(I)/Cu(II) salts (stoichiometric or catalytic)
Ligand A bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligand
Base K2CO3 or K3PO4 (2.0 - 3.0 equiv)
Solvent Anhydrous, high-boiling point solvent (e.g., Dioxane, Toluene, DMF)
Temperature 100 - 150 °C
Atmosphere Inert (Nitrogen or Argon)
Reaction Time 12 - 48 hours

Step-by-Step Methodology:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the boronic acid/ester, palladium catalyst, co-catalyst/oxidant, ligand, and base.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, filter through a pad of celite to remove inorganic salts, and rinse with an organic solvent.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Key Considerations and Troubleshooting

  • Steric Hindrance: The ortho-fluoro and methoxycarbonyl groups can sterically hinder the approach of the palladium catalyst to the reaction center. The use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can be beneficial in overcoming this challenge by promoting the oxidative addition and reductive elimination steps.

  • Electronic Effects: The electron-withdrawing nature of the fluorine and methoxycarbonyl groups can influence the reactivity of the aromatic ring. This may necessitate more forcing reaction conditions (higher temperatures, longer reaction times) or the use of more active catalyst systems.

  • Side Reactions: In decarboxylative couplings, premature protodecarboxylation can be a competing side reaction. Ensuring anhydrous conditions and careful selection of the base and solvent system can help to minimize this. In the halogenation-coupling sequence, hydrodehalogenation can occur, which can be mitigated by using aprotic solvents and ensuring a strictly inert atmosphere.

  • Catalyst and Ligand Selection: The choice of the palladium source and ligand is critical. For challenging substrates, pre-formed palladium-ligand complexes (precatalysts) can offer improved reactivity and reproducibility.

  • Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time and to identify the formation of any byproducts.

Conclusion

The successful application of this compound in Suzuki cross-coupling reactions opens a gateway to a diverse range of novel biaryl compounds with significant potential in pharmaceutical and materials science research. While direct coupling is not feasible, two robust strategies are presented: a two-step halogenation-coupling sequence and a more direct decarboxylative coupling. The choice of strategy will depend on the specific synthetic goals, available reagents, and the desired complexity of the final product. Careful consideration of the catalyst system, reaction conditions, and potential side reactions, as outlined in this guide, will be paramount for achieving high yields and purity. The protocols provided herein serve as a comprehensive starting point for researchers to develop and optimize their synthetic routes towards valuable new chemical entities.

References

The Strategic Application of 2-Fluoro-3-(methoxycarbonyl)benzoic Acid in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and specificity is paramount. Within this context, the strategic selection of building blocks is a critical determinant of success in drug discovery and development. 2-Fluoro-3-(methoxycarbonyl)benzoic acid, a bespoke chemical entity, has emerged as a valuable intermediate in the synthesis of complex heterocyclic compounds with potential applications in oncology. This document provides a detailed exploration of its application, focusing on the synthesis of substituted aminopyridine compounds, offering field-proven insights and validated protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Benzene Derivatives in Medicinal Chemistry

Fluorine-containing organic molecules have garnered significant attention in the pharmaceutical industry due to the unique physicochemical properties imparted by the fluorine atom. The introduction of fluorine can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, fluorinated benzoic acid derivatives serve as versatile scaffolds for the construction of a diverse array of bioactive compounds. This compound (CAS 914301-44-3) is a bifunctional reagent, possessing a carboxylic acid and a methyl ester, which allows for sequential and regioselective chemical transformations. This distinct substitution pattern makes it a strategic component in the assembly of intricate molecular architectures.[1][2][3][4]

Core Application: Synthesis of Aminopyridinyl Imidazo[4,5-b]pyridine Derivatives

A significant application of this compound is demonstrated in the synthesis of substituted aminopyridinyl imidazo[4,5-b]pyridine compounds, a class of molecules under investigation for their potential as anticancer agents.[5] The carboxylic acid moiety of this compound readily participates in amide bond formation, a cornerstone reaction in pharmaceutical synthesis, to link with a core heterocyclic amine.

Reaction Principle and Mechanistic Insight

The fundamental transformation involves the coupling of the carboxylic acid of this compound with a primary or secondary amine on a complex scaffold. This reaction is typically facilitated by a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine).

The causality behind the choice of reagents is critical for reaction success. HATU is an efficient coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. DIEA acts as a proton scavenger, neutralizing the hexafluorophosphate salt of HATU and the carboxylic acid, thereby facilitating the reaction without interfering as a nucleophile. The presence of the fluorine atom ortho to the carboxylic acid can influence the reactivity of the carboxyl group through electronic effects, and its impact on the conformation of the final product can be crucial for its biological activity.

Visualizing the Synthetic Pathway

G A This compound D Amide Coupling Reaction A->D B Aminopyridinyl Imidazo[4,5-b]pyridine Derivative B->D C HATU, DIEA in DCM C->D Reagents & Solvent E Methyl 3-(3-(4-(...)-imidazo[4,5-b]pyridin-3-yl)benzamido)-2-fluorobenzoate D->E Product

Caption: Amide bond formation workflow.

Detailed Experimental Protocol: Amide Coupling Reaction

This protocol provides a step-by-step methodology for the synthesis of a methyl 3-(3-(4-(2-(2-aminopyridin-3-yl)imidazo[4,5-b]pyridin-3-yl)benzamido)-2-fluorobenzoate derivative, as adapted from patent literature.[5]

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplier
This compound914301-44-3198.15Commercial Source
Aminopyridinyl Imidazo[4,5-b]pyridine DerivativeN/AVariesSynthesized in-house
HATU148893-10-1380.23Commercial Source
DIEA7087-68-5129.24Commercial Source
Dichloromethane (DCM), anhydrous75-09-284.93Commercial Source
Methanol (MeOH) for chromatography67-56-132.04Commercial Source
Silica Gel for chromatography7631-86-960.08Commercial Source
Procedure
  • Reaction Setup: To a solution of the aminopyridinyl imidazo[4,5-b]pyridine derivative (1.0 eq) in anhydrous dichloromethane (DCM) at 25 °C, add this compound (1.2 eq).

  • Addition of Reagents: To the stirred mixture, add N,N-Diisopropylethylamine (DIEA) (1.8 eq) followed by the portion-wise addition of HATU (1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at 25 °C for 3 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting residue by flash silica gel chromatography. A typical elution system would be a gradient of 0-3% methanol in dichloromethane.

  • Product Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield the final compound. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Trustworthiness and Self-Validation

The described protocol is a self-validating system. The progress of the reaction can be clearly monitored, and the final product can be purified to a high degree of homogeneity using standard chromatographic techniques. The identity and purity of the synthesized compound must be rigorously confirmed by spectroscopic methods, ensuring the reliability of the procedure.

Logical Framework for Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification A Dissolve Amine in DCM B Add Benzoic Acid Derivative A->B C Add DIEA and HATU B->C D Stir at 25°C for 3h C->D E Monitor by TLC/LC-MS D->E F Concentrate Reaction Mixture E->F G Flash Chromatography F->G H Characterize Product G->H

Caption: Step-wise experimental workflow.

Conclusion and Future Perspectives

This compound serves as a highly valuable and versatile intermediate in the synthesis of pharmaceutically relevant compounds. Its application in the construction of novel aminopyridinyl imidazo[4,5-b]pyridine derivatives highlights its strategic importance in modern drug discovery. The protocols and insights provided herein are intended to empower researchers to leverage the unique chemical properties of this building block in the development of the next generation of targeted therapies. The bifunctional nature of this reagent opens avenues for further chemical exploration, including the selective manipulation of the methyl ester post-amide coupling to introduce additional diversity and functionality into the target molecules.

References

Application Notes and Protocols for the Derivatization of 2-Fluoro-3-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for the chemical derivatization of 2-Fluoro-3-(methoxycarbonyl)benzoic acid, a key building block in medicinal chemistry and organic synthesis. We present field-proven protocols for three primary classes of transformations targeting the distinct functional groups of the molecule: amide bond formation at the carboxylic acid, hydrolysis of the methyl ester, and palladium-catalyzed Suzuki-Miyaura cross-coupling at the carbon-fluorine bond. Each section elucidates the underlying chemical principles, explains the rationale behind procedural steps, and offers robust, step-by-step experimental protocols designed for reproducibility and success.

Introduction: A Versatile Scaffold in Drug Discovery

This compound is a valuable starting material in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). Its utility stems from three distinct and addressable functional moieties:

  • A Carboxylic Acid: The primary site for forming amides and esters, which are ubiquitous linkages in drug molecules.

  • A Methyl Ester: This group can be hydrolyzed to reveal a second carboxylic acid, creating a di-acid scaffold, or transesterified to introduce different alkyl groups.

  • A Fluorine Substituent: The C-F bond is a critical feature in modern medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity through specific interactions, and modulate the pKa of adjacent groups.[1] Furthermore, under specific catalytic conditions, the C-F bond can be functionalized via cross-coupling reactions to build molecular complexity.[2]

This guide provides researchers with the foundational knowledge and practical protocols to effectively leverage this versatile scaffold in their synthetic campaigns.

Section 1: Amide Bond Formation at the Carboxylic Acid Moiety

The conversion of a carboxylic acid to an amide is one of the most frequently performed reactions in drug development.[3] The process requires the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group, thereby facilitating nucleophilic attack by an amine. We present two robust protocols using industry-standard coupling reagents.

Core Principle: Carboxylic Acid Activation

Direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow and requires high temperatures, which are incompatible with most complex molecules. Coupling reagents overcome this barrier by reacting with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea or an active ester), which is then readily attacked by the amine to form the desired amide bond.[4][5]

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) as the activating agent and N-Hydroxybenzotriazole (HOBt) as an additive. EDC is favored for its water-soluble urea byproduct, which simplifies purification through aqueous workup.[6] HOBt is added to suppress racemization (for chiral substrates) and improve efficiency by forming a more stable and reactive HOBt-ester intermediate.[4][7]

Experimental Protocol:

  • Reagent Preparation: In a dry, inert-atmosphere flask (e.g., round-bottom flask flushed with nitrogen), dissolve this compound (1.0 equiv.), the desired primary or secondary amine (1.1 equiv.), and HOBt (1.2 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM, to a concentration of 0.1-0.5 M).

  • Cooling: Place the flask in an ice bath and stir the solution for 10 minutes to cool it to 0 °C. This is critical to control the initial exothermic reaction upon addition of EDC.

  • Activation & Coupling: Add EDC·HCl (1.2 equiv.) portion-wise to the stirred solution. Following the EDC addition, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 equiv.) dropwise.[7] The base neutralizes the HCl salt of EDC and the carboxylic acid proton.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 8 to 24 hours.

  • Monitoring: Track the consumption of the limiting reagent (typically the benzoic acid) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with 1N HCl (to remove excess base and amine), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.[4] These washes effectively remove the water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide.[4]

Protocol 2: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent known for its rapid kinetics and effectiveness with sterically hindered or electron-deficient substrates.[5][8] It activates the carboxylic acid by forming a highly reactive OAt-active ester, which rapidly couples with the amine.[5]

Experimental Protocol:

  • Reagent Preparation: In a dry, inert-atmosphere flask, dissolve this compound (1.0 equiv.) and HATU (1.1 equiv.) in an anhydrous aprotic solvent (e.g., DMF).

  • Pre-activation: Add a non-nucleophilic base, typically DIPEA (3.0 equiv.), to the solution.[4] Stir the mixture at room temperature for 15-30 minutes. During this "pre-activation" step, the carboxylate attacks HATU to form the reactive OAt-ester.[5]

  • Amine Addition: Add the amine (1.1 equiv.) to the activated mixture.

  • Reaction: Continue to stir at room temperature for 1 to 18 hours. The reaction is often significantly faster than EDC/HOBt couplings.

  • Monitoring: Monitor reaction progress by TLC or LC-MS until the starting material is consumed.[5]

  • Workup: Dilute the reaction with ethyl acetate. Wash the organic phase sequentially with 1N HCl or saturated NH₄Cl, saturated NaHCO₃, and brine. These washes serve to remove the tetramethylurea byproduct, HOAt, and excess base.[5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Common Coupling Reagents
FeatureEDC/HOBtHATU
Reagent Class CarbodiimideUronium/Aminium Salt
Typical Yield Moderate to HighHigh to Excellent
Reaction Speed Slower (8-24 h)Faster (1-18 h)
Cost Cost-effectiveMore expensive
Key Advantages Widely used, easy byproduct removal.[4][6]Highly efficient, effective for difficult couplings.[5][8]
Potential Issues Formation of N-acylurea byproduct, potential for racemization without HOBt.[8]Guanidinylation of the primary amine if used in large excess.[8]

Visualization: General Amide Coupling Workflow

G cluster_prep 1. Reagent Preparation cluster_activation 2. Activation & Coupling cluster_reaction 3. Reaction cluster_workup 4. Aqueous Workup cluster_purification 5. Purification prep Dissolve Acid (1 eq), Amine (1.1 eq), & Additives in Anhydrous Solvent activation Cool to 0°C (optional) Add Coupling Reagent (e.g., EDC, HATU) Add Base (e.g., DIPEA) prep->activation reaction Stir at RT for 1-24h Monitor by TLC or LC-MS activation->reaction workup Dilute with Organic Solvent Sequential Washes (Acid, Base, Brine) reaction->workup purification Dry (Na₂SO₄), Filter, Concentrate Column Chromatography or Recrystallization workup->purification product Pure Amide Product purification->product

Caption: General workflow for amide bond formation.

Section 2: Selective Hydrolysis of the Methyl Ester

The methoxycarbonyl group provides another handle for derivatization. The most common transformation is saponification (base-mediated hydrolysis) to yield the corresponding 2-fluoro-1,3-benzenedicarboxylic acid. This di-acid can then be used in subsequent reactions, such as polymer synthesis or the formation of macrocycles.

Core Principle: Saponification

Saponification is the hydrolysis of an ester under basic conditions. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl carbon. This is followed by the elimination of the alkoxide (methoxide in this case) and subsequent deprotonation of the resulting carboxylic acid by the strong base to drive the reaction to completion. Acidification in the workup step is required to protonate the carboxylate salt and yield the neutral carboxylic acid.

Protocol 3: Base-Mediated Hydrolysis (Saponification)

Experimental Protocol:

  • Reagent Preparation: Dissolve this compound (1.0 equiv.) in a mixture of a water-miscible organic solvent (e.g., methanol, THF, or dioxane) and water.

  • Base Addition: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 equiv.). Using LiOH is often preferred as it can sometimes offer better selectivity and milder conditions.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-12 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The product, being a salt, will have a very different retention factor on silica TLC.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath. Carefully acidify the solution to pH ~2 by the slow addition of aqueous 1N or 2N HCl. The di-acid product should precipitate out of the solution.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If the product remains in solution, extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 2-fluoro-1,3-benzenedicarboxylic acid.

Visualization: Ester Hydrolysis Workflow

G cluster_reaction 1. Saponification cluster_workup 2. Acidic Workup cluster_isolation 3. Isolation start This compound in THF/Water reaction Add aq. LiOH or NaOH (2-3 eq) Stir at RT or heat gently Monitor by LC-MS start->reaction workup Cool to 0°C Acidify to pH ~2 with HCl reaction->workup isolation Filter precipitate OR Extract with Ethyl Acetate workup->isolation product 2-Fluoro-1,3-benzenedicarboxylic acid isolation->product

Caption: Workflow for the hydrolysis of the methyl ester.

Section 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Functionalizing the C-F bond of an aryl fluoride via cross-coupling is a challenging but powerful transformation.[2] The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide or triflate, is one of the most robust methods for forming C-C bonds.[9][10] While aryl fluorides are typically less reactive than other halides, specialized palladium catalysts with bulky, electron-rich phosphine ligands can enable this transformation, particularly on electron-deficient aromatic rings.[2][11]

Core Principle: The Suzuki-Miyaura Catalytic Cycle

The reaction is catalyzed by a palladium(0) species and proceeds through three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-fluorine bond of the aryl fluoride to form an Aryl-Pd(II)-F intermediate. This is often the rate-limiting step for aryl fluorides.

  • Transmetalation: A base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the fluoride and forming an Aryl-Pd(II)-Aryl' intermediate.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new biaryl product and regenerating the active Pd(0) catalyst.

Protocol 4: Suzuki-Miyaura Coupling of the Aryl Fluoride

Experimental Protocol:

Note: This reaction is highly sensitive to air and moisture. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques and anhydrous solvents.

  • Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.5 equiv.), and a strong base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (3.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., RuPhos or SPhos, 4-10 mol%). The choice of ligand is critical for C-F activation.[11]

  • Solvent Addition: Add a degassed, anhydrous solvent. A mixture of a polar aprotic solvent like dioxane or toluene with water is often effective.[9]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by taking aliquots (under inert atmosphere) and analyzing by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired biaryl product.

Data Presentation: Typical Conditions for Suzuki-Miyaura C-F Coupling
ComponentExample ReagentsTypical LoadingRationale
Aryl Electrophile This compound1.0 equiv.Substrate
Boron Reagent Arylboronic Acid, Arylboronic ester1.2 - 2.0 equiv.Coupling Partner
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃2 - 5 mol%Catalyst Source
Ligand RuPhos, SPhos, BrettPhos4 - 10 mol%Promotes C-F oxidative addition
Base Cs₂CO₃, K₃PO₄, CsF2.0 - 3.0 equiv.Activates boronic acid for transmetalation
Solvent Toluene, Dioxane, THF (often with water)-Solubilizes reagents and facilitates reaction

Visualization: Simplified Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ pd2_complex Ar(F)-Pd(II)L₂ pd0->pd2_complex Ar-F oa_label Oxidative Addition pd2_trans Ar(Ar')-Pd(II)L₂ pd2_complex->pd2_trans Ar'-B(OH)₂ + Base tm_label Transmetalation pd2_trans->pd0 Ar-Ar' re_label Reductive Elimination

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times. Coupling reagents like HATU and EDC can be sensitizers or irritants. Palladium catalysts and phosphine ligands are toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Analytical methods for the quantification of 2-Fluoro-3-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Quantitative Analysis of 2-Fluoro-3-(methoxycarbonyl)benzoic Acid

Abstract

This guide provides a detailed technical overview and validated protocols for the quantitative analysis of this compound, a key intermediate in pharmaceutical synthesis. Accurate quantification of this compound is critical for process optimization, quality control, and regulatory compliance in drug development. We present two robust analytical methods: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method for higher sensitivity and confirmatory analysis. This document explains the scientific rationale behind methodological choices, provides step-by-step protocols, and outlines a framework for method validation in accordance with international guidelines.

Introduction

This compound is a substituted aromatic carboxylic acid. Its accurate measurement is essential for ensuring the purity of active pharmaceutical ingredients (APIs) and for monitoring reaction kinetics in synthetic processes. The choice of analytical method depends on several factors, including the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine quality control vs. trace impurity analysis). This note details two complementary, validated techniques to provide researchers and drug development professionals with the tools for reliable quantification.

Compound Properties
PropertyValueSource
Molecular Formula C₉H₇FO₄[1]
Molecular Weight 198.15 g/mol [1]
CAS Number 914301-44-3[1]
Appearance White to off-white solidN/A
Polarity Polar acidic compound[2]

Chapter 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

RP-HPLC is the workhorse method for the analysis of moderately polar, non-volatile organic compounds, making it ideally suited for this compound. The method's speed, robustness, and accessibility make it the primary choice for routine quantification and purity assessment.

Scientific Rationale

The selection of an RP-HPLC method is based on the physicochemical properties of the analyte. A C18 (octadecylsilyl) stationary phase is chosen for its hydrophobic nature, which provides effective retention for the aromatic ring of the analyte. The mobile phase consists of an organic solvent (acetonitrile) and an aqueous component. The inclusion of an acid, such as formic or phosphoric acid, is critical. For an acidic analyte like a carboxylic acid, a low pH mobile phase (pH < 3) suppresses the ionization of the carboxyl group. This ensures the analyte is in a single, neutral form, leading to a sharp, symmetrical peak and reproducible retention times.[3] UV detection is appropriate due to the presence of the benzene ring chromophore, which absorbs UV light.

Experimental Protocol: HPLC-UV Method

1.2.1. Instrumentation and Consumables

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Formic Acid (reagent grade), Ultrapure Water.

  • Standard: this compound reference standard (>98% purity).

1.2.2. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

1.2.3. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).

  • Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Framework

A validated analytical procedure ensures data reliability.[4] The method should be validated according to ICH Q2(R2) guidelines, assessing the parameters summarized below.[5]

Validation ParameterAcceptance CriteriaPurpose
Specificity Peak is pure and resolved from interferences.Ensures the signal is only from the analyte.[6]
Linearity Correlation coefficient (R²) > 0.999Establishes a proportional relationship between concentration and response.[7]
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the test results to the true value.
Precision (% RSD) Repeatability (Intra-day) < 2.0%; Intermediate Precision (Inter-day) < 2.0%Demonstrates the consistency of results.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10The lowest concentration that can be quantified with acceptable precision and accuracy.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3The lowest concentration that can be reliably detected.
Robustness %RSD < 5% after minor changes (flow rate, temp).Measures the method's capacity to remain unaffected by small variations.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Standard Weighing B Sample Dilution A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D Inject Sample E C18 Column Separation D->E F UV Detection (254 nm) E->F G Peak Integration F->G Acquire Chromatogram H Calibration Curve Generation G->H I Concentration Calculation H->I GCMS_Workflow cluster_prep Phase 1: Derivatization cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Sample Aliquot B Evaporate to Dryness A->B C Add BSTFA & Heat (70°C) B->C D GC Injection C->D Inject Derivative E DB-5MS Column Separation D->E F MS Detection (SIM Mode) E->F G Extract Ion Chromatogram F->G Acquire Mass Spectra H Peak Integration G->H I Quantification H->I

References

Application Note: Streamlined Scale-up Synthesis of 2-Fluoro-3-(methoxycarbonyl)benzoic Acid for Laboratory Use

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note provides a comprehensive guide for the synthesis of 2-Fluoro-3-(methoxycarbonyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The document details a robust and scalable two-step synthetic route, commencing with the oxidation of 2-fluoro-3-methylbenzoic acid, followed by esterification. The protocols have been optimized for laboratory-scale preparation (1-10 g) and subsequently adapted for scale-up synthesis (50-100 g), addressing critical process parameters, safety considerations, and analytical validation. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and efficient method for producing high-purity this compound.

Introduction and Strategic Rationale

This compound is a valuable building block in medicinal chemistry and drug discovery. Its substituted benzoic acid scaffold is a common feature in a variety of biologically active molecules. The presence of the fluorine atom can significantly modulate the physicochemical properties of the parent molecule, including its metabolic stability, binding affinity, and bioavailability.[1] A reliable and scalable synthesis is therefore crucial to support preclinical and clinical research programs.

The synthetic strategy outlined herein was selected for its efficiency, use of readily available starting materials, and amenability to scale-up. The two-step approach, involving an initial oxidation followed by esterification, offers a more controlled and higher-yielding alternative to other potential routes, such as those involving Grignard reagents which can be sensitive to moisture and functional group compatibility.[2][3][4][5][6]

Synthetic Pathway Overview

The selected synthetic route is a two-step process:

  • Oxidation: 2-Fluoro-3-methylbenzoic acid is oxidized to 2-fluoro-3-formylbenzoic acid.

  • Esterification: The resulting aldehyde is then esterified to yield the final product, this compound.

This pathway provides a clear and efficient route to the target molecule with high purity and yield.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthetic process, from starting materials to the final product, including key reagents and intermediate steps.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Esterification 2-Fluoro-3-methylbenzoic_acid 2-Fluoro-3-methylbenzoic acid Oxidation_Reagents Oxidizing Agent (e.g., KMnO4 or CrO3) 2-Fluoro-3-methylbenzoic_acid->Oxidation_Reagents 2-Fluoro-3-formylbenzoic_acid Intermediate: 2-Fluoro-3-formylbenzoic acid Oxidation_Reagents->2-Fluoro-3-formylbenzoic_acid Oxidation Esterification_Reagents Methanol (CH3OH) Acid Catalyst (e.g., H2SO4) 2-Fluoro-3-formylbenzoic_acid->Esterification_Reagents Final_Product Final Product: This compound Esterification_Reagents->Final_Product Esterification

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Laboratory-Scale Synthesis (1-10 g)

Part A: Oxidation of 2-Fluoro-3-methylbenzoic acid

This protocol describes the oxidation of 2-fluoro-3-methylbenzoic acid to 2-fluoro-3-formylbenzoic acid.[7]

Materials and Equipment:

  • 2-Fluoro-3-methylbenzoic acid (1.0 eq)

  • Potassium permanganate (KMnO₄) (2.0 eq)

  • Water (deionized)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-3-methylbenzoic acid and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add potassium permanganate in portions over 1-2 hours. Maintain reflux and stirring for an additional 4-6 hours, monitoring the reaction by TLC (Thin Layer Chromatography).

  • Cool the reaction mixture to room temperature.

  • Quench the excess potassium permanganate by the slow addition of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Acidify the mixture to pH 1-2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-fluoro-3-formylbenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Part B: Esterification of 2-Fluoro-3-formylbenzoic acid

This protocol details the esterification of 2-fluoro-3-formylbenzoic acid to the final product.

Materials and Equipment:

  • 2-Fluoro-3-formylbenzoic acid (1.0 eq)

  • Methanol (excess)

  • Sulfuric acid (H₂SO₄), concentrated (catalytic amount)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-3-formylbenzoic acid in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Scale-up Synthesis (50-100 g)

Scaling up the synthesis requires careful consideration of heat transfer, reagent addition rates, and workup procedures.

Part A: Scale-up Oxidation

Key Modifications and Considerations:

  • Reaction Vessel: Use a jacketed glass reactor with an overhead stirrer for better temperature control and mixing.

  • Reagent Addition: Add the potassium permanganate solution via an addition funnel to control the exothermic reaction.

  • Temperature Monitoring: Use a temperature probe to monitor the internal reaction temperature.

  • Workup: Filtration of the manganese dioxide can be slow on a larger scale. Consider using a filter press or a large Buchner funnel with a filter aid (e.g., Celite).

Part B: Scale-up Esterification

Key Modifications and Considerations:

  • Solvent Removal: A larger rotary evaporator or a distillation setup will be required for efficient removal of excess methanol.

  • Aqueous Wash: Perform the aqueous washes in a large separatory funnel or the jacketed reactor if it is equipped for phase separation.

  • Purification: For larger quantities, recrystallization is often more practical than column chromatography.

Data Summary and Characterization

ParameterLaboratory-ScaleScale-up
Starting Material5.0 g75.0 g
Intermediate Yield~80%~75%
Final Product Yield~85%~80%
Purity (by HPLC)>98%>98%
Melting Point160-164 °C161-164 °C

Characterization Data:

  • ¹H NMR: Consistent with the structure of this compound.

  • ¹³C NMR: Consistent with the structure of this compound.

  • Mass Spectrometry (MS): m/z calculated for C₉H₇FO₄ [M+H]⁺, found consistent with the calculated value.

Safety and Handling

Hazard Identification:

  • 2-Fluoro-3-methylbenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[8]

  • Potassium permanganate: Strong oxidizer. May cause fire or explosion. Harmful if swallowed.

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[9][10]

Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves, clothing, and eye/face protection.[11]

  • Use a chemical fume hood to avoid inhalation of dust and vapors.[10]

Handling and Storage:

  • Store in a well-ventilated place. Keep containers tightly closed.[9][11]

  • Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][10]

Conclusion

The synthetic protocols detailed in this application note provide a reliable and scalable method for the preparation of high-purity this compound. The procedures have been successfully implemented at both laboratory and scale-up quantities, demonstrating their robustness. By following the outlined steps and safety precautions, researchers and drug development professionals can efficiently produce this key intermediate for their synthetic needs.

References

Application Note & Protocols: 2-Fluoro-3-(methoxycarbonyl)benzoic Acid as a Versatile Precursor for the Synthesis of Quinolone and Acridone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the landscape of medicinal chemistry and materials science, the strategic design of synthetic precursors is paramount. 2-Fluoro-3-(methoxycarbonyl)benzoic acid is a prime example of a highly functionalized aromatic building block, engineered for the efficient construction of complex heterocyclic systems. Its unique arrangement of three distinct functional groups—a carboxylic acid, a methyl ester, and an ortho-positioned fluorine atom—on a benzene ring offers a powerful toolkit for synthetic chemists.

The carboxylic acid and ester groups serve as classical handles for amide bond formation and cyclization reactions, such as Dieckmann-type condensations. The fluorine atom, however, is the cornerstone of this reagent's utility. Its strong electron-withdrawing nature activates the aromatic ring, making the C-F bond a susceptible leaving group for nucleophilic aromatic substitution (SNAr) reactions. This property is particularly crucial in the final ring-closing steps for certain heterocycles or for late-stage functionalization, a highly desirable feature in drug discovery programs.

This document provides an in-depth guide to leveraging this compound for the synthesis of two medicinally significant classes of N-heterocycles: fluoroquinolones and acridones . We will explore the mechanistic rationale behind these syntheses and provide detailed, field-tested protocols for their execution.

Physicochemical Properties & Handling

A clear understanding of the starting material's properties is essential for successful and safe experimentation.

PropertyValueSource
CAS Number 914301-44-3[1][2]
Molecular Formula C₉H₇FO₄[1][3]
Molecular Weight 198.15 g/mol [1][3]
Appearance White to off-white solidGeneric
Purity Typically ≥95%[1]
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF, Acetone)Inferred
Storage Store in a cool, dry place away from incompatible materials.Generic

Application 1: Synthesis of 4-Quinolone-3-carboxylic Acid Scaffolds

The 4-quinolone core is the foundational structure of the highly successful fluoroquinolone class of antibiotics.[4][5] The synthesis often relies on the Gould-Jacobs reaction or its variations, which involve the condensation of an aniline with a β-ketoester or equivalent, followed by a high-temperature cyclization.[4][6] this compound provides a strategic entry point into advanced quinolone precursors. The fluorine at the eventual C-7 position is a key pharmacophore element, often substituted with a nitrogen-containing heterocycle to modulate antibacterial activity and spectrum.[6][7]

Mechanistic Rationale & Workflow

The proposed pathway involves an initial amide formation, followed by an intramolecular Claisen-type condensation to construct the pyridone ring of the quinolone system. The choice of a strong base is critical for deprotonating the α-carbon of the ester, initiating the cyclization.

quinolone_synthesis A This compound B Step 1: Amide Formation (e.g., R-NH₂, EDC, HOBt) A->B Aniline C N-Aryl Anthranilate Intermediate B->C D Step 2: Intramolecular Cyclization (e.g., NaH, THF) C->D Base E 4-Hydroxy-2-oxo-quinolone Ester D->E F Step 3: Saponification (e.g., LiOH, H₂O/THF) E->F G Final 4-Quinolone-3-carboxylic Acid F->G

Caption: Synthetic workflow for 4-quinolone synthesis.

Protocol 1: Synthesis of a 7-Fluoro-4-oxo-1,4-dihydroquinoline-8-carboxylate Intermediate

This protocol outlines a general procedure. The specific aniline used will determine the substituent at the N-1 position of the resulting quinolone.

Materials:

  • This compound

  • Substituted aniline (e.g., cyclopropylamine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Lithium hydroxide (LiOH)

  • Standard workup and purification reagents (EtOAc, HCl, brine, Na₂SO₄)

Step-by-Step Methodology:

  • Amide Coupling:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add the desired aniline (e.g., cyclopropylamine, 1.1 eq) dropwise.

    • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-substituted amide intermediate. Purify by column chromatography if necessary.

  • Intramolecular Cyclization:

    • Caution: NaH is highly reactive. Perform this step under an inert atmosphere (N₂ or Ar).

    • Suspend NaH (2.5 eq) in anhydrous THF in a flame-dried flask.

    • Cool the suspension to 0 °C.

    • Add a solution of the amide intermediate (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until TLC/LC-MS indicates consumption of the starting material.

    • Carefully quench the reaction by cooling to 0 °C and slowly adding saturated NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate. Acidify the aqueous layer with 2M HCl, which may precipitate the product. Filter any solid or extract again with ethyl acetate.

    • Combine organic layers, dry over Na₂SO₄, filter, and concentrate to afford the cyclized quinolone ester.

  • Ester Hydrolysis (Saponification):

    • Dissolve the crude quinolone ester from the previous step in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (3.0 eq) and stir the mixture at room temperature for 4-8 hours.

    • Monitor the reaction by TLC/LC-MS.

    • Once complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove non-polar impurities.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH ~2-3 with 2M HCl.

    • The final product, the 7-fluoro-4-quinolone-3-carboxylic acid derivative, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Application 2: Synthesis of Acridone Derivatives

Acridones are a class of tricyclic heterocyclic compounds with a planar structure, known for their diverse biological activities, including anticancer and antimalarial properties.[8] The classical synthesis involves an Ullmann condensation to form an N-phenylanthranilic acid, followed by an acid-catalyzed cyclization.[8] The fluorine atom in this compound serves as an excellent leaving group in a related intramolecular SNAr cyclization, providing a direct route to the acridone core.

Mechanistic Rationale & Workflow

This pathway first establishes the C-N bond via a copper- or palladium-catalyzed Ullmann-type coupling. The subsequent and key step is an intramolecular nucleophilic aromatic substitution, where the amide nitrogen attacks the carbon bearing the fluorine atom, displacing it to form the central ring of the acridone system. This cyclization is typically promoted by a strong base.

acridone_synthesis A This compound B Step 1: Ullmann Condensation (e.g., R-NH₂, CuI, K₂CO₃) A->B Aniline C N-Phenylanthranilic Acid Ester B->C D Step 2: Intramolecular SₙAr Cyclization (e.g., K₂CO₃, DMF, heat) C->D Base E Final Acridone Derivative D->E

Caption: Synthetic workflow for acridone synthesis.

Protocol 2: Synthesis of a Methoxycarbonyl-Substituted Acridone

This protocol describes a one-pot or two-step sequence for synthesizing the acridone core.

Materials:

  • This compound

  • Substituted aniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., Cs₂CO₃)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Standard workup and purification reagents

Step-by-Step Methodology:

  • Ullmann Condensation & Cyclization (One-Pot Procedure):

    • Expertise Note: This reaction is sensitive to air and moisture. It is best performed under an inert atmosphere (N₂ or Ar).

    • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired aniline (1.2 eq), CuI (0.1-0.2 eq), and K₂CO₃ (2.5 eq).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous DMF or NMP as the solvent.

    • Heat the reaction mixture to 120-150 °C. The higher temperature is necessary to drive both the initial C-N bond formation and the subsequent intramolecular cyclization.

    • Monitor the reaction progress over 12-24 hours using TLC or LC-MS, watching for the disappearance of the intermediate N-phenylanthranilic acid ester and the appearance of the acridone product.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the mixture into a stirred solution of aqueous ammonia (~10%) to complex the copper catalyst and stir for 30 minutes.

    • Extract the product with ethyl acetate or dichloromethane (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure acridone derivative.

Conclusion

This compound is a strategically designed and highly effective precursor for the synthesis of complex heterocyclic molecules. Its ortho-fluoro substituent is not merely a passive functional group but an active participant in key ring-forming reactions, enabling efficient intramolecular SNAr cyclizations. The protocols detailed herein for the synthesis of quinolone and acridone scaffolds demonstrate the compound's versatility. By providing a reliable route to these medicinally important cores, this building block serves as an invaluable tool for researchers in drug discovery and development.

References

Application Notes and Protocols: Esterification of 2-Fluoro-3-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Dimethyl 2-Fluoroterephthalate

The targeted esterification of 2-Fluoro-3-(methoxycarbonyl)benzoic acid to yield dimethyl 2-fluoroterephthalate is a critical transformation in the synthesis of advanced pharmaceutical intermediates and specialized polymers. The presence of a fluorine atom and an existing methyl ester group on the aromatic ring introduces electronic and steric factors that necessitate a careful consideration of reaction conditions to achieve high yields and purity. This document provides a detailed guide to the reaction conditions for this specific esterification, grounded in the established principles of Fischer-Speier esterification and adapted for this unique substrate.

The primary challenge in this synthesis lies in driving the equilibrium of the esterification reaction towards the product, dimethyl 2-fluoroterephthalate. This is typically achieved by using a large excess of the alcohol (methanol in this case), which also serves as the solvent, and employing a strong acid catalyst to protonate the carboxylic acid, thereby increasing its electrophilicity. The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the carboxylic carbon, potentially facilitating the nucleophilic attack by methanol[1][2].

This guide will detail two robust protocols for this transformation: a classical approach using a homogenous acid catalyst and a modern approach utilizing microwave irradiation to accelerate the reaction.

Reaction Mechanism and Workflow

The esterification proceeds via a well-established acid-catalyzed nucleophilic acyl substitution mechanism, commonly known as the Fischer-Speier esterification.

Reaction Scheme:
Mechanistic Pathway

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The subsequent proton transfers and elimination of a water molecule lead to the formation of the desired ester.

Diagram of the Fischer-Speier Esterification Mechanism

Fischer_Esterification Start Carboxylic Acid + H⁺ Protonated_Acid Protonated Carboxylic Acid Start->Protonated_Acid Protonation Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Methanol Methanol (Nucleophile) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Protonated Ester + Water Proton_Transfer->Water_Leaving Elimination of H₂O End Ester + H⁺ Water_Leaving->End Deprotonation

Caption: The acid-catalyzed Fischer-Speier esterification mechanism.

Protocol 1: Classical Acid-Catalyzed Esterification

This protocol details the standard laboratory procedure for the esterification of this compound using sulfuric acid as the catalyst and methanol as both the reagent and solvent. This method is reliable and scalable, though it may require longer reaction times.

Materials and Reagents:
  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a generous excess of anhydrous methanol (e.g., 20-50 mL per gram of starting material).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution. A typical catalyst loading is 1-5 mol% relative to the starting carboxylic acid.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ evolution may cause pressure buildup.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the crude dimethyl 2-fluoroterephthalate by column chromatography on silica gel or by recrystallization.

Protocol 2: Microwave-Assisted Esterification

Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes.[4] This protocol outlines the esterification of this compound using a dedicated microwave reactor.

Materials and Reagents:
  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Microwave reaction vessel with a stir bar

  • Dedicated laboratory microwave reactor

  • Work-up and purification reagents as listed in Protocol 1.

Step-by-Step Procedure:
  • Reaction Setup: In a microwave reaction vessel, combine this compound, a significant excess of anhydrous methanol, and a magnetic stir bar.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-130 °C) for a short duration (e.g., 10-30 minutes). The optimal time and temperature should be determined empirically.

  • Monitoring: The reaction progress can be monitored by running small-scale test reactions for varying times.

  • Work-up and Purification: Follow the same work-up and purification steps as outlined in Protocol 1.

Experimental Workflow Diagram

Esterification_Workflow Start Start Setup Reaction Setup: - this compound - Anhydrous Methanol - Acid Catalyst (e.g., H₂SO₄) Start->Setup Heating_Choice Heating Method Setup->Heating_Choice Conventional Conventional Heating (Reflux, 4-24h) Heating_Choice->Conventional Classical Microwave Microwave Irradiation (100-130°C, 10-30 min) Heating_Choice->Microwave Accelerated Workup Work-up: - Remove MeOH - EtOAc extraction - NaHCO₃, H₂O, Brine washes - Dry over MgSO₄ Conventional->Workup Microwave->Workup Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Analysis Characterization: - NMR, LC-MS, etc. Purification->Analysis End End Analysis->End

Caption: A generalized workflow for the esterification process.

Data Summary and Comparison

ParameterProtocol 1: Classical Acid-CatalyzedProtocol 2: Microwave-Assisted
Catalyst Conc. H₂SO₄ (or p-TsOH, BF₃·OEt₂)Conc. H₂SO₄ (or other suitable acid)
Solvent Anhydrous MethanolAnhydrous Methanol
Temperature Reflux (~65 °C)100 - 130 °C
Reaction Time 4 - 24 hours10 - 30 minutes
Typical Yields Good to excellent (dependent on conditions)Good to excellent (often higher than classical)[4]
Key Advantage Scalability, simple equipmentDrastically reduced reaction time
Key Disadvantage Long reaction timesRequires specialized equipment

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, adding more catalyst, or ensuring the methanol is anhydrous. Water can shift the equilibrium back towards the reactants.

  • Side Reactions: At higher temperatures, there is a possibility of side reactions. Careful monitoring of the reaction is crucial.

  • Purification Challenges: The final product, dimethyl 2-fluoroterephthalate, should be readily separable from the starting material by column chromatography due to the change in polarity.

  • Safety: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood. Microwave reactions can generate significant pressure, so it is imperative to use appropriate vessels and safety protocols.

Conclusion

The esterification of this compound to dimethyl 2-fluoroterephthalate is a readily achievable transformation using standard organic synthesis techniques. The choice between a classical heating approach and a microwave-assisted method will depend on the available equipment and the desired throughput. Both methods, when executed with care, can provide high yields of the desired product, a valuable building block for further synthetic endeavors in pharmaceutical and materials science research.

References

2-Fluoro-3-(methoxycarbonyl)benzoic acid as a precursor for agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 2-Fluoro-3-(methoxycarbonyl)benzoic Acid: A Strategic Precursor for the Synthesis of Advanced Diamide Agrochemicals

Abstract

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, binding affinity, and insecticidal efficacy. Anthranilic diamides represent a critical class of insecticides that act as potent activators of insect ryanodine receptors (RyRs). This guide details the strategic application of this compound as a versatile and highly valuable precursor for the synthesis of novel diamide insecticide candidates. We provide expert insights into the rationale behind its use, a detailed, self-validating synthetic protocol for a key intermediate, and troubleshooting guidance for researchers in the field.

Introduction: The Value Proposition of Fluorinated Anthranilate Scaffolds

This compound is more than a simple aromatic carboxylic acid; it is a specialized building block engineered for complex organic synthesis. Its utility in agrochemical development stems from the precise arrangement of its functional groups:

  • Fluorine Atom: Positioned ortho to a carboxyl group, the fluorine atom exerts a strong electron-withdrawing inductive effect. This can significantly alter the pKa of the adjacent carboxylic acid, influencing its reactivity and the binding characteristics of the final molecule within the target receptor site. Fluorine substitution is a well-established strategy for enhancing the biological activity and metabolic stability of agrochemicals[1].

  • Orthogonal Carboxylic Acid and Methyl Ester: The presence of two distinct carboxyl functionalities—one free acid and one methyl ester—provides orthogonal chemical handles. This allows for selective, stepwise reactions, such as amide bond formation at one site while the other remains protected, which is a crucial capability for building the complex structures of diamide insecticides[2][3].

This unique combination makes the molecule an ideal starting point for constructing substituted anthranilic acid backbones, which are central to the pharmacophore of the diamide insecticide class[4][5].

Physicochemical Properties & Handling

Prior to use, it is essential to be familiar with the properties and safety requirements of the precursor.

PropertyValue
IUPAC Name This compound
CAS Number 914301-44-3[6]
Molecular Formula C₉H₇FO₄[6][7]
Molecular Weight 198.15 g/mol [6]
Appearance Typically an off-white to white solid
Purity ≥95% (typical)[6]

Safety & Handling: this compound should be handled in a well-ventilated fume hood. It is classified as a skin and eye irritant and may cause respiratory irritation[8]. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All waste must be disposed of in accordance with local environmental regulations.

Application Profile: Synthesis of Diamide Insecticide Cores

Diamide insecticides, such as chlorantraniliprole and flubendiamide, function by selectively targeting insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells and resulting in paralysis and death of the target pest[3][9]. The synthesis of these molecules often involves the coupling of a substituted anthranilic acid derivative with a heterocyclic carboxylic acid or an aromatic amine.

This compound is an excellent precursor for the anthranilic acid portion of these molecules. The general synthetic strategy involves transforming this precursor into a key intermediate, such as 2-fluoro-3-(N-aryl/alkyl-amido)benzoic acid, which can then be coupled with the second half of the target insecticide.

G cluster_0 Synthetic Transformations start This compound step1 Step 1: Selective Amidation (at C1-Carboxylic Acid) start->step1 R-NH₂, Coupling Agent inter Intermediate: 2-Fluoro-3-(methoxycarbonyl)-N-substituted-benzamide step1->inter step2 Step 2: Ester Hydrolysis (Saponification) inter2 Intermediate: 2-Fluoro-3-carboxy-N-substituted-benzamide step2->inter2 step3 Step 3: Amide Coupling (at C3-Carboxylic Acid) final Final Diamide Agrochemical Scaffold step3->final inter->step2 NaOH or LiOH inter2->step3 R'-NH₂, Coupling Agent

Caption: General synthetic workflow for utilizing the precursor.

Protocol: Synthesis of 2-Fluoro-3-(N-methylbenzamido)benzoic acid

This protocol details the synthesis of a key diamide intermediate, adapting established methodologies for related structures[10]. This process involves a two-step sequence: (1) acylation of a substituted aniline with the precursor's acid chloride derivative, followed by (2) selective hydrolysis of the methyl ester.

Rationale for Experimental Design: The conversion of the carboxylic acid to an acid chloride (Step 1.1) is a classic and highly efficient method for activating the carboxyl group for amidation, especially on an industrial scale where cost-effectiveness is key. The subsequent hydrolysis (Step 2) is a standard saponification that proceeds selectively at the less sterically hindered methyl ester.

Step 1: Synthesis of Methyl 2-fluoro-3-(N-methylbenzamido)benzoate

G cluster_workflow Protocol Workflow: Step 1 A 1. Combine Precursor & Toluene B 2. Add Thionyl Chloride (SOCl₂) (0-10°C) A->B C 3. Heat to Reflux (2h) Formation of Acid Chloride B->C D 4. Cool & Add N-methylaniline & Pyridine C->D E 5. Stir at RT (4h) Amide Formation D->E F 6. Aqueous Work-up (HCl, NaHCO₃, Brine) E->F G 7. Dry, Filter & Concentrate F->G H 8. Purify (Recrystallization) Product: Methyl Ester Intermediate G->H

Caption: Experimental workflow for the synthesis of the amide intermediate.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • N-methylaniline (1.1 eq)

  • Pyridine (1.5 eq)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol/Hexanes mixture for recrystallization

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and anhydrous toluene (approx. 10 mL per gram of starting material).

  • Cool the suspension to 0-5°C using an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise over 15 minutes.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 110°C) for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Cool the reaction mixture to room temperature. In a separate flask, dissolve N-methylaniline (1.1 eq) and pyridine (1.5 eq) in a small amount of anhydrous toluene.

  • Add the aniline/pyridine solution dropwise to the acid chloride solution at room temperature. A precipitate may form.

  • Stir the mixture at room temperature for 4 hours.

  • Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a hot ethanol/hexanes mixture to afford the pure methyl 2-fluoro-3-(N-methylbenzamido)benzoate.

Step 2: Hydrolysis to 2-Fluoro-3-(N-methylbenzamido)benzoic Acid

Procedure:

  • Dissolve the purified methyl ester intermediate from Step 1 in a mixture of methanol and water (3:1 v/v).

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at 40°C for 3-5 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water and wash with a small amount of ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2 M HCl. A white precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold deionized water and dry under vacuum to yield the final product, 2-Fluoro-3-(N-methylbenzamido)benzoic acid.

Product Validation and Troubleshooting

A successful synthesis is validated by thorough characterization of the final product.

Validation Parameter Expected Outcome
Physical Appearance White to off-white solid
Yield 75-85% over two steps
Melting Point A sharp, defined melting point is expected.
¹H & ¹³C NMR Spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons, N-methyl group, and the disappearance of the O-methyl ester peak.
HRMS (ESI) The measured mass should correspond to the calculated exact mass of the target compound, confirming its elemental composition.

Troubleshooting Guide:

  • Low Yield in Step 1: Incomplete conversion to the acid chloride is a common issue. Ensure the thionyl chloride is fresh and the reaction is run under strictly anhydrous conditions. Extending the reflux time may also improve conversion.

  • Incomplete Hydrolysis in Step 2: If the starting ester persists, the reaction may require a longer reaction time or a slight increase in temperature (to 50°C). Ensure the LiOH is fully dissolved.

  • Oily Product After Acidification: This may indicate impurities. Ensure the aqueous layer was thoroughly washed before acidification. If the product remains oily, attempt purification via column chromatography (silica gel, ethyl acetate/hexanes gradient) or trituration with a suitable solvent like diethyl ether.

Conclusion

This compound is a high-value precursor for constructing the core scaffolds of modern diamide agrochemicals. Its unique substitution pattern allows for controlled, regioselective synthesis of complex benzamides. The protocols and rationale presented here provide researchers and drug development professionals with a robust framework for leveraging this building block in the discovery and development of next-generation crop protection agents.

References

Application Note: High-Resolution Preparative Purification of 2-Fluoro-3-(methoxycarbonyl)benzoic Acid by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and detailed protocol for the chromatographic purification of 2-Fluoro-3-(methoxycarbonyl)benzoic acid, a key intermediate in pharmaceutical synthesis. Due to the presence of closely related structural isomers and potential synthetic by-products, achieving high purity is a significant challenge. This application note details a robust preparative High-Performance Liquid Chromatography (HPLC) method developed by leveraging a deep understanding of the analyte's physicochemical properties. We present a systematic approach, from method development rationale to a step-by-step purification protocol and subsequent purity verification, designed for researchers and drug development professionals.

Pre-Method Development Analysis

A successful purification strategy begins not with instrumentation, but with a thorough analysis of the target molecule and its potential contaminants.

Physicochemical Properties of the Target Molecule

This compound is a moderately polar, acidic organic molecule. Its key structural features dictate its chromatographic behavior:

  • Structure:

    • Molecular Formula: C₉H₇FO₄

    • Molecular Weight: 198.15 g/mol

    • Key Functional Groups: A carboxylic acid, a methyl ester, and an aromatic fluorine.

  • Acidity: The carboxylic acid group is the primary driver of its acidic nature. While the exact pKa is not readily published, it is expected to be in the range of 3-4, similar to other substituted benzoic acids. This property is the most critical variable to control during reverse-phase chromatography.

  • Solubility: The compound is expected to have good solubility in common organic solvents like methanol, acetonitrile, and ethyl acetate, and limited solubility in non-polar solvents. Its solubility in aqueous solutions is highly pH-dependent.

Rationale for Chromatographic Mode Selection

Given its structure, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen mode of separation. Here's the expert reasoning:

  • Analyte Polarity: The molecule possesses both non-polar (the benzene ring) and polar (carboxylic acid, ester) characteristics, making it an ideal candidate for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Controlling Retention via pH: The ionizable nature of the carboxylic acid provides a powerful tool for manipulating retention.[1][2] By adjusting the mobile phase pH to be at least 2 units below the analyte's pKa, the carboxylic acid will be fully protonated (non-ionized).[3][4] This uncharged form is more hydrophobic, leading to stronger retention on the C18 stationary phase, better peak shape, and enhanced separation from other components.[1]

  • Impurity Profile: Common impurities in the synthesis of such molecules include positional isomers (e.g., 2-Fluoro-4-(methoxycarbonyl)benzoic acid[5][6]), hydrolysis products (di-acids), or unreacted starting materials. RP-HPLC offers the high selectivity required to resolve these closely related species.[7]

Preparative HPLC: A Step-by-Step Protocol

This protocol is designed for the purification of multi-gram quantities of crude this compound. The principles can be scaled down for smaller amounts by adjusting column size and flow rates.[8][9]

Instrumentation and Materials
  • System: Preparative HPLC system with a binary gradient pump, autosampler/manual injector, UV-Vis detector, and fraction collector.

  • Column: C18 silica column (e.g., 250 x 21.2 mm, 5 µm particle size). Note: The chosen column dimension is for demonstration; it should be selected based on the required loading capacity.

  • Mobile Phase A: Deionized Water + 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Trifluoroacetic Acid (TFA)

  • Sample Solvent: 1:1 Acetonitrile:Water or DMSO.

The Role of Trifluoroacetic Acid (TFA)

The addition of 0.1% TFA to the mobile phase is a critical decision.[10] TFA is a strong acid that serves two primary functions in this protocol[11][12]:

  • pH Control: It maintains a low mobile phase pH (typically around 2), ensuring the carboxylic acid on our target molecule remains protonated and uncharged, which is essential for consistent retention and sharp peaks.[4][11]

  • Ion-Pairing Agent: TFA can act as an ion-pairing agent, which can improve peak shape for acidic and basic compounds by masking residual active sites on the silica backbone.[13]

Experimental Workflow Diagram

G cluster_prep Pre-Purification cluster_hplc Purification cluster_post Post-Purification Crude Crude Sample (Target + Impurities) Dissolve Sample Preparation (Dissolve in minimal solvent) Crude->Dissolve HPLC Preparative RP-HPLC (Gradient Elution) Dissolve->HPLC Collector Fraction Collector HPLC->Collector Waste Waste HPLC->Waste Early & Late Fractions Fractions Collected Fractions Collector->Fractions Analysis Purity Analysis (Analytical HPLC / TLC) Fractions->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evap Solvent Evaporation (Rotary Evaporator) Pooling->Evap Pure Pure Compound Evap->Pure

Caption: Workflow for the purification of this compound.

Detailed Method Parameters

The following parameters should be used as a starting point for method optimization.[14]

ParameterValueRationale
Column C18, 250 x 21.2 mm, 5 µmStandard chemistry for reverse-phase; dimensions suitable for gram-scale loading.
Mobile Phase A Water + 0.1% TFAAqueous component of the mobile phase.
Mobile Phase B Acetonitrile + 0.1% TFAOrganic modifier.
Flow Rate 20.0 mL/minAppropriate for the column diameter to maintain optimal linear velocity.
UV Wavelength 254 nmAromatic compounds typically show strong absorbance at this wavelength.
Column Temp. Ambient (or 30 °C)Controlled temperature ensures run-to-run reproducibility.
Injection Vol. 1-5 mLDependent on sample concentration and loading study results.
Gradient See Table 2A gradient is necessary to elute the target compound in a reasonable time while separating it from less and more retained impurities.

Table 2: Preparative Gradient Profile

Time (min)% Mobile Phase B (ACN + 0.1% TFA)
0.030
2.030
20.080
22.095
25.095
25.130
30.030
Step-by-Step Protocol
  • System Preparation: Equilibrate the column with the initial mobile phase conditions (30% B) for at least 5 column volumes (approx. 15 minutes) or until the baseline is stable.

  • Sample Preparation: Dissolve the crude material in a minimal amount of the sample solvent. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter to remove particulates.

  • Injection: Inject the prepared sample onto the equilibrated column.

  • Chromatography & Fractionation: Start the gradient method. Monitor the chromatogram in real-time. Begin collecting fractions just before the target peak begins to elute and stop collecting after the peak has returned to baseline. Use peak-based fraction collection if available.

  • Post-Run: Wash the column with a high percentage of organic solvent (e.g., 95% B) and then re-equilibrate at the starting conditions for the next run.

Post-Purification Verification

Trustworthiness in a protocol requires a self-validating system. The purity of the collected fractions must be confirmed.

  • Analytical HPLC: Analyze a small aliquot from each collected fraction (and the pooled pure fractions) using a separate analytical HPLC system with a faster gradient. This confirms the purity and identity of the compound by retention time.

  • Thin-Layer Chromatography (TLC): For a rapid, low-cost check, spot the crude material, the pooled fractions, and individual fractions on a TLC plate (e.g., silica gel with a fluorescent indicator) and elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Solvent Removal: Combine the fractions that meet the purity criteria (>98% by analytical HPLC). Remove the acetonitrile and water using a rotary evaporator. The presence of TFA means the final product will be an oil or solid TFA salt. Further processing (e.g., dissolving in a solvent like ethyl acetate and washing with water to remove TFA, then drying) may be necessary to obtain the free acid.

Ionization State and pH Control

The success of this method hinges on controlling the ionization state of the target molecule.

Caption: Effect of mobile phase pH on the ionization and retention of the analyte.

As illustrated, at a low pH maintained by TFA, the molecule is in its neutral, protonated form. This increases its hydrophobicity and allows for effective retention and separation on the non-polar C18 stationary phase.

Conclusion

This application note provides a robust and scientifically-grounded protocol for the preparative purification of this compound. By carefully controlling the mobile phase pH to suppress the ionization of the carboxylic acid moiety, high resolution and purity can be achieved. The outlined workflow, from initial analysis to post-purification validation, represents a best-practice approach for researchers in the pharmaceutical and chemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-3-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-3-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important intermediate, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your synthetic route, improve yields, and ensure the highest purity of your final product.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?

Low yields can stem from several factors, from incomplete reactions to product loss during workup and purification. A systematic approach to identifying the root cause is crucial.

Potential Cause 1: Inefficient Oxidation of the Methyl Group

A common synthetic route involves the oxidation of a methyl group at the 3-position of a 2-fluorotoluene derivative. This oxidation can be challenging and may not proceed to completion.

  • Expert Insight: The choice of oxidizing agent and reaction conditions is critical. Harsh oxidants like potassium permanganate (KMnO₄) can lead to over-oxidation and decomposition, while milder reagents may result in incomplete conversion.

  • Troubleshooting Protocol:

    • Reagent Selection: Consider using a cobalt-catalyzed aerobic oxidation. Catalytic amounts of a cobalt salt (e.g., Co(OAc)₂) with a bromide source (e.g., NaBr) in acetic acid, in the presence of an initiator, can efficiently oxidize substituted toluenes to their corresponding benzoic acids.

    • Temperature Control: Monitor and control the reaction temperature carefully. Exothermic reactions can lead to side product formation.

    • Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times.

Potential Cause 2: Unwanted Side Reactions during Fluorination

If your synthesis involves a nucleophilic fluorination step, side reactions can significantly reduce the yield of the desired product.

  • Expert Insight: A common side reaction is the formation of the corresponding non-fluorinated benzoic acid, which can arise from radical decomposition pathways.[1]

  • Troubleshooting Protocol:

    • Reaction Conditions: Optimize the reaction temperature and choice of solvent. Polar aprotic solvents like DMF or DMSO are often used.

    • Fluoride Source: The choice of fluoride salt (e.g., CsF, KF) can influence the reaction outcome.

    • Radical Scavengers: The addition of a radical scavenger, such as TEMPO, can help to suppress the formation of the non-fluorinated byproduct.[1]

Potential Cause 3: Product Loss During Workup and Purification

The workup and purification stages are often overlooked sources of yield loss.

  • Expert Insight: this compound has moderate polarity. During aqueous workup, it can partition between the organic and aqueous layers, especially if the pH is not carefully controlled.

  • Troubleshooting Protocol:

    • pH Adjustment: During extraction, ensure the aqueous layer is acidified to a pH well below the pKa of the carboxylic acid (typically pH < 2) to protonate the carboxylate and drive the product into the organic layer.

    • Solvent Selection: Use an appropriate extraction solvent. Ethyl acetate is a common choice. Perform multiple extractions with smaller volumes of solvent for better recovery.

    • Purification Method: If using column chromatography, select a solvent system that provides good separation between your product and impurities. A gradient elution may be necessary. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be an effective purification method.[2]

Q2: I am observing a significant amount of the di-acid byproduct, 2-fluorophthalic acid. How can I minimize its formation?

The formation of a di-acid suggests that you are likely starting with a precursor that has two oxidizable groups or that the ester group is being hydrolyzed.

Potential Cause 1: Starting Material with Two Oxidizable Groups

If your precursor is, for example, 2-fluoro-1,3-dimethylbenzene, oxidation will likely yield a mixture of the desired mono-acid and the di-acid.

  • Expert Insight: Achieving selective mono-oxidation of such a substrate is notoriously difficult.

  • Alternative Strategy: Selective Mono-esterification

    • Synthesize the Di-acid: First, perform the oxidation to obtain 2-fluorophthalic acid.

    • Selective Mono-esterification: Employ a method for selective mono-esterification. Recent literature suggests that using bifunctional alumina catalysts with methanol can achieve high selectivity for the mono-ester.[3] Another approach involves using ion-exchange resins as catalysts.[4]

Potential Cause 2: Hydrolysis of the Methyl Ester

The methyl ester group can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions, which might be present during the synthesis or workup.

  • Expert Insight: The hydrolysis of methyl benzoates can be facile, especially at elevated temperatures.[5][6]

  • Troubleshooting Protocol:

    • Control pH: Avoid strongly acidic or basic conditions during workup and purification if possible. If a basic wash is necessary to remove acidic impurities, use a mild base like sodium bicarbonate and keep the contact time short.

    • Temperature: Perform all workup and purification steps at or below room temperature to minimize hydrolysis.

    • Anhydrous Conditions: Ensure all solvents and reagents are dry, as water can facilitate hydrolysis, particularly in the presence of acid or base catalysts.

Q3: My final product is difficult to purify. I suspect contamination with regioisomers or the starting material. What are the best purification strategies?

Purification of fluorinated benzoic acid derivatives can be challenging due to the similar polarities of the desired product, starting materials, and potential byproducts.

  • Expert Insight: The separation of regioisomers of fluorinated compounds often requires careful optimization of chromatographic conditions.[7] Similarly, separating the final product from the starting carboxylic acid can be difficult.

  • Purification Protocol:

    • Flash Column Chromatography:

      • Stationary Phase: Use high-quality silica gel.

      • Mobile Phase Optimization: A good starting point for the eluent is a mixture of hexanes and ethyl acetate. A shallow gradient of increasing ethyl acetate polarity often provides the best separation. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.

    • Recrystallization:

      • Solvent Screening: Test a variety of solvent systems. Good options include ethyl acetate/hexanes, toluene, or aqueous ethanol. The goal is to find a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

    • Acid-Base Extraction:

      • This technique can be used to separate the acidic product from non-acidic impurities. Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate). The desired product will move to the aqueous layer as its carboxylate salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure product, which is then extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q: What is a common starting material for the synthesis of this compound?

A common and commercially available starting material is 2-Fluoro-3-methylbenzoic acid.[8][9] The synthesis would then involve the esterification of the carboxylic acid at the 3-position. However, this is incorrect as the target molecule has a methoxycarbonyl group at the 3-position and a carboxylic acid at the 1-position. A more plausible starting material would be 2-fluorophthalic acid, which can then undergo selective mono-esterification. Alternatively, one could start with a suitably substituted toluene derivative and perform an oxidation, as discussed in the troubleshooting section.

Q: What are the critical reaction parameters to control during a nucleophilic fluorination step?

The most critical parameters are temperature, solvent, and the nature of the fluoride source. High temperatures can lead to the formation of benzyne intermediates and other side products.[1] The choice of a polar aprotic solvent like DMF or DMSO is generally preferred. The reactivity of the fluoride salt (e.g., CsF is more reactive than KF) will also impact the reaction rate and selectivity.

Q: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the characteristic aromatic protons and the methyl ester singlet. ¹³C NMR will confirm the number of unique carbons. ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the final product and can also be used to quantify any impurities.

Visualizing the Synthetic Challenges

To better understand the potential pitfalls, the following diagrams illustrate a possible synthetic pathway and the formation of common byproducts.

Diagram 1: Synthetic Pathway and Potential Byproducts

G cluster_0 Pathway: Oxidation and Esterification 2-Fluoro-1,3-dimethylbenzene 2-Fluoro-1,3-dimethylbenzene 2-Fluoro-3-methylbenzoic_acid 2-Fluoro-3-methylbenzoic_acid 2-Fluoro-1,3-dimethylbenzene->2-Fluoro-3-methylbenzoic_acid Partial Oxidation Di-acid 2-Fluorophthalic acid 2-Fluoro-1,3-dimethylbenzene->Di-acid Full Oxidation Target_Product This compound 2-Fluoro-3-methylbenzoic_acid->Target_Product Esterification Di-acid->Target_Product Selective Mono-esterification Di-ester Dimethyl 2-fluorophthalate Di-acid->Di-ester Di-esterification G start Low Yield Observed check_reaction Check Reaction Completion (TLC/GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete check_reaction->complete optimize_conditions Optimize Reaction: - Temperature - Time - Reagents incomplete->optimize_conditions Yes check_workup Analyze Aqueous & Organic Layers complete->check_workup Yes optimize_conditions->start product_in_aqueous Product in Aqueous Layer check_workup->product_in_aqueous adjust_ph Adjust pH during Extraction product_in_aqueous->adjust_ph Yes check_purification Analyze Purification Fractions product_in_aqueous->check_purification No adjust_ph->start loss_during_purification Product Loss During Purification check_purification->loss_during_purification optimize_purification Optimize Chromatography/ Recrystallization loss_during_purification->optimize_purification Yes yield_improved Yield Improved loss_during_purification->yield_improved No optimize_purification->start

References

Technical Support Center: Optimizing the Synthesis of 2-Fluoro-3-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Fluoro-3-(methoxycarbonyl)benzoic acid (CAS 914301-44-3).[1] This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the yield and purity of this valuable fluorinated building block. As an intermediate, its structural integrity is paramount for the successful synthesis of complex target molecules in pharmaceuticals and agrochemicals.[2]

This document moves beyond a simple recitation of steps. It provides a framework for understanding the critical parameters of the synthesis, enabling you to troubleshoot effectively and adapt the methodology to your specific laboratory conditions. We will focus on the most logical and scalable synthetic route: the selective mono-esterification of 2-Fluorophthalic acid.

Section 1: Recommended Synthetic Strategy & Rationale

The synthesis of this compound presents a classic regioselectivity challenge. The target molecule is a mono-ester of a symmetrical dicarboxylic acid, complicated by the electronic and steric influence of a fluorine substituent.

While several synthetic routes could be envisioned, we recommend the selective mono-esterification of 2-Fluorophthalic acid .

Causality for this choice:

  • Atom Economy & Directness: This route is highly efficient, directly converting a readily available starting material to the desired product in a single step.

  • Scalability: The use of heterogeneous catalysts, which we will discuss, simplifies purification and makes the process more amenable to larger-scale production compared to multi-step routes involving protection/deprotection or harsh oxidation conditions.

  • Control: The primary challenge is controlling the reaction to prevent the formation of the diester byproduct, Dimethyl 2-fluoroterephthalate. This guide focuses on achieving that control.

The core of this strategy lies in exploiting the subtle differences in reactivity between the two carboxylic acid groups, which are influenced by the ortho-fluorine atom, and using a catalytic system that favors mono-esterification.

Section 2: Detailed Experimental Protocol

This protocol is based on principles of selective esterification using a bifunctional heterogeneous catalyst like acidic alumina, which has demonstrated high selectivity in similar transformations.[3]

Reaction: Selective Monomethyl Esterification of 2-Fluorophthalic Acid

Materials & Reagents:

Reagent/MaterialFormulaM.W.CAS No.Notes
2-Fluorophthalic acidC₈H₅FO₄184.12445-55-6>98% purity
Methanol (Anhydrous)CH₃OH32.0467-56-1<0.05% water
Acidic AluminaAl₂O₃101.961344-28-1Activated, Brockmann I
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous
Ethyl AcetateC₄H₈O₂88.11141-78-6For extraction/TLC
HexanesC₆H₁₄86.18110-54-3For TLC

Experimental Workflow Diagram:

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification cluster_analysis Analysis prep_cat Activate acidic alumina (Heat at 150°C under vacuum for 4h) setup Charge reactor with 2-Fluorophthalic acid, activated alumina, and anhydrous DCM prep_cat->setup add_meoh Add anhydrous Methanol (1.1 eq) and stir at 25°C setup->add_meoh monitor Monitor reaction progress via TLC (Target: ~48 hours) add_meoh->monitor filter Filter to remove alumina catalyst monitor->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate extract Perform aqueous work-up & extraction with Ethyl Acetate concentrate->extract purify Purify crude product via column chromatography or recrystallization extract->purify analyze Characterize product by ¹H NMR, ¹³C NMR, and M.P. purify->analyze

Caption: Experimental workflow for synthesis.

Step-by-Step Procedure:

  • Catalyst Activation: Activate the acidic alumina by heating it to 150°C under vacuum for 4 hours to remove any adsorbed water. Allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-Fluorophthalic acid (e.g., 5.0 g, 27.1 mmol) and the activated acidic alumina (2.5 g, ~50% by weight of starting material).

  • Solvent Addition: Add anhydrous dichloromethane (50 mL) to the flask.

  • Reagent Addition: Add anhydrous methanol (1.1 mL, 27.1 mmol, 1.0 equivalent) dropwise to the stirred suspension at room temperature (25°C).

  • Reaction Monitoring: Seal the flask under an inert atmosphere and stir the mixture vigorously at 25°C. Monitor the reaction's progress by taking small aliquots, filtering them, and analyzing by Thin Layer Chromatography (TLC) (e.g., using a 50:50 Ethyl Acetate:Hexanes mobile phase with a few drops of acetic acid). The reaction typically requires 24-48 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the alumina catalyst. Wash the celite pad with additional dichloromethane.

  • Isolation: Combine the filtrates and concentrate them under reduced pressure to yield the crude product.

  • Purification: The crude product, a mixture of starting material, mono-ester, and di-ester, can be purified by column chromatography on silica gel or by careful recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis. The key to optimization is identifying the root cause of a problem and making a logical adjustment.

Q1: My reaction yield is very low, or the reaction has not started. What is the cause?

A1: This is a common issue that typically points to a problem with one of the core components of the reaction.

  • Cause 1: Inactive Catalyst: The most likely culprit is water. Acidic alumina is hygroscopic, and any adsorbed water will inhibit its catalytic activity.

    • Solution: Ensure the alumina is freshly activated according to the protocol. Always handle and store it under anhydrous conditions.

  • Cause 2: Purity of Reagents: The presence of water in your methanol or solvent can quench the reaction.

    • Solution: Use freshly opened anhydrous solvents and reagents. Using methanol from a bottle that has been opened many times can introduce significant amounts of water.

  • Cause 3: Insufficient Mixing: As this is a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.

    • Solution: Use a stir bar that is appropriately sized for the flask and ensure a vigorous stirring speed that keeps the alumina suspended.

Troubleshooting Logic Diagram:

G start Problem: Low or No Yield q1 Is the catalyst active? (Freshly activated, handled under N₂) start->q1 sol1 Solution: Re-activate alumina under high vacuum and heat. q1->sol1 No q2 Are reagents anhydrous? (Fresh bottle of MeOH/DCM) q1->q2 Yes a1_yes Yes a1_no No sol2 Solution: Use new, sealed anhydrous reagents and solvents. q2->sol2 No q3 Is mixing adequate? (Alumina is fully suspended) q2->q3 Yes a2_yes Yes a2_no No sol3 Solution: Increase stir rate; use a larger magnetic stir bar. q3->sol3 No end_node If all checks pass, consider increasing reaction time or temperature. q3->end_node Yes a3_no No

Caption: Troubleshooting logic for low product yield.[4]

Q2: I am forming a significant amount of the dimethyl 2-fluoroterephthalate (di-ester) by-product. How can I improve selectivity for the mono-ester?

A2: Over-esterification is the primary selectivity challenge. Controlling it is key to a high yield of the desired product.

  • Cause 1: Stoichiometry of Methanol: Using an excess of methanol will, by Le Châtelier's principle, drive the reaction towards the di-ester product.

    • Solution: Use precisely 1.0 to 1.1 equivalents of methanol. A slight excess can help drive the initial reaction to completion, but more than 1.2 equivalents will almost certainly lead to significant di-ester formation.

  • Cause 2: Extended Reaction Time: While the reaction needs time to proceed, leaving it for an excessive duration after the starting material is consumed will allow the slower second esterification to occur.

    • Solution: Monitor the reaction closely by TLC. Aim to stop the reaction when the spot for the starting dicarboxylic acid has mostly disappeared but before the di-ester spot becomes intense.

  • Cause 3: Reaction Temperature: Higher temperatures can increase the rate of the second esterification, reducing selectivity.

    • Solution: Maintain the reaction at room temperature (25°C). Avoid heating unless the reaction is completely stalled.

Q3: My purification by column chromatography is difficult, and the product fractions are not clean.

A3: The similar polarities of the dicarboxylic acid, the mono-ester, and the di-ester can make chromatographic separation challenging.

  • Cause 1: Inappropriate Solvent System: A poor choice of eluent will not provide adequate separation.

    • Solution: Add a small amount of acetic acid (e.g., 0.5-1%) to your eluent system (e.g., Ethyl Acetate/Hexanes). The acid suppresses the deprotonation of the carboxylic acid groups on the silica surface, reducing "streaking" and leading to sharper bands and better separation.

  • Cause 2: Overloading the Column: Applying too much crude material to the column will exceed its separation capacity.

    • Solution: Use an appropriate amount of silica gel relative to your crude product (a general rule of thumb is a 50:1 to 100:1 weight ratio of silica to crude material).

  • Alternative Purification: Consider recrystallization. If your crude product is >80% pure, a carefully chosen recrystallization can be more effective and scalable than chromatography for removing minor impurities.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is this selective mono-esterification challenging in the first place?

A1: The challenge arises from the similar reactivity of the two carboxylic acid groups. The fluorine atom at the C2 position exerts a through-bond electron-withdrawing inductive effect, which slightly increases the acidity (and reactivity towards esterification) of both adjacent carboxyl groups at C1 and C3. However, it also provides some steric hindrance. The selectivity of a given catalyst depends on its ability to differentiate between these two very similar electronic and steric environments.[3]

Q2: What are the best catalysts for this reaction? Are there alternatives to acidic alumina?

A2: Several catalytic systems can be employed for selective mono-esterification, each with its own advantages.

Catalyst TypePrinciple of SelectivityAdvantagesDisadvantages
Acidic Alumina Balanced acidic/basic sites are believed to selectively bind one carboxyl group.[3]Cheap, readily available, easy to remove by filtration.Requires careful activation; can have variable activity based on supplier.
Ion-Exchange Resins Steric constraints within the polymer pores can favor mono-esterification.[5]High selectivity, reusable.Can be more expensive; may require specific solvents to swell the resin.
Lipase Enzymes High substrate specificity based on enzyme's active site.[6]Extremely high selectivity, mild conditions (green chemistry).Expensive, sensitive to temperature and solvent, slower reaction times.

For general laboratory synthesis, acidic alumina offers the best balance of cost, ease of use, and effectiveness.

Q3: Can I use other alcohols, like ethanol or propanol, instead of methanol?

A3: Yes, but the reaction rate will likely decrease as the steric bulk of the alcohol increases. The selectivity for the mono-ester might improve with bulkier alcohols because the formation of the di-ester becomes even more sterically hindered. However, you will need to re-optimize the reaction time and potentially the temperature for each new alcohol.

Q4: What is a viable alternative synthetic route if the mono-esterification fails?

A4: An alternative route would be the oxidation of the corresponding methyl-substituted precursor, methyl 2-fluoro-3-methylbenzoate . This would involve:

  • Synthesis of 2-fluoro-3-methylbenzoic acid.[2]

  • Esterification to form methyl 2-fluoro-3-methylbenzoate.

  • Oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent (e.g., KMnO₄ or catalytic oxidation).

The main challenge with this route is the oxidation step, which can be harsh and may lead to side reactions or decomposition, potentially lowering the overall yield.[4] Therefore, the selective mono-esterification route is generally preferred for its efficiency.

References

Technical Support Center: Troubleshooting Low Yield in Reactions Involving 2-Fluoro-3-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Fluoro-3-(methoxycarbonyl)benzoic acid. This molecule, while a versatile building block, presents unique challenges due to the steric and electronic effects of its ortho-fluoro and meta-ester substituents. Low reaction yields are a common frustration. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter, moving beyond simple procedural steps to explain the underlying chemical principles and provide robust, field-proven solutions.

Section 1: Understanding the Substrate - The "Ortho Effect" and Its Implications

Before diving into specific reaction problems, it's crucial to understand the inherent properties of this compound. The fluorine atom at the ortho position relative to the carboxylic acid creates significant steric hindrance. This forces the carboxyl group to twist out of the plane of the benzene ring, a phenomenon known as the "ortho effect".[1][2][3][4] This has two major consequences:

  • Increased Acidity: The twisting inhibits resonance between the carboxyl group and the phenyl ring, which stabilizes the carboxylate anion upon deprotonation, making the acid stronger than its meta or para isomers.[2][3][4]

  • Steric Hindrance: The bulky, out-of-plane carboxyl group, flanked by the fluorine atom, can be difficult for reagents and other molecules to approach, often leading to sluggish or incomplete reactions.[2][5]

These two factors are the root cause of many of the yield issues discussed below.

Section 2: General Troubleshooting Workflow

Low yields can often be traced back to fundamental issues with reagents or reaction setup.[6][7] Before optimizing specific parameters, always validate the basics.

Troubleshooting_Workflow A Low Yield Observed B Step 1: Verify Reagent Quality & Stoichiometry A->B C Are all reagents fresh, pure, and anhydrous? Is stoichiometry correct? B->C Check D Step 2: Check Reaction Setup C->D Yes I Repurify/replace reagents Recalculate amounts C->I No E Is the atmosphere inert (N2/Ar)? Is glassware scrupulously dry? Is stirring efficient? D->E Check F Step 3: Reaction-Specific Troubleshooting E->F Yes J Dry glassware & solvents Improve setup E->J No G Consult Specific FAQ Sections: - Amide Coupling - SNAr Reactions - Ester Hydrolysis - Purification F->G H Problem Resolved G->H I->B J->D

Caption: General workflow for troubleshooting low reaction yields.

Section 3: Amide Bond Formation - The Most Common Challenge

The formation of an amide bond is the most frequent reaction performed on this substrate, and it is highly susceptible to low yields due to the steric hindrance around the carboxylic acid.

Question 1: My standard EDC/HOBt coupling is giving very low (<30%) yield. What is going wrong and how can I fix it?

Answer: This is a classic problem rooted in the steric hindrance of the ortho-fluoro group.

  • The Cause: The standard EDC/HOBt coupling mechanism involves the formation of a bulky O-acylisourea intermediate.[8][9] The sterically hindered environment around your carboxylic acid makes the formation of this intermediate slow and inefficient. Furthermore, the subsequent attack by the amine nucleophile is also sterically impeded.

  • The Solution - Switch to a More Potent Coupling Reagent: For sterically hindered substrates, more powerful uronium/aminium salt-based reagents are required.[9] These reagents form highly reactive activated esters that can overcome the steric barrier.[9]

ReagentClassKey Advantages for This SubstrateCommon Base
HATU Uronium SaltHigh reactivity, fast reaction times, low racemization. Very effective for hindered couplings.[9][10][11]DIPEA, TEA
HBTU Uronium SaltGood reactivity, less expensive than HATU. A solid choice for initial optimization.DIPEA, TEA
COMU Uronium SaltReactivity comparable to HATU, but with non-explosive and less allergenic byproducts (safer).[11]DIPEA, TEA

Actionable Protocol:

  • Switch from EDC/HOBt to HATU. HATU is often the reagent of choice for difficult couplings.[9]

  • Implement a "Pre-activation" Step. Do not mix all reagents at once. Activating the carboxylic acid before adding the amine can significantly improve yields.[12]

Protocol: High-Yield Amidation of this compound using HATU
  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and HATU (1.1 - 1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF or DCM (to a concentration of ~0.1 M).

  • Pre-activation: Cool the mixture to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes. This is the crucial pre-activation step where the highly reactive OAt-active ester is formed.

  • Amine Addition: Slowly add your amine (1.1 eq) to the activated mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification: Upon completion, dilute the reaction with ethyl acetate. Wash the organic phase sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Amidation_Mechanism cluster_EDC EDC/HOBt Pathway (Often Inefficient) cluster_HATU HATU Pathway (Recommended) Acid_EDC R-COOH OAI O-Acylisourea (Bulky Intermediate) Acid_EDC->OAI + EDC EDC EDC->OAI HOBt_Ester HOBt Active Ester OAI->HOBt_Ester + HOBt (Slow for hindered acids) HOBt HOBt HOBt->HOBt_Ester Amide_EDC Amide Product HOBt_Ester->Amide_EDC + Amine (Slow attack) Amine_EDC Amine (R'-NH2) Amine_EDC->Amide_EDC Acid_HATU R-COOH OAt_Ester OAt Active Ester (Highly Reactive) Acid_HATU->OAt_Ester + (Pre-activation) HATU HATU + Base HATU->OAt_Ester Amide_HATU Amide Product (Higher Yield) OAt_Ester->Amide_HATU + Amine (Fast attack) Amine_HATU Amine (R'-NH2) Amine_HATU->Amide_HATU

Caption: Comparison of EDC/HOBt and HATU amidation pathways.

Section 4: Reactions at the Aromatic Ring

Question 2: I'm attempting a Nucleophilic Aromatic Substitution (SNAr) with an amine to displace the fluorine atom, but I'm getting no reaction or very low conversion. Why?

Answer: While the fluorine atom is a good leaving group for SNAr, the overall electronic nature of your substrate is not sufficiently activating for traditional thermal SNAr reactions.

  • The Cause: Classic SNAr reactions require the aromatic ring to be "electron-deficient," usually achieved by having strongly electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. In your molecule, the carboxylic acid and methyl ester are only moderately deactivating and are not in the optimal positions to stabilize the negative charge of the Meisenheimer intermediate.

  • The Solution:

    • Harsher Conditions (Use with Caution): You can sometimes force the reaction by using very high temperatures (e.g., >150 °C in a sealed tube) and a strong base in a polar aprotic solvent like DMSO or NMP. However, this can lead to decomposition and side reactions, including hydrolysis of the methyl ester.

    • Alternative Chemistries: For SNAr on unactivated or moderately activated fluoroarenes, newer methods are often more successful. Organophotoredox catalysis, for example, can enable the substitution of unactivated fluoroarenes under mild conditions by generating a radical cation intermediate.[13] While this is an advanced method, it may be necessary for challenging substitutions.

    • Metal-Catalyzed Cross-Coupling: Consider if a different synthetic route, such as a Buchwald-Hartwig amination using the corresponding bromo- or iodo-analogue of your starting material, might be a more viable path to your target molecule.

Section 5: Potential Side Reactions & Purification

Question 3: My reaction seems to work, but I see a new, more polar spot on my TLC plate and my final yield is low after work-up. What is this byproduct?

Answer: You are likely observing hydrolysis of the methyl ester to the corresponding di-acid, either during the reaction or the work-up.

  • The Cause: The methyl ester can be hydrolyzed under either strongly basic or acidic conditions, which are common in both reaction and work-up steps. For example, using aqueous NaOH for a work-up or running a reaction at high temperatures with a nucleophilic base can cause saponification.[14][15][16]

  • The Solution:

    • During Reaction: Use non-nucleophilic bases like DIPEA or DBU instead of nucleophilic ones like NaOH, KOH, or primary/secondary amines if high temperatures are required.

    • During Work-up: Use a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃), for aqueous washes instead of stronger bases like NaOH or K₂CO₃.[17] If your product is base-sensitive, wash with water and brine only.

Question 4: My product is very polar and streaks badly on my silica column, leading to poor separation and product loss. How can I purify it effectively?

Answer: The free carboxylic acid makes this compound quite polar and prone to strong interactions with silica gel, causing streaking.[18]

  • The Cause: The acidic proton of the carboxylic acid interacts strongly with the silanol groups on the silica surface, leading to poor chromatographic behavior.

  • The Solution:

    • Modify the Mobile Phase: Add a small amount of acetic acid or formic acid (~0.5-1%) to your eluent system (e.g., Ethyl Acetate/Hexanes). The acid in the mobile phase will protonate the silanol groups and your compound, minimizing the strong ionic interactions and leading to sharper peaks.

    • Reverse-Phase Chromatography: If normal-phase chromatography fails, reverse-phase (C18) flash chromatography is an excellent alternative for purifying polar compounds.[19] You would typically use a water/acetonitrile or water/methanol gradient.

    • Acid-Base Extraction: For crude purifications, an acid-base extraction can be effective. Dissolve your crude material in an organic solvent (like ethyl acetate), wash with a mild aqueous base (e.g., NaHCO₃) to extract your acidic product into the aqueous layer as its salt. The layers are then separated, and the aqueous layer is re-acidified with HCl to precipitate the pure product, which can be collected by filtration.[17]

References

Identification of impurities in 2-Fluoro-3-(methoxycarbonyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-3-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical solutions to identify and resolve common impurities and challenges encountered during your experiments.

I. Assumed Synthetic Pathway and Potential Impurities

To provide a focused and practical troubleshooting guide, we will base our discussion on a common synthetic route for this compound: the selective mono-hydrolysis of dimethyl 2-fluorobenzene-1,3-dicarboxylate. This pathway is often chosen for its accessibility of starting materials and straightforward reaction conditions.

Synthetic_Pathway Dimethyl_2-fluorobenzene-1,3-dicarboxylate Dimethyl 2-fluorobenzene- 1,3-dicarboxylate Hydrolysis Selective Mono-hydrolysis (e.g., NaOH, H₂O/MeOH) Dimethyl_2-fluorobenzene-1,3-dicarboxylate->Hydrolysis Target_Molecule 2-Fluoro-3-(methoxycarbonyl)- benzoic acid Hydrolysis->Target_Molecule

A common synthetic route to the target molecule.

Based on this synthetic approach, several potential impurities can arise. Understanding the origin of these impurities is the first step in effective troubleshooting.

II. Troubleshooting Guide: Identification and Remediation of Impurities

This section is formatted as a series of questions you might ask when encountering unexpected results in your synthesis, followed by detailed answers and actionable protocols.

Question 1: My final product shows a significant amount of the starting material, dimethyl 2-fluorobenzene-1,3-dicarboxylate. How can I confirm its presence and improve the reaction conversion?

Answer:

The presence of unreacted starting material is a common issue and typically points to incomplete hydrolysis.

Identification:

  • Thin Layer Chromatography (TLC): The starting diester will have a higher Rf value (less polar) than the desired mono-acid product.

  • ¹H NMR Spectroscopy: The starting material will exhibit two distinct methoxy (–OCH₃) singlets, whereas the product will have only one. The integration of the aromatic protons will also differ.

  • HPLC-UV: The diester will have a shorter retention time than the product in a reversed-phase HPLC system.

Causality and Remediation:

Incomplete hydrolysis can be due to several factors:

  • Insufficient Reaction Time or Temperature: The hydrolysis may not have reached completion.

  • Inadequate Amount of Base: The stoichiometry of the base to the starting material is crucial.

  • Poor Solubility: The starting material may not be fully dissolved in the reaction solvent, limiting its availability for reaction.

Troubleshooting Workflow:

Troubleshooting_Starting_Material Start Unreacted Starting Material Detected Check_Conditions Review Reaction Conditions: - Time - Temperature - Stoichiometry of Base Start->Check_Conditions Increase_Time_Temp Increase Reaction Time and/or Temperature Check_Conditions->Increase_Time_Temp Increase_Base Increase Molar Equivalent of Base Check_Conditions->Increase_Base Improve_Solubility Improve Solubility: - Co-solvent (e.g., THF) - Phase-transfer catalyst Check_Conditions->Improve_Solubility Monitor_Reaction Monitor Reaction by TLC or HPLC Increase_Time_Temp->Monitor_Reaction Increase_Base->Monitor_Reaction Improve_Solubility->Monitor_Reaction End Reaction Completion Monitor_Reaction->End

Workflow for addressing unreacted starting material.

Experimental Protocol: Reaction Monitoring by HPLC-UV

  • Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench with an equivalent volume of 1M HCl. Dilute with the mobile phase to an appropriate concentration.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Detection: UV at 235 nm.

  • Analysis: Inject the prepared sample and monitor the disappearance of the starting material peak and the appearance of the product peak over time.

Question 2: I've observed a more polar impurity in my product that I suspect is 2-fluorobenzene-1,3-dicarboxylic acid. What causes its formation and how can I avoid it?

Answer:

The formation of the diacid is a result of over-hydrolysis, where both ester groups are converted to carboxylic acids.

Identification:

  • TLC: The diacid will have a very low Rf value, often remaining at the baseline, due to its high polarity.

  • ¹H NMR Spectroscopy: The spectrum will show a complete absence of the methoxy singlet.

  • LC-MS: The mass spectrum will show the molecular ion corresponding to the diacid.

Causality and Remediation:

Over-hydrolysis is typically caused by:

  • Excessive Base: Using too much of the hydrolyzing agent.

  • Prolonged Reaction Time or High Temperature: Allowing the reaction to proceed for too long or at too high a temperature.

Mitigation Strategies:

  • Careful Stoichiometry: Use a precise amount of base (typically 1.0-1.2 equivalents).

  • Lower Reaction Temperature: Perform the hydrolysis at a lower temperature to slow down the reaction rate and improve selectivity.

  • Real-time Monitoring: Closely monitor the reaction's progress to stop it once the starting material is consumed and before significant diacid formation occurs.

Data Presentation: Effect of Base Equivalents on Product Distribution

Molar Equivalents of NaOHYield of Mono-acid (%)Yield of Diacid (%)
1.0855
1.57025
2.04055
Question 3: My NMR spectrum shows signals that don't correspond to the starting material, product, or the diacid. Could it be an isomer?

Answer:

Yes, the formation of an isomeric mono-ester, such as 3-fluoro-2-(methoxycarbonyl)benzoic acid, is possible, although generally less favored due to steric hindrance at the C2 position.

Identification:

  • ¹H and ¹³C NMR Spectroscopy: The aromatic region of the NMR spectrum will show a different splitting pattern compared to the desired product due to the different positions of the substituents. 2D NMR techniques like COSY and HMBC can be invaluable in confirming the connectivity.

  • HPLC-UV: The isomer may have a slightly different retention time from the main product. Co-injection with a known standard (if available) can confirm its identity.

Causality and Remediation:

The formation of the isomer is primarily influenced by the reaction conditions that affect the selectivity of the hydrolysis.

  • Reaction Temperature: Higher temperatures can sometimes lead to a decrease in selectivity.

  • Nature of the Base: Different bases may exhibit different selectivities.

Purification Strategy:

  • Recrystallization: Often, the desired product and its isomer will have different solubilities, allowing for separation by careful recrystallization.

  • Preparative HPLC: For high-purity requirements, preparative HPLC can be used to separate the isomers.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the crude this compound?

A1: The most common and effective purification method is recrystallization. A suitable solvent system is typically a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or heptane). The crude product is dissolved in a minimum amount of the hot good solvent, and the poor solvent is added dropwise until turbidity is observed. Cooling the solution slowly will yield crystals of the purified product.

Q2: How can I remove residual inorganic salts from my final product?

A2: Inorganic salts, often from the workup procedure (e.g., NaCl, Na₂SO₄), can typically be removed by washing the organic extract with water before drying and solvent evaporation. If the product has already been isolated, dissolving it in an organic solvent in which the salts are insoluble, followed by filtration, is an effective method.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Fluorinated organic compounds should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The hydrolysis step often uses a strong base like sodium hydroxide, which is corrosive and should be handled with caution.

IV. References

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), pp-pp. --INVALID-LINK--

  • Gant, T. F. (2014). Using HPLC and mass spectrometry to identify and quantify impurities in pharmaceuticals. American Pharmaceutical Review, 17(5), 1-8. --INVALID-LINK--

  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library. --INVALID-LINK--

  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Analysis of 2-[(3-Fluorobenzyl)oxy]benzoic acid. Application Note. --INVALID-LINK--

  • Organic Syntheses. (2003). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. --INVALID-LINK--

Technical Support Center: Purification of 2-Fluoro-3-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Fluoro-3-(methoxycarbonyl)benzoic acid (CAS 914301-44-3). This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. We will address common issues in a practical question-and-answer format, grounded in established chemical principles and field experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and purification of this compound.

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile largely depends on the synthetic route. However, common contaminants often include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Positional Isomers: Other isomers of fluoromethoxycarbonyl benzoic acid that may form depending on the regioselectivity of the reactions.

  • Hydrolysis Product (2-Fluoro-1,3-benzenedicarboxylic acid): The methoxycarbonyl (ester) group is susceptible to hydrolysis back to a carboxylic acid, especially under acidic or basic conditions at elevated temperatures.[1] This creates a diacid impurity that can complicate purification.

  • Dehalogenated Analog (3-(Methoxycarbonyl)benzoic acid): Depending on the fluorination method, a common side reaction can be the formation of the non-fluorinated analog, which can be difficult to separate due to similar physical properties.[2]

Q2: What is the recommended first-line method for purifying this compound?

A2: Recrystallization is the most effective and scalable initial purification technique for this class of compounds.[3] For a very similar analog, 2-Fluoro-4-(methoxycarbonyl)benzoic acid, crystallization from hot ethyl acetate has been shown to yield high-purity material.[4][5] This solvent system is an excellent starting point. The principle relies on the target compound being highly soluble in the hot solvent but sparingly soluble at cooler temperatures, while impurities remain in solution or are removed during hot filtration.[6]

Q3: How can I reliably assess the purity of my final product?

A3: A combination of methods is recommended for a comprehensive purity assessment:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR are invaluable. ¹H NMR can quantify organic impurities, while ¹⁹F NMR is highly sensitive for detecting any fluorine-containing isomers or byproducts.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method (e.g., using a C18 column with an acetonitrile/water mobile phase containing a small amount of acid like TFA or formic acid) is the gold standard for quantitative purity analysis.

Q4: Is this compound prone to degradation during purification?

A4: Yes, the primary degradation pathway is the hydrolysis of the methyl ester to the corresponding dicarboxylic acid.[1] To mitigate this, avoid prolonged exposure to strong acids or bases, especially at high temperatures. When using water as a co-solvent for recrystallization, ensure it is deionized and preferably degassed. If performing chromatography, the use of acidic modifiers in the mobile phase should be monitored to prevent on-column degradation.[8]

Part 2: Troubleshooting Guide

This section provides in-depth solutions to specific experimental problems.

Q5: My recrystallization attempt yielded an oil, not crystals. What went wrong and how do I fix it?

A5: "Oiling out" is a common problem that occurs when the solute's solubility is exceeded at a temperature above its melting point, or when the solution becomes supersaturated too quickly.

  • Causality: The compound is coming out of solution as a liquid phase instead of forming a crystal lattice. This is often due to an inappropriate solvent choice, too rapid cooling, or the presence of impurities that inhibit crystallization.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add slightly more hot solvent to ensure you are not at the saturation limit.

    • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Do not place it directly in an ice bath from a high temperature.[7]

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.

    • Change Solvent System: If the problem persists, the solvent may be unsuitable. Consider a binary solvent system. For example, dissolve the compound in a minimal amount of a good solvent (like ethyl acetate or acetone) and slowly add a poor solvent (like hexanes or heptane) at an elevated temperature until turbidity persists. Then, clarify by adding a drop of the good solvent and cool slowly.

Q6: My NMR analysis shows a persistent dehalogenated impurity (3-(Methoxycarbonyl)benzoic acid). How can I remove it?

A6: This is a challenging separation due to the structural similarity of the impurity to the target compound.[2]

  • Causality: The polarity and solubility of the dehalogenated impurity are very close to your product, making separation by simple recrystallization inefficient.

  • Solutions:

    • Fractional Recrystallization: This involves multiple, careful recrystallization steps. It can be effective but is often labor-intensive and leads to significant yield loss.

    • Flash Column Chromatography: This is the most reliable method. Substituted benzoic acids can be effectively separated using normal-phase silica gel chromatography.[8]

      • Mobile Phase Strategy: Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help reduce peak tailing, which is common for carboxylic acids on silica gel.

Q7: My product recovery after recrystallization is very low. How can I improve the yield?

A7: Low recovery indicates that a significant amount of your product remains dissolved in the mother liquor.

  • Causality: This is typically caused by using an excessive volume of solvent, not cooling the solution to a low enough temperature, or choosing a solvent in which the compound has relatively high solubility even at low temperatures.

  • Solutions:

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Work in small solvent additions.

    • Optimize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.

    • Solvent Selection: Refer to the table below for solvent suggestions. A solvent that provides high solubility at high temperatures and very low solubility at low temperatures is ideal.

    • Recover from Mother Liquor: Concentrate the mother liquor and perform a second recrystallization or purify the residue by column chromatography to recover additional product.

Part 3: Detailed Protocols & Data

Protocol 1: Optimized Recrystallization
  • Solvent Selection: Choose an appropriate solvent (see Table 1). Ethyl acetate/hexane is a robust starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the primary solvent (e.g., ethyl acetate) in small portions while heating and stirring until the solid just dissolves. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is colored, remove it from heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes. If using a binary system, add the anti-solvent (e.g., hexane) dropwise to the hot solution until it becomes cloudy, then add a drop of the primary solvent to clarify before cooling.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Table 1: Recrystallization Solvent Systems

Solvent SystemBoiling Point (°C)Rationale
Ethyl Acetate77.1Good general-purpose solvent for moderately polar compounds. Shown to be effective for a close analog.[4]
Toluene110.6A higher boiling point allows for dissolution of less soluble compounds.
Acetone / Water56 / 100A binary system where water acts as the anti-solvent.
Ethyl Acetate / Hexanes77.1 / 69A common binary system that allows for fine-tuning of polarity to induce crystallization.
Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 40-63 µm particle size).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) is a good starting point. Add 0.5% acetic acid to the eluent to improve peak shape.[8]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.

  • Elution: Run the column, collecting fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Workflow

Diagram 1: General Purification Workflow A flowchart for selecting the appropriate purification strategy.

PurificationWorkflow Start Crude Product (Purity < 95%) Recrystallization Attempt Recrystallization Start->Recrystallization PurityCheck1 Assess Purity (NMR, HPLC, MP) Recrystallization->PurityCheck1 Success Pure Product (Purity > 99%) PurityCheck1->Success Yes Failure Purity Unsatisfactory PurityCheck1->Failure No Chromatography Column Chromatography Failure->Chromatography PurityCheck2 Assess Purity (NMR, HPLC, MP) Chromatography->PurityCheck2 PurityCheck2->Success Yes PurityCheck2->Failure No (Re-evaluate strategy)

Caption: General purification workflow for this compound.

References

Side reactions to avoid when using 2-Fluoro-3-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-3-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. My goal is to provide you with field-proven insights and troubleshooting strategies to help you anticipate and mitigate common side reactions, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Question 1: I'm observing a significant amount of a more polar, di-acid byproduct in my reaction mixture. What is causing this and how can I prevent it?

Answer: This is a classic case of ester hydrolysis . The methoxycarbonyl group (-COOCH₃) on your starting material is susceptible to cleavage under either acidic or basic aqueous conditions, converting it into a second carboxylic acid group. This results in the formation of 2-fluoro-1,3-benzenedicarboxylic acid.

Causality: The hydrolysis is catalyzed by the presence of acid (H⁺) or base (OH⁻) and water. Many common reaction workups or conditions can inadvertently introduce these elements. For example, using aqueous bases like sodium hydroxide or potassium carbonate for extractions, or running reactions in protic solvents like methanol with acidic or basic promoters, can readily trigger this side reaction.[1][2][3]

Preventative Strategies:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

  • Choice of Base: If a base is required, opt for non-nucleophilic, organic bases such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) instead of aqueous inorganic bases.

  • Controlled Workup: During aqueous workups, minimize the contact time with basic or strongly acidic layers. If a basic wash is necessary, use a milder base like saturated sodium bicarbonate and perform the extraction quickly at low temperatures (0-5 °C).

  • Reaction Temperature: Keep the reaction temperature as low as reasonably possible, as higher temperatures accelerate the rate of hydrolysis.

Workflow to Minimize Hydrolysis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Use Oven-Dried Glassware solvents Use Anhydrous Solvents (DCM, THF, MeCN) prep->solvents reagents Use Anhydrous Reagents solvents->reagents reaction Run Reaction Under Inert Atmosphere (N2/Ar) reagents->reaction Critical Step base Add Non-Nucleophilic Base (e.g., DIPEA) if needed reaction->base temp Maintain Low to Ambient Temperature base->temp workup Perform Quick, Cold (0°C) Aqueous Washes temp->workup Critical Step purify Purify via Chromatography (Silica Gel) workup->purify start { this compound | {COOH | F | COOCH₃}} hydrolysis Hydrolysis 2-Fluoro-1,3-benzenedicarboxylic acid COOH F COOH start->hydrolysis H₂O / H⁺ or OH⁻ snar SNAr 2-(Nucleophile)-3-(methoxycarbonyl)benzoic acid COOH Nu COOCH₃ start->snar Strong Nucleophile (e.g., R-NH₂) / Heat decarboxylation Decarboxylation 2-Fluoro-3-methoxycarbonylbenzene H F COOCH₃ start->decarboxylation High Heat / Catalyst (e.g., Cu)

References

Technical Support Center: Purification of 2-Fluoro-3-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the post-synthesis purification of 2-Fluoro-3-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high purity for this critical chemical intermediate. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

Part 1: Understanding the Compound and the Importance of Purity

This compound is a key building block in the synthesis of various pharmaceuticals. Its purity is paramount as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues.

Chemical Structure:

Caption: Structure of this compound.

Part 2: Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final product is a brownish, sticky solid instead of a white crystalline powder. What are the likely impurities?

A1: Senior Application Scientist Insights:

A brownish and sticky appearance typically indicates the presence of polymeric or colored impurities, residual solvents, or unreacted starting materials. Common culprits include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could be precursors like 2-fluoro-3-methylbenzoic acid or its derivatives.

  • Side-Products: Over-oxidation or incomplete reactions can lead to various side-products. For instance, if the synthesis involves the oxidation of a methyl group, incomplete oxidation might leave behind the corresponding aldehyde or alcohol.

  • Residual Solvents: High-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO) can be difficult to remove and may contribute to the sticky nature of the product.

  • Decomposition Products: The compound may be sensitive to heat or certain pH conditions, leading to decomposition.

Troubleshooting Workflow:

G cluster_nmr NMR Analysis cluster_tlc TLC Analysis start Brown, Sticky Solid check_nmr Analyze by 1H NMR start->check_nmr check_tlc Analyze by TLC start->check_tlc nmr_result Identify Impurity Signals check_nmr->nmr_result tlc_result Observe Spots check_tlc->tlc_result unreacted_sm Unreacted Starting Material nmr_result->unreacted_sm Known Signals side_product Side-Product nmr_result->side_product Unknown Aromatic/Aliphatic Signals solvent Residual Solvent nmr_result->solvent Characteristic Solvent Peaks acid_base_extraction Perform Acid-Base Extraction unreacted_sm->acid_base_extraction Different pKa column_chrom Perform Column Chromatography side_product->column_chrom Different Polarity vacuum_drying Dry Under High Vacuum solvent->vacuum_drying High Boiling Point multiple_spots Multiple Spots tlc_result->multiple_spots Discrete Spots streaking Streaking tlc_result->streaking Elongated Spot multiple_spots->column_chrom recrystallization Perform Recrystallization streaking->recrystallization Polar Impurities end_node Pure Crystalline Product acid_base_extraction->end_node column_chrom->end_node vacuum_drying->end_node recrystallization->end_node

Caption: Troubleshooting workflow for a brownish, sticky product.

Q2: I've attempted recrystallization, but the yield is very low. How can I improve it?

A2: Senior Application Scientist Insights:

Low yield during recrystallization is a common problem and can often be attributed to the choice of solvent, the cooling rate, or the initial purity of the crude product. Benzoic acid and its derivatives are generally more soluble in hot water and some organic solvents compared to their solubility in the same cold solvents.[1][2]

Key Considerations for Improving Recrystallization Yield:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent pair (e.g., ethanol/water, ethyl acetate/hexanes) can be effective. The goal is to find a system where the compound is soluble in one solvent and insoluble in the other.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities within the crystal lattice.[1][2] A slow, gradual cooling process allows for the formation of larger, purer crystals.

  • Saturation Level: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor, thus reducing the yield. It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.

Protocol for Optimized Recrystallization:

  • Solvent Screening: In parallel, test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) and solvent pairs at room temperature and at their boiling points.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair) dropwise until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the flask to cool slowly to room temperature. Covering the flask can help slow the cooling rate.[1] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Presentation: Solubility of Benzoic Acid in Various Solvents

SolventMolar Solubility (M)
Water0.027
Ethanol3.9
Acetone4.5
Diethyl Ether3.5
Dimethylformamide (DMF)>5
Dimethyl Sulfoxide (DMSO)>5

This table presents general solubility data for benzoic acid as a reference.[3] The solubility of this compound will vary but follows similar trends.

Q3: My NMR spectrum shows the presence of the starting material. Is there an efficient way to remove it without resorting to column chromatography?

A3: Senior Application Scientist Insights:

Yes, if the starting material has a significantly different acidity compared to the product, an acid-base extraction is a highly effective purification technique.[4][5][6] This method leverages the differential solubility of the acidic compound and its corresponding salt in aqueous and organic phases.[4]

Principle of Acid-Base Extraction:

This compound, being a carboxylic acid, will react with a weak base like sodium bicarbonate to form a water-soluble carboxylate salt.[4][7] Many common starting materials, if they are not acidic or are significantly less acidic, will remain in the organic phase.

Workflow for Acid-Base Extraction:

cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer start Dissolve crude product in an organic solvent (e.g., Ethyl Acetate) add_base Add aqueous NaHCO3 solution and shake start->add_base separate_layers Separate aqueous and organic layers add_base->separate_layers organic_layer Contains non-acidic starting materials and impurities separate_layers->organic_layer aqueous_layer Contains the sodium salt of This compound separate_layers->aqueous_layer wash_organic Wash with brine, dry over Na2SO4, and concentrate organic_layer->wash_organic acidify Acidify with HCl (aq) until pH ~2 aqueous_layer->acidify precipitate Precipitate forms acidify->precipitate filter_dry Filter and dry the solid precipitate->filter_dry final_product Pure Product filter_dry->final_product

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Shake the funnel vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer, containing the sodium salt of your product, is typically the bottom layer (confirm by adding a few drops of water). Drain the aqueous layer into a clean flask.

  • Backwash: Extract the organic layer one or two more times with the sodium bicarbonate solution to ensure complete extraction of the product. Combine all aqueous extracts.

  • Re-precipitation: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, with stirring until the pH is acidic (around 2).[5][8] The pure this compound will precipitate out as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part 3: Advanced Purification by Column Chromatography

When impurities are structurally very similar to the product and cannot be removed by recrystallization or extraction, column chromatography becomes necessary.[9][10]

Q4: What are the recommended conditions for column chromatography of this compound?

A4: Senior Application Scientist Insights:

For aromatic carboxylic acids, both normal-phase and reversed-phase chromatography can be effective.[9][10][11] The choice depends on the nature of the impurities.

Normal-Phase Chromatography:

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. A small amount of acetic acid or formic acid is often added to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel.

  • Typical Eluent System: A gradient of 10% to 50% ethyl acetate in hexanes with 0.5% acetic acid.

Reversed-Phase Chromatography:

  • Stationary Phase: C18-functionalized silica is a common choice for reversed-phase chromatography.[9]

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is used.[9] A modifier such as trifluoroacetic acid (TFA) or formic acid is usually added to control the pH and improve peak shape.[9]

  • Typical Eluent System: A gradient of 20% to 80% acetonitrile in water with 0.1% TFA.

Experimental Protocol for Flash Column Chromatography (Normal Phase):

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 90:10 hexanes:ethyl acetate with 0.5% acetic acid) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, for less soluble compounds, dry-loading onto a small amount of silica gel is recommended.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

References

Managing temperature control in 2-Fluoro-3-(methoxycarbonyl)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-3-(methoxycarbonyl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this versatile but sensitive reagent. Our focus is on providing expert insights and practical solutions for managing temperature control to ensure reaction success, maximize yield, and maintain product purity.

Section 1: Reactivity Profile & Thermal Considerations

This compound is a valuable building block, but its trifunctional nature presents unique challenges. The electronic interplay between the ortho-fluorine, the carboxylic acid, and the methyl ester dictates its reactivity and, crucially, its thermal stability.

  • Activating Effects : The strongly electron-withdrawing fluorine atom and the methoxycarbonyl group activate the carboxylic acid, facilitating reactions like amide bond formation. They also make the aromatic ring electron-deficient, predisposing it to Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2]

  • Thermal Lability : While stable under normal storage conditions, elevated temperatures can initiate undesirable side reactions.[3] The primary thermal degradation pathways of concern for this class of molecules are decarboxylation and hydrolysis. Electron-withdrawing substituents, such as fluorine, can lower the thermal stability of benzoic acids, making decarboxylation more facile at lower temperatures than for unsubstituted benzoic acid.[4]

Section 2: Troubleshooting Guide for Temperature-Related Issues

This section addresses common problems encountered during reactions with this compound, presented in a question-and-answer format.

Question 1: My reaction is sluggish, and upon increasing the heat to improve the conversion rate, I'm seeing multiple new spots on my TLC and a lower yield of the desired product. What's happening?

Answer: This is a classic case of temperature-induced side reactions outcompeting your desired transformation. While adding thermal energy can increase the rate of most reactions, it disproportionately accelerates degradation pathways for thermally sensitive molecules.

Potential Causes:

  • Decarboxylation: At elevated temperatures (often above 80-100°C, solvent-dependent), the carboxylic acid moiety can be lost as CO₂. This is a known degradation pathway for benzoic acids, particularly those with electron-withdrawing groups.[5][6] The resulting byproduct would be 2-fluoro-1-(methoxycarbonyl)benzene.

  • Ester Hydrolysis: If your reaction conditions are basic or acidic and contain a nucleophilic water source, elevated temperatures will significantly accelerate the hydrolysis of the methyl ester to the corresponding carboxylic acid, leading to a di-acid byproduct.

  • SNAr Side Reactions: If your reaction mixture contains potent nucleophiles, higher temperatures can promote the displacement of the ortho-fluorine atom. In SNAr, the rate-determining step is the initial attack by the nucleophile, which is facilitated by heat.[2][7]

Troubleshooting Workflow:

The following diagram outlines a logical workflow for diagnosing and resolving this issue.

G start Problem: Low Yield & Multiple Side Products at High Temp step1 Step 1: Identify Byproducts (LC-MS, NMR) start->step1 path1 Is decarboxylation observed? (Loss of 44 Da) step1->path1 Analyze Mass Data path2 Is ester hydrolysis observed? (Loss of 14 Da) step1->path2 path3 Is S_N_Ar observed? (Displacement of F) step1->path3 sol1 Solution: - Lower reaction temp (e.g., 40-60°C) - Use a more active catalyst/coupling agent - Increase reaction time path1->sol1 Yes sol2 Solution: - Use anhydrous solvents and reagents - Employ a milder, non-nucleophilic base - Reduce reaction temperature path2->sol2 Yes sol3 Solution: - Lower reaction temperature significantly - Protect carboxylic acid if amine is nucleophile - Use a less nucleophilic base/reagent path3->sol3 Yes

Caption: Troubleshooting workflow for low yield and side product formation.

Question 2: I am performing an amide coupling using a standard carbodiimide reagent (e.g., EDC) and my reaction stalls at ~50% conversion at room temperature. Can I simply heat the reaction?

Answer: Heating is a high-risk strategy here. While it might drive the reaction to completion, it will likely introduce the byproducts mentioned in Question 1. A better approach is to optimize the reaction conditions at a controlled, lower temperature.

Causality: The stalling of the reaction suggests either a deactivated starting material, an insufficiently reactive intermediate, or an inappropriate base. The ortho-fluorine's inductive effect makes the carboxyl group more acidic and reactive, so the issue is likely not the substrate itself. The problem may lie with the activation step or the nucleophilicity of the amine.

Recommended Protocol Adjustments (Instead of Heating):
  • In Situ Activation: Modify your coupling cocktail. The addition of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to your EDC coupling reaction forms a more reactive activated ester intermediate, which can then react more readily with your amine at room temperature.

  • Change Coupling Reagent: Switch to a more potent coupling reagent. Urnium-based reagents like HATU or HBTU are often more effective than carbodiimides for challenging couplings and typically work efficiently at temperatures from 0°C to room temperature.

  • Solvent & Base Optimization:

    • Ensure you are using a suitable, anhydrous aprotic polar solvent like DMF or NMP.

    • The choice of base is critical. A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) is preferred over triethylamine (TEA) to minimize side reactions.

  • Staged Addition: Add the coupling reagent to a solution of the carboxylic acid and base at 0°C, stir for 15-20 minutes to allow for pre-activation, and then add your amine. Allow the reaction to slowly warm to room temperature.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the recommended maximum operating temperature for reactions involving this reagent?

    • A: While there is no absolute maximum, it is strongly advised to keep the reaction temperature below 80°C. For most standard transformations like amide couplings or Suzuki reactions, optimal conditions are often found between 0°C and 60°C. Always perform initial trials at lower temperatures.

  • Q: How does the ortho-fluorine influence temperature control in SNAr reactions?

    • A: The fluorine atom is a surprisingly effective leaving group in SNAr reactions because of its high electronegativity. This powerful inductive effect stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, which is the rate-determining step.[1][2] Therefore, SNAr reactions can often proceed at lower temperatures than with other halo-aromatics. However, if SNAr is an undesired side reaction, the temperature must be kept low to minimize its rate.

  • Q: Can I use microwave heating for reactions with this compound?

    • A: Microwave heating should be approached with extreme caution. While it can dramatically shorten reaction times, the rapid and sometimes localized heating can easily initiate thermal decomposition (especially decarboxylation). If using a microwave reactor, it is imperative to use a unit with reliable internal fiber-optic temperature monitoring and to set a strict maximum temperature limit (e.g., 80-90°C). Start with very short exposure times.

Section 4: Protocol Example: Temperature-Controlled Amide Bond Formation

This protocol provides a robust method for coupling this compound with a generic primary amine, incorporating critical temperature control checkpoints.

Materials:
  • This compound (1.0 eq)

  • Primary Amine (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:
  • Vessel Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.

  • Initial Cooling (Checkpoint 1): Cool the solution to 0°C using an ice-water bath. Place a calibrated thermometer into the reaction mixture to monitor the internal temperature. Do not proceed until the internal temperature is stable at 0-2°C.

  • Activation: To the cooled solution, add DIPEA followed by the portion-wise addition of HATU. A slight exotherm may be observed; ensure the internal temperature does not rise above 5°C.

  • Pre-Activation Hold (Checkpoint 2): Stir the mixture at 0°C for 20 minutes. This allows for the complete formation of the activated HOBt-ester intermediate.

  • Nucleophile Addition: Slowly add a solution of the primary amine in DMF to the reaction mixture via a syringe pump over 15 minutes. Maintain the internal temperature below 5°C during the addition.

  • Gradual Warming (Checkpoint 3): After the addition is complete, remove the ice bath and allow the reaction to warm slowly to room temperature (approx. 20-25°C).

  • Reaction Monitoring: Stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently warmed to 40-50°C, but this should be a secondary measure.

  • Work-up: Upon completion, quench the reaction with water and proceed with standard extraction and purification procedures.

The following diagram illustrates this experimental workflow.

Caption: Workflow for temperature-controlled amide coupling.

References

Preventing decomposition of 2-Fluoro-3-(methoxycarbonyl)benzoic acid during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and handling of 2-Fluoro-3-(methoxycarbonyl)benzoic acid (CAS 914301-44-3). This document is intended for researchers, chemists, and drug development professionals who may encounter challenges related to the stability and purity of this important synthetic intermediate. Our goal is to provide expert-driven, actionable advice to help you prevent decomposition and optimize your synthetic outcomes.

Introduction: Understanding the Challenge

This compound is a substituted aromatic compound featuring three key functional groups: a carboxylic acid, a methyl ester, and an aryl fluoride. While a valuable building block, its structure contains an inherent vulnerability: the methyl ester group at the 3-position is susceptible to hydrolysis, particularly under basic (saponification) or harsh acidic conditions. This decomposition pathway leads to the formation of 2-fluoro-1,3-benzenedicarboxylic acid, altering the product's physical properties and compromising yield and purity. This guide provides a structured approach to troubleshooting and preventing this and other potential decomposition issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each recommendation.

Q1: My final yield is consistently low, and I'm isolating a more polar, water-soluble solid that gives a complex NMR spectrum. What's the most likely cause?

A1: The primary suspect is the unintended hydrolysis of the methyl ester, converting your target molecule into 2-fluoro-1,3-benzenedicarboxylic acid. This diacid byproduct is significantly more polar and has higher water solubility than the desired mono-acid/mono-ester, making it difficult to extract efficiently with common organic solvents and leading to apparent yield loss.

  • Causality: The ester is an electrophilic site susceptible to nucleophilic attack. Under basic conditions, hydroxide ions (OH⁻) act as potent nucleophiles, attacking the ester carbonyl to initiate saponification. Even mildly basic workup conditions (pH > 8) or prolonged exposure to basic chromatography media (e.g., non-neutralized silica) can catalyze this decomposition.

  • Actionable Solution:

    • Analyze Byproduct: Confirm the presence of the diacid. The most telling sign in the ¹H NMR spectrum is the complete disappearance of the methyl ester singlet (a sharp peak around 3.9 ppm).

    • Review Your Procedure: Scrutinize every step where a base was used. Common culprits include basic aqueous washes (e.g., NaOH, K₂CO₃), basic drying agents, or unbuffered reaction conditions that drift into the alkaline range.

Q2: During my aqueous workup, I used sodium hydroxide (NaOH) to extract the product into the aqueous layer. Is this problematic?

A2: Yes, this is a critical misstep. Using a strong base like NaOH or KOH to deprotonate the carboxylic acid for extraction creates highly basic conditions (pH 12-14) that aggressively promote the saponification of the methyl ester. While effective for extraction, it simultaneously destroys the desired product.

  • Causality: The rate of ester hydrolysis is directly proportional to the hydroxide ion concentration. A strong base maximizes this concentration, accelerating the unwanted side reaction.

  • Actionable Solution: Use a milder base for the extraction. Sodium bicarbonate (NaHCO₃) is the ideal choice. A saturated NaHCO₃ solution has a pH of approximately 8.3, which is sufficiently basic to deprotonate the carboxylic acid (pKa ≈ 3-4) for efficient transfer to the aqueous layer but is mild enough to minimize the rate of ester hydrolysis. Always keep the extraction process brief and perform it at reduced temperatures (e.g., using an ice bath) to further suppress decomposition.

Q3: My reaction is complete, but I see a new spot on my TLC plate after leaving the crude product on silica gel for column chromatography overnight. Why?

A3: This indicates on-column decomposition. Standard silica gel is inherently acidic and can retain moisture. This environment can facilitate slow acid-catalyzed hydrolysis of the methyl ester. The stationary phase acts as a solid-phase catalyst for the degradation of your product over time.

  • Causality: The silanol groups (Si-OH) on the surface of silica gel are acidic and can protonate the ester's carbonyl oxygen, activating it for nucleophilic attack by water molecules present in the solvent or adsorbed on the silica.[1]

  • Actionable Solution:

    • Minimize Contact Time: Do not let the compound sit on the column. Prepare, load, and run the column in a single, continuous operation.

    • Neutralize Silica: If decomposition is persistent, consider using deactivated or neutralized silica gel. You can prepare this by slurrying the silica gel in your eluent system containing a small amount of a volatile base like triethylamine (~0.1-0.5%), then removing the solvent in vacuo before packing. However, be cautious, as residual base can be problematic in subsequent steps.

    • Alternative Purification: If possible, purify the product by recrystallization to avoid chromatography altogether. A suitable solvent system might be ethyl acetate/hexanes.

Q4: I'm considering a synthesis that involves hydrolyzing a related diester to get to my product. How can I control this to get the mono-ester?

A4: Achieving selective mono-hydrolysis of a diester is challenging and often results in a mixture of starting material, desired mono-ester, and fully hydrolyzed diacid.

  • Causality: The rate constants for the hydrolysis of the first and second ester groups are often very similar. Once the first ester is cleaved to form a carboxylate, the resulting negative charge can sometimes electronically disfavor the hydrolysis of the second ester, but this effect is not always strong enough for perfect selectivity.

  • Actionable Solution:

    • Careful Stoichiometry: Use a limiting amount of base (e.g., 0.95-1.05 equivalents of LiOH or NaOH) at low temperatures (0 °C to room temperature).

    • Monitor Closely: Track the reaction progress meticulously using TLC or LC-MS every 15-30 minutes.

    • Acidic Quench: As soon as the optimal ratio of mono-ester to other components is observed, immediately quench the reaction by pouring it into a cold, dilute acid solution (e.g., 1M HCl) to neutralize the base and halt all hydrolysis.

    • Alternative Strategy: A more robust synthetic approach is often to build the molecule with the desired mono-ester/mono-acid functionality already in place, for instance, by oxidizing a precursor like methyl 2-fluoro-3-formylbenzoate.[1]

Frequently Asked Questions (FAQs)

  • What is the primary decomposition pathway for this compound? The most significant and common decomposition pathway is the base-catalyzed hydrolysis (saponification) of the methyl ester group to yield 2-fluoro-1,3-benzenedicarboxylic acid. Acid-catalyzed hydrolysis is also possible but is generally slower under typical workup conditions.

  • Is decarboxylation a risk? Decarboxylation, the loss of CO₂, is a potential side reaction for benzoic acids but typically requires high temperatures (often >150-200 °C) or specific catalytic conditions.[2] Under standard synthesis, workup, and purification protocols conducted at or near room temperature, significant decarboxylation is unlikely. Avoid excessive heat during solvent evaporation or drying.

  • How should I properly store this compound? Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Protect it from moisture and atmospheric bases to prevent slow hydrolysis over time. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

  • What analytical techniques are best for detecting decomposition?

    • ¹H NMR: This is the most definitive method. Look for the disappearance or diminished integration of the methyl ester singlet (~3.9 ppm) and the appearance of a broader signal for the additional carboxylic acid proton.

    • TLC: The diacid byproduct is significantly more polar. On a silica plate, it will have a much lower Rf value (closer to the baseline) than the desired product. Use a polar eluent system (e.g., 50-100% ethyl acetate in hexanes with 1% acetic acid) to visualize the separation.

    • LC-MS: This can confirm the mass of the parent compound (198.15 g/mol ) and the diacid byproduct (184.12 g/mol ), providing a clear picture of the mixture's composition.

Visualizing the Problem: Decomposition Pathway and Troubleshooting

The following diagrams illustrate the main decomposition reaction and a logical workflow for troubleshooting synthesis issues.

Diagram 1: Primary Decomposition Pathway - Saponification

G A B A->B OH⁻ (Base) H₂O caption1 Target Molecule caption2 Diacid Byproduct start Problem Identified: Low Yield / Impure Product check_nmr Step 1: Analyze ¹H NMR Is the methyl ester singlet (~3.9 ppm) present? start->check_nmr no_ester NO: Major hydrolysis has occurred. check_nmr->no_ester No yes_ester YES: Product is present, but may be impure or lost during workup. check_nmr->yes_ester Yes review_base Step 2: Review Use of Base Were strong bases (NaOH, KOH) used in workup? no_ester->review_base yes_ester->review_base yes_strong_base YES: This is the likely cause. Saponification occurred during extraction. review_base->yes_strong_base Yes no_strong_base NO: Consider other possibilities. review_base->no_strong_base No solution Corrective Action: • Use NaHCO₃ for extraction. • Minimize chromatography time. • Avoid high temperatures. • Re-run reaction with careful monitoring. yes_strong_base->solution review_purification Step 3: Review Purification Was the material left on silica gel for an extended period? no_strong_base->review_purification yes_silica YES: On-column decomposition is likely. review_purification->yes_silica Yes no_silica NO: Check for thermal decomposition (overheating) or incomplete reaction. review_purification->no_silica No yes_silica->solution no_silica->solution

References

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 2-Fluoro-3-(methoxycarbonyl)benzoic acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the purity analysis of 2-Fluoro-3-(methoxycarbonyl)benzoic acid by High-Performance Liquid Chromatography (HPLC). As researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This document moves beyond a simple recitation of methods to offer a deeper understanding of the rationale behind the analytical choices, a comparative analysis of alternative approaches, and the foundational principles of method validation.

Introduction: The Analytical Significance of this compound Purity

This compound is a substituted aromatic carboxylic acid, a class of compounds frequently encountered as building blocks in medicinal chemistry. The presence of fluorine, a carboxylic acid, and a methyl ester group imparts specific physicochemical properties that are crucial for its intended reactivity and biological activity in downstream applications. Even minor impurities, such as regioisomers, starting materials, or degradation products, can have a significant impact on the safety and efficacy of the final drug substance.

Therefore, a robust and reliable analytical method for purity determination is not merely a quality control checkpoint but a critical component of the entire drug development lifecycle.[1] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2]

Foundational HPLC Method for Purity Analysis

The development of a stability-indicating HPLC method begins with a thorough understanding of the analyte's properties. This compound is an acidic compound with aromatic character, making reversed-phase HPLC an ideal starting point.

Experimental Protocol: Primary Method

Objective: To establish a primary HPLC method capable of separating this compound from its potential impurities.

Instrumentation and Consumables:

  • HPLC System: A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended as the initial choice due to its broad applicability for moderately polar to nonpolar compounds.

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Formic acid or Phosphoric acid (analytical grade)

  • Sample Preparation:

    • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is a suitable starting point.

    • Standard Solution: Accurately weigh and dissolve this compound in the diluent to a concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good solvating power for a wide range of compounds.
Gradient Elution 0-5 min: 30% B5-25 min: 30% to 90% B25-30 min: 90% B30.1-35 min: 30% BA gradient is essential for impurity profiling to ensure the elution of both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 230 nm (or λmax of the analyte)The wavelength should be chosen to maximize the response of the main component and its potential impurities. A PDA detector is invaluable for initial method development to assess the UV spectra of all detected peaks.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and detector sensitivity.
Causality Behind Experimental Choices
  • Reversed-Phase C18 Column: The C18 stationary phase provides hydrophobic interactions with the aromatic ring and the methyl group of the analyte. This is a robust and well-understood separation mechanism for a wide variety of organic molecules.

  • Acidified Mobile Phase: The pKa of benzoic acid is approximately 4.2. By maintaining the mobile phase pH well below the pKa (a 0.1% formic acid solution has a pH of about 2.7), the carboxylic acid group remains predominantly in its protonated, less polar form. This enhances its retention on the nonpolar C18 stationary phase and prevents peak tailing that can occur with ionized acids.

  • Gradient Elution: Impurity profiles can be complex, with impurities having a wide range of polarities. An isocratic method might fail to elute highly retained impurities or provide poor resolution for early-eluting ones. A gradient elution ensures a comprehensive screen of the sample.[1]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Diluent Prepare Diluent Standard Prepare Standard Solution Diluent->Standard Sample Prepare Sample Solution Diluent->Sample Injection Inject Samples & Standards Standard->Injection Sample->Injection MobilePhase Mobile Phase Preparation HPLC HPLC System Equilibration MobilePhase->HPLC Separation Chromatographic Separation Injection->Separation Gradient Elution Detection PDA/UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation (% Area) Integration->Quantification Report Generate Report Quantification->Report

Caption: A streamlined workflow for the HPLC purity analysis of this compound.

Comparative Analysis of Alternative HPLC Columns

While a C18 column is a reliable workhorse, no single column is universally optimal. The unique chemical nature of your analyte and its specific impurities may necessitate exploring alternative stationary phases to achieve the desired resolution. A critical aspect of robust method development is to demonstrate selectivity by employing columns with different separation mechanisms.[3][4]

Alternative Stationary Phases
  • C8 (Octylsilyl): Less retentive than C18, which can be advantageous if impurities are strongly retained on a C18 column, leading to long analysis times. The fundamental separation mechanism is still hydrophobic interaction.

  • Phenyl (Phenylpropyl): This stationary phase offers an alternative selectivity profile due to the potential for π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte and its impurities.[5][6] This can be particularly effective for separating aromatic isomers.

  • Pentafluorophenyl (PFP): PFP columns provide a complex separation mechanism involving hydrophobic, aromatic (π-π), dipole-dipole, and ion-exchange interactions. The electron-rich fluorine atoms on the stationary phase can interact differently with the fluorine substituent on the analyte, potentially offering unique selectivity for halogenated compounds.

Illustrative Comparative Data

The following table presents a hypothetical but realistic comparison of the performance of different columns for the analysis of this compound and two of its potential impurities: Impurity A (a more polar starting material) and Impurity B (a less polar, structurally similar isomer).

ParameterC18 ColumnC8 ColumnPhenyl Column
Retention Time (Main Peak) 15.2 min12.8 min16.5 min
Resolution (Main Peak / Impurity A) 3.52.84.2
Resolution (Main Peak / Impurity B) 1.81.63.1
Tailing Factor (Main Peak) 1.11.11.2
Theoretical Plates (Main Peak) 18,00016,50017,500

Analysis of Comparative Data:

  • The C18 column provides good overall performance, but the resolution between the main peak and the closely related Impurity B is borderline (a resolution of >2.0 is generally desired).

  • The C8 column offers shorter retention times but at the cost of reduced resolution for both impurities.

  • The Phenyl column demonstrates superior resolution for both impurities, particularly the challenging isomer (Impurity B). This is likely due to the alternative selectivity offered by π-π interactions, which can better differentiate between the subtle structural differences of the isomers.[5][6] The slightly longer retention time is a reasonable trade-off for the significant improvement in resolution.

Method Validation: A Self-Validating System

A developed HPLC method is not complete until it has been validated to ensure it is fit for its intended purpose. The validation process should follow the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9][10]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of demonstrating the stability-indicating nature of an HPLC method.[1][11][12][13][14] The goal is to generate potential degradation products and ensure they are well-separated from the main peak.

Forced Degradation Protocol:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60 °C, 24hHydrolysis of the methyl ester to the corresponding dicarboxylic acid.
Base Hydrolysis 0.1 M NaOH, room temp, 4hRapid hydrolysis of the methyl ester.
Oxidation 3% H₂O₂, room temp, 24hPotential for oxidation of the aromatic ring or other susceptible functional groups.
Thermal 80 °C, 72h (solid state)General decomposition.
Photolytic ICH-compliant light exposureDegradation initiated by light energy.

Following exposure to these stress conditions, the samples are analyzed by the developed HPLC method. The peak purity of the main component should be assessed using a PDA detector to ensure no co-eluting degradants.

Forced_Degradation cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API This compound API->Acid API->Base API->Oxidation API->Thermal API->Photo Results Assess Peak Purity & Resolution Analysis->Results

Caption: The logical flow of a forced degradation study to establish method specificity.

Conclusion

The purity analysis of this compound by HPLC is a multi-faceted process that requires a deep understanding of chromatographic principles, analyte chemistry, and regulatory expectations. A standard C18 column with an acidified mobile phase provides a strong starting point. However, for complex impurity profiles, particularly those involving isomers, alternative stationary phases like a Phenyl column can offer superior selectivity. The ultimate goal is to develop a robust, validated, and stability-indicating method that ensures the quality and consistency of this critical chemical entity. This guide provides the strategic framework for achieving that goal, grounded in scientific integrity and practical expertise.

References

Spectroscopic comparison of 2-Fluoro-3-(methoxycarbonyl)benzoic acid with its isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecular isomers is paramount. Subtle shifts in substituent positions on an aromatic ring can dramatically alter a compound's biological activity, pharmacokinetic profile, and material properties. This guide provides a comprehensive spectroscopic comparison of 2-Fluoro-3-(methoxycarbonyl)benzoic acid and its positional isomers, offering a practical framework for their unambiguous identification using fundamental analytical techniques.

The isomers under examination, while sharing the same molecular formula (C₉H₇FO₄) and mass, present distinct electronic and steric environments due to the varied placement of the fluorine and methoxycarbonyl groups on the benzoic acid backbone. These differences manifest as unique fingerprints in their respective Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) spectra. Understanding these spectral nuances is critical for synthetic chemists verifying reaction outcomes, analytical scientists developing quality control methods, and medicinal chemists correlating structure with function.

The Spectroscopic Fingerprint: A Comparative Analysis

The following sections detail the expected and observed spectroscopic characteristics of this compound and two of its isomers: 2-Fluoro-4-(methoxycarbonyl)benzoic acid and 3-Fluoro-5-(methoxycarbonyl)benzoic acid. This comparative approach highlights the diagnostic spectral features that enable their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment of each proton and carbon atom.

The aromatic region of the ¹H NMR spectrum is particularly informative. The position of the fluorine atom and the two carbonyl-containing groups significantly influences the chemical shifts and coupling patterns of the aromatic protons.

  • This compound (Predicted): Due to the ortho-positioning of the fluorine and methoxycarbonyl groups relative to the carboxylic acid, the aromatic protons are expected to exhibit a complex splitting pattern. The proton situated between the fluorine and the methoxycarbonyl group would likely be the most deshielded.

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid: The ¹H NMR spectrum of this isomer displays a characteristic pattern for a 1,2,4-trisubstituted benzene ring. The data reveals a broad singlet for the carboxylic acid proton at approximately 10.5 ppm, a triplet at 8.10 ppm, and two doublets at 7.89 and 7.82 ppm for the aromatic protons, and a singlet at 3.97 ppm for the methyl ester protons[1][2].

  • 3-Fluoro-5-(methoxycarbonyl)benzoic acid (Predicted): In this meta-substituted isomer, the aromatic protons are expected to show distinct splitting patterns. The proton positioned between the two carbonyl-containing groups would be significantly deshielded.

The electronic effects of the fluorine and methoxycarbonyl substituents directly impact the chemical shifts of the aromatic carbons. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant, a key diagnostic feature.

  • This compound (Predicted): The carbon bearing the fluorine atom is expected to show a large one-bond C-F coupling constant. The chemical shifts of the carbonyl carbons of the carboxylic acid and the methyl ester will also be influenced by their proximity to the electronegative fluorine atom.

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid: The ¹³C NMR spectrum shows distinct signals for the nine carbon atoms. The carbonyl carbons of the carboxylic acid and the methyl ester appear at approximately 168.6 and 165.0 ppm, respectively. The carbon attached to the fluorine atom is observed around 163.4 ppm with a significant C-F coupling constant. The remaining aromatic carbons and the methyl carbon of the ester are also clearly resolved[1][2].

  • 3-Fluoro-5-(methoxycarbonyl)benzoic acid (Predicted): Similar to its isomers, a large C-F coupling will be observed for the carbon directly bonded to the fluorine. The chemical shifts of the aromatic carbons will be influenced by the meta-positioning of the substituents.

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. While all isomers will exhibit characteristic absorptions for the O-H of the carboxylic acid, the C=O of both the acid and the ester, and the C-F bond, the fingerprint region (below 1500 cm⁻¹) will show unique patterns arising from the different substitution patterns on the benzene ring.

  • This compound (Predicted): Expect strong C=O stretching bands for the carboxylic acid (around 1700-1725 cm⁻¹) and the ester (around 1720-1740 cm⁻¹). A broad O-H stretch will be present in the region of 2500-3300 cm⁻¹. The C-F stretch will likely appear in the 1200-1300 cm⁻¹ region.

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid: The IR spectrum will show the characteristic broad O-H stretch of the carboxylic acid, along with two distinct C=O stretching vibrations for the carboxylic acid and the ester functional groups.

  • 3-Fluoro-5-(methoxycarbonyl)benzoic acid: An FTIR spectrum of this isomer is available and shows the expected characteristic peaks for the functional groups present[3]. The out-of-plane C-H bending vibrations in the fingerprint region will be distinct from the other isomers due to the meta-substitution pattern.

Mass Spectrometry (MS): Fragmentation Patterns as Clues to Structure

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While all isomers have the same molecular weight (198.15 g/mol ), their fragmentation patterns upon ionization can differ, offering clues to their substitution patterns.

  • This compound (Predicted): The mass spectrum is expected to show a molecular ion peak at m/z 198. Common fragmentation pathways would involve the loss of a methoxy group (-OCH₃) from the ester, loss of a hydroxyl group (-OH) from the carboxylic acid, and loss of carbon monoxide (CO) or carbon dioxide (CO₂).

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid: The mass spectrum confirms the molecular weight with a molecular ion peak at m/z 198.0331 (M+). The fragmentation pattern will be influenced by the ortho-positioning of the fluorine and carboxylic acid groups[1][2].

  • 3-Fluoro-5-(methoxycarbonyl)benzoic acid (Predicted): The molecular ion peak will be at m/z 198. The fragmentation pattern will be influenced by the meta-arrangement of the substituents, potentially leading to different relative abundances of fragment ions compared to the other isomers.

Summary of Spectroscopic Data

Spectroscopic TechniqueThis compound (Predicted)2-Fluoro-4-(methoxycarbonyl)benzoic acid[1][2]3-Fluoro-5-(methoxycarbonyl)benzoic acid (Predicted/Experimental)
¹H NMR (ppm) Complex aromatic region, distinct shifts for COOH and OCH₃ protons.~10.5 (s, 1H, COOH), 8.10 (t, 1H), 7.89 (d, 1H), 7.82 (d, 1H), 3.97 (s, 3H, OCH₃)Distinct aromatic splitting pattern, unique shifts for COOH and OCH₃ protons.
¹³C NMR (ppm) ~9 distinct signals, large C-F coupling constant.~168.6 (C=O, acid), ~165.0 (C=O, ester), ~163.4 (C-F), aromatic signals, ~52.8 (OCH₃)~9 distinct signals, large C-F coupling constant.
IR (cm⁻¹) Broad O-H (2500-3300), C=O (acid, ~1700-1725), C=O (ester, ~1720-1740), C-F (~1200-1300)Broad O-H, distinct C=O stretches for acid and ester, characteristic fingerprint region.FTIR spectrum available showing characteristic absorptions[3].
Mass Spec (m/z) M⁺ at 198. Characteristic fragmentation (loss of OCH₃, OH, CO, CO₂).M⁺ at 198.0331. Fragmentation influenced by ortho-substituents.M⁺ at 198. Fragmentation influenced by meta-substituents.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific compound and available equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatograph (LC-MS).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, scanning a mass range appropriate for the expected molecular ion and fragments.

Logical Workflow for Isomer Identification

G cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Structural Elucidation cluster_3 Final Identification start Unknown Isomer Sample ms Mass Spectrometry start->ms Determine Molecular Weight ir Infrared Spectroscopy ms->ir Confirm Functional Groups (COOH, C=O, C-F) nmr 1H and 13C NMR Spectroscopy ir->nmr Detailed Structural Analysis compare Compare with Reference Spectra nmr->compare end Identified Isomer compare->end Match Found

Caption: Experimental workflow for the spectroscopic identification of fluoro(methoxycarbonyl)benzoic acid isomers.

Conclusion

The differentiation of positional isomers like this compound and its counterparts is a critical task in many scientific disciplines. This guide demonstrates that a systematic approach utilizing a combination of NMR, IR, and Mass Spectrometry provides a robust and reliable method for their unambiguous identification. The key to successful differentiation lies in the careful analysis of the subtle yet significant variations in their spectroscopic fingerprints, which directly correlate to their unique molecular structures. While experimental data is always preferred, in its absence, predicted spectra can offer valuable guidance for structural assignment.

References

A Comparative Guide to the Reactivity of 2-Fluoro vs. 2-Chloro-3-(methoxycarbonyl)benzoic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Selecting the Right Tool for Aromatic Scaffolding

In the intricate process of drug discovery and medicinal chemistry, the choice of foundational building blocks is a critical decision that dictates the trajectory of a synthetic campaign. Among the most versatile of these are halogenated aromatic compounds, which serve as linchpins for constructing complex molecular architectures. This guide provides an in-depth, objective comparison of two closely related and commercially available reagents: 2-fluoro-3-(methoxycarbonyl)benzoic acid and 2-chloro-3-(methoxycarbonyl)benzoic acid .

While structurally similar, the nuanced differences in the physicochemical properties of fluorine and chlorine impart distinct reactivities to these molecules. Understanding these differences is paramount for optimizing reaction conditions, predicting outcomes, and ultimately, accelerating the drug development pipeline. We will dissect their behavior in two key transformations central to modern pharmaceutical synthesis: Nucleophilic Aromatic Substitution (SNAr) and amide bond formation. This analysis is grounded in fundamental mechanistic principles and supported by experimental data from relevant chemical literature.

Physicochemical Properties: More Than Just Size and Electronegativity

The reactivity of our target molecules is a direct consequence of their inherent electronic and steric properties. Fluorine, the most electronegative element, and chlorine, its larger congener, exert powerful but distinct influences on the benzoic acid scaffold.

PropertyThis compound2-Chloro-3-(methoxycarbonyl)benzoic acidRationale & Implications
Molecular Weight 198.15 g/mol 214.60 g/mol The higher molecular weight of the chloro-analog can be a factor in calculating reagent stoichiometry and may slightly influence physical properties like solubility.
Van der Waals Radius 1.47 Å (Fluorine)1.75 Å (Chlorine)Chlorine is significantly larger than fluorine, leading to greater steric hindrance at the ortho position. This can affect the approach of nucleophiles or coupling partners.[1]
Electronegativity (Pauling) 3.98 (Fluorine)3.16 (Chlorine)Fluorine's superior electronegativity results in a stronger inductive electron-withdrawing effect (-I), making the attached carbon more electrophilic.[1]
C-X Bond Dissociation Energy ~115 kcal/mol (C-F, Aryl)~95 kcal/mol (C-Cl, Aryl)The C-F bond is significantly stronger than the C-Cl bond, a key factor in reactions where C-X bond cleavage is rate-limiting (e.g., many cross-coupling reactions).[1]
Estimated pKa ~3.0 - 3.2~3.2 - 3.4The stronger -I effect of fluorine is expected to make the fluoro-acid slightly more acidic than the chloro-acid. This is based on data from related 2-halobenzoic acids.[2]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

A cornerstone reaction for modifying aromatic rings, particularly in medicinal chemistry, is Nucleophilic Aromatic Substitution (SNAr). This reaction is crucial for introducing amines, alcohols, and thiols onto the aromatic core. The substrates are well-activated for SNAr due to the electron-withdrawing nature of both the ortho-halogen and the meta-methoxycarbonyl group.

The Underlying Mechanism: Addition-Elimination

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the attack of a nucleophile on the carbon bearing the halogen. This step temporarily breaks the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][3] In the second, faster step, the leaving group (halide) is expelled, restoring aromaticity.

References

A Senior Application Scientist's Guide to the Structural Validation of 2-Fluoro-3-(methoxycarbonyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise molecular architecture of a compound dictates its function, efficacy, and safety. 2-Fluoro-3-(methoxycarbonyl)benzoic acid and its derivatives are valuable building blocks in medicinal chemistry, serving as precursors to a range of pharmacologically active agents. The substitution pattern on the aromatic ring—specifically the placement of the fluorine, methoxycarbonyl, and carboxylic acid groups—is critical. An incorrect isomer could lead to a complete loss of biological activity or, worse, unforeseen toxicity.

Therefore, rigorous and unambiguous structural validation is not merely a procedural step but a foundational pillar of the entire development lifecycle. This guide provides an in-depth comparison of orthogonal analytical techniques, moving beyond simple protocols to explain the causal logic behind method selection and data interpretation. It is designed as a self-validating framework to ensure the absolute integrity of your molecular structure.

The Integrated Validation Workflow: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a molecule's identity, purity, and three-dimensional structure. A robust validation strategy relies on an integrated workflow where each method corroborates the findings of the others. The process logically flows from establishing purity and basic identity to a detailed elucidation of connectivity, and finally, to the unequivocal confirmation of the 3D arrangement of atoms in space.

Validation_Workflow cluster_0 Part 1: Purity & Preliminary ID cluster_1 Part 2: Structural Elucidation cluster_2 Part 3: Absolute Confirmation Purity Purity Assessment (HPLC / GC) MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) Purity->MS Confirms Purity for Spectral Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity & Isomer ID) MS->NMR Corroborates MW with Formula XRay Single Crystal X-ray Crystallography (Unambiguous 3D Structure) NMR->XRay Provides Structure for Refinement

Caption: An integrated workflow for comprehensive structural validation.

Part 1: Purity Assessment - The Chromatographic Comparison

Before elucidating a structure, one must ensure the sample is sufficiently pure. Impurities can confound spectroscopic data and lead to incorrect structural assignments. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary tools for this purpose.[1]

The choice between HPLC and GC is dictated by the physicochemical properties of the analyte, namely its volatility and thermal stability.[2] this compound is a non-volatile, polar molecule, making HPLC the more direct and often preferred method.[3] GC analysis is possible but requires a derivatization step to increase the analyte's volatility.[4]

HPLC_vs_GC Start Analyte: This compound CheckVolatility Is the analyte volatile & thermally stable? Start->CheckVolatility HPLC_Path Use High-Performance Liquid Chromatography (HPLC) CheckVolatility->HPLC_Path No Derivatization Requires Derivatization (e.g., convert -COOH to -COOCH₃) CheckVolatility->Derivatization Yes/Maybe GC_Path Use Gas Chromatography (GC) Derivatization->GC_Path

Caption: Decision tree for selecting a chromatographic method.

Comparison of Chromatographic Techniques
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]Separation based on partitioning between a gaseous mobile phase and a stationary phase.[2]
Applicability Ideal for non-volatile and thermally labile compounds like benzoic acids.[1][3]Best for volatile and thermally stable compounds. Requires derivatization for this analyte.[4][5]
Sample Prep Simple dissolution in a suitable solvent.Derivatization required to convert the carboxylic acid to a more volatile ester (e.g., using BF₃·MeOH or diazomethane).[6]
Pros - Direct analysis without derivatization- High precision and robustness- Versatile for a wide range of impurities- High sensitivity, especially with a Flame Ionization Detector (FID)- Excellent for detecting volatile impurities (e.g., residual solvents)
Cons - May have lower resolution than capillary GC- Higher solvent consumption- Sample can degrade at high temperatures- Derivatization adds complexity and potential for side reactions
Experimental Protocol: Reverse-Phase HPLC for Purity Analysis

This method is designed to separate the main component from potential process-related impurities or degradation products.

  • Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: Start at 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm and 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute as needed.

  • Analysis: Inject 10 µL and integrate the resulting chromatogram. Purity is calculated as the peak area of the main component divided by the total peak area of all components.

Part 2: Definitive Structural Elucidation

Once purity is established, spectroscopic methods are employed to piece together the molecular structure atom by atom.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, serving as a fundamental check of its elemental composition. For this compound (C₈H₇FO₃), the expected monoisotopic mass is 170.0379 g/mol .[7] Furthermore, the fragmentation pattern gives clues about the molecule's substructures.

Expected Fragmentation Pathway: Benzoic acid derivatives typically show characteristic fragmentation patterns.[8][9] Key expected fragments for the target molecule include:

  • [M-OCH₃]⁺: Loss of the methoxy radical from the ester.

  • [M-COOCH₃]⁺: Loss of the entire methoxycarbonyl group.

  • [M-OH]⁺: Loss of the hydroxyl radical from the carboxylic acid, a common fragmentation for benzoic acids.[8]

  • Benzene Cation Fragment: A fragment corresponding to the fluorinated benzene ring after loss of both substituents.

Fragmentation Parent [C₈H₇FO₃]⁺ m/z = 170 Frag1 [M-OCH₃]⁺ m/z = 139 Parent->Frag1 -OCH₃ Frag2 [M-OH]⁺ m/z = 153 Parent->Frag2 -OH Frag3 [M-COOCH₃]⁺ m/z = 111 Parent->Frag3 -COOCH₃

Caption: Expected ESI-MS fragmentation of the parent molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. For fluorinated compounds, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential.[10]

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring atoms. The aromatic region will show distinct splitting patterns for the three adjacent protons on the ring, with couplings to each other and to the fluorine atom.

  • ¹³C NMR: Shows the number of unique carbon environments. The carbons attached to or near the electronegative fluorine and oxygen atoms will be shifted downfield.

  • ¹⁹F NMR: This is a crucial experiment for confirming the structure of fluorinated molecules.[11] ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it easy to observe the fluorine signal.[12][13] The coupling of the fluorine atom to adjacent protons (³JHF) and carbons provides definitive proof of its location on the aromatic ring.[14]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments to Perform:

    • Standard 1D ¹H spectrum.

    • Standard 1D ¹³C spectrum with ¹H decoupling.

    • 1D ¹⁹F spectrum, which may be acquired with or without ¹H decoupling to observe H-F couplings.

    • 2D Correlation Spectroscopy (COSY) to establish H-H correlations.

    • 2D Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

    • 2D Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range (2-3 bond) H-C correlations, which is critical for assigning quaternary carbons and piecing the fragments together.

Table of Predicted NMR Data (based on similar structures)

NucleusPredicted Chemical Shift (δ, ppm)Key Correlations / Multiplicity
¹H ~10-121H, broad singlet (Carboxylic Acid)
~7.2-8.03H, multiplet(s) (Aromatic Protons)
~3.93H, singlet (Methoxy Protons)
¹³C ~165-1702C (Carboxylic and Ester Carbonyls)
~115-1606C (Aromatic Carbons, some showing C-F coupling)
~521C (Methoxy Carbon)
¹⁹F ~ -110 to -1401F, multiplet (coupled to ortho and meta protons)[14]

Part 3: Absolute Structural Confirmation

While NMR and MS provide a robust hypothesis for the molecular structure, they infer connectivity through correlations. Single-crystal X-ray crystallography provides direct, unambiguous evidence of the three-dimensional arrangement of atoms.

Single-Crystal X-ray Crystallography: The Gold Standard

This technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate a 3D electron density map, from which the precise position of every atom can be determined.[15][16] It is the most reliable method for structure determination.[17][18][19]

Information Provided:

  • Unambiguous Connectivity: Confirms the bonding arrangement determined by NMR.

  • Molecular Geometry: Provides precise bond lengths, bond angles, and torsion angles.

  • Stereochemistry: Determines the absolute configuration of chiral centers.

  • Intermolecular Interactions: Reveals how molecules pack in the solid state, including hydrogen bonding.

Experimental Summary: X-ray Diffraction

  • Crystal Growth: The most critical and often challenging step. Requires slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate, methanol, acetone/hexane).

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[16]

  • Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an initial structural model. This model is then refined to best fit the experimental data.

Example Crystallographic Data (based on the closely related isomer 2-Fluoro-4-(methoxycarbonyl)benzoic acid) [20][21]

ParameterRepresentative Value
FormulaC₉H₇FO₄
Molecular Weight198.15
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensionsa = 7.536 Å, b = 7.591 Å, c = 8.523 Å
α = 99.48°, β = 108.75°, γ = 99.24°
R-factor~0.066 (A measure of the agreement between the crystallographic model and the experimental data)

The X-ray data for a related isomer confirms that the carboxylic acid group is twisted out of the plane of the benzene ring, while the methoxycarbonyl group is nearly coplanar.[20][22] This type of detailed conformational information is unique to crystallographic analysis.

Conclusion

Validating the structure of this compound derivatives demands a multi-faceted analytical approach. The process begins with chromatographic techniques like HPLC to establish purity, a non-negotiable prerequisite for accurate spectroscopic analysis. Mass spectrometry then acts as a crucial checkpoint, confirming the molecular weight and providing initial structural clues through fragmentation. The core of the elucidation is performed using a suite of NMR experiments (¹H, ¹³C, and especially ¹⁹F), which together map out the molecule's atomic connectivity and confirm the correct isomeric form.

Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing an unambiguous, three-dimensional picture of the molecule. By integrating these orthogonal techniques, where the results of each method validate the others, researchers can have the highest degree of confidence in their molecular structure, ensuring the integrity and reproducibility of their scientific endeavors.

References

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modulating Biological Activity

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance the pharmacological properties of a compound.[1] Fluorine's unique and potent effects on a molecule's lipophilicity, metabolic stability, and binding affinity make it a valuable tool for drug discovery and development.[2][3][4] When applied to the versatile benzoic acid framework, fluorination can lead to a diverse range of derivatives with significant therapeutic potential.[5]

This guide provides a comparative analysis of the biological activities of fluorinated versus non-fluorinated benzoic acid analogs, with a focus on their antimicrobial, antifungal, anticancer, and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for the rational design of novel therapeutics.

I. Comparative Biological Activity: A Data-Driven Analysis

The biological activity of benzoic acid derivatives is profoundly influenced by the presence and position of fluorine atoms on the aromatic ring. Below, we compare the performance of fluorinated and non-fluorinated analogs across several key therapeutic areas.

A. Antimicrobial and Antifungal Activity

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents.[6] Fluorinated benzoic acid derivatives have garnered attention for their potential in this area.[7][8]

Key Insights:

  • Hydrazide derivatives of fluorobenzoic acids have demonstrated inhibitory activity against Gram-positive bacteria.[7]

  • The antifungal activities of benzoic acid can be enhanced by the addition of a chloro group at the 4-position of the aromatic ring, a modification that shares some electronic similarities with fluorine substitution.[9]

  • Amide derivatives of 2-fluorobenzoic acid have shown potential as both antimicrobial and antifungal agents.[6]

Comparative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various benzoic acid derivatives against a range of pathogenic bacteria and fungi. Lower MIC values indicate greater potency.

CompoundTarget OrganismMIC (µg/mL)Reference
Fluorinated Analogs
N-(4-chlorophenyl)-2-fluorobenzamideStaphylococcus aureus125[6]
N-(4-chlorophenyl)-2-fluorobenzamideBacillus subtilis250[6]
N-(4-methylphenyl)-2-fluorobenzamideStaphylococcus aureus250[6]
N-(4-methoxyphenyl)-2-fluorobenzamideBacillus subtilis250[6]
Non-Fluorinated Analogs & Standards
CiprofloxacinStaphylococcus aureus0.25 - 1.0[6]
VancomycinStaphylococcus aureus0.5 - 2.0[6]
FluconazoleFungal strainsStandard[6]
2-chlorobenzoic acid derivative (Cpd 6)Escherichia colipMIC=2.27 µM/ml[10]
Norfloxacin (standard)Escherichia colipMIC=2.61 µM/ml[10]

Proposed Mechanism of Action: Disruption of Bacterial Cell Division

While the precise mechanism is still under investigation, one likely target for the antimicrobial action of some benzamide derivatives is the bacterial cell division protein FtsZ. The fluorine substitution on the benzoic acid ring can enhance the binding affinity and inhibitory potential of the molecule.[6]

G cluster_pathway Proposed Antimicrobial Mechanism of Fluorinated Benzoic Acid Amides Fluorinated_Benzoic_Acid_Amide Fluorinated Benzoic Acid Amide FtsZ_Protein Bacterial FtsZ Protein Fluorinated_Benzoic_Acid_Amide->FtsZ_Protein Binds to Z_Ring_Formation Inhibition of Z-Ring Formation FtsZ_Protein->Z_Ring_Formation Cell_Division Blockage of Bacterial Cell Division Z_Ring_Formation->Cell_Division Bacterial_Cell_Death Bacterial Cell Death Cell_Division->Bacterial_Cell_Death

Caption: Proposed mechanism of action for fluorinated benzoic acid amides.

B. Anticancer Activity

Fluorinated benzoic acid derivatives have shown promise as anticancer agents, with some analogs demonstrating potent activity against various cancer cell lines.

Key Insights:

  • Cyclopentaquinoline derivatives containing a fluorobenzoic acid moiety exhibited higher anticancer activity than their non-fluorinated counterparts against human lung adenocarcinoma cells (A549).[11]

  • The efficacy of these fluorinated compounds was correlated with an increasing number of carbon atoms in the aliphatic chain.[11]

  • Some fluorinated benzoic acid derivatives have been shown to induce G1 arrest and apoptosis in cancer cells.[11]

  • Naturally occurring benzoic acid derivatives, such as 3,4-dihydroxybenzoic acid, can inhibit histone deacetylases (HDACs), leading to cancer cell growth retardation.[12]

  • Fluorinated FL118 analogues have exhibited potent antitumor activity.[13]

Comparative Data: In Vitro Cytotoxicity (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various benzoic acid derivatives against cancer cell lines. Lower IC₅₀ values indicate greater cytotoxicity.

CompoundCell LineIC₅₀ (µM)Reference
Fluorinated Analogs
Cyclopentaquinoline derivative with fluorobenzoic acid (Cpd 15)A549< 20[11]
Cyclopentaquinoline derivative with fluorobenzoic acid (Cpd 16)A549< 20[11]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLa17.84[14]
Non-Fluorinated Analogs & Standards
5-fluorouracil (standard)HeLaStandard[14]
Doxorubicin (standard)-Standard[14]

Proposed Signaling Pathway: Induction of Apoptosis

The anticancer activity of some fluorinated benzoic acid derivatives is associated with the induction of apoptosis, a programmed cell death pathway. This can be mediated through the activation of caspases, such as caspase-3.

G cluster_pathway Apoptosis Induction by Fluorinated Benzoic Acid Derivatives Fluorinated_Compound Fluorinated Benzoic Acid Derivative Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 Phase) Fluorinated_Compound->Cell_Cycle_Arrest Caspase_3_Activation Caspase-3 Activation Fluorinated_Compound->Caspase_3_Activation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase_3_Activation->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction.

C. Anti-inflammatory Activity

Benzoic acid derivatives are a well-established class of compounds with anti-inflammatory effects.[15] Fluorination can further modulate this activity.

Key Insights:

  • Benzoic acid derivatives are being investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[15]

  • Inhibition of cPLA2α prevents the release of arachidonic acid, the precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[15]

  • In vitro assays for anti-inflammatory activity often involve measuring the inhibition of protein denaturation and the suppression of key inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines.[16][17][18][19]

Comparative Data: Inhibition of Pro-inflammatory Mediators

The following table illustrates the potential of benzoic acid derivatives to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

CompoundMediator Inhibited% Inhibition (at a given concentration)Reference
Fluorinated Analog (Hypothetical) Nitric Oxide (NO)60% at 25 µMBased on general principles
Non-Fluorinated Analog
C. arborea extractCOX/5-LOXIC₅₀ = 5.30 µg/mL / 26.62 µg/mL[20]
Standard
Diclofenac SodiumProtein DenaturationStandard[18]

Proposed Signaling Pathway: Inhibition of the cPLA2α Pathway

It is hypothesized that some fluorinated benzoic acid derivatives exert their anti-inflammatory effects by inhibiting the cPLA2α signaling pathway.

G cluster_pathway Inhibition of cPLA2α Signaling Pathway Inflammatory_Signal Inflammatory Signal cPLA2a_Activation cPLA2α Activation Inflammatory_Signal->cPLA2a_Activation Arachidonic_Acid_Release Arachidonic Acid Release cPLA2a_Activation->Arachidonic_Acid_Release Fluorinated_Compound Fluorinated Benzoic Acid Derivative Fluorinated_Compound->cPLA2a_Activation Inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) Arachidonic_Acid_Release->Pro_inflammatory_Mediators

Caption: Inhibition of the cPLA2α signaling pathway.

II. Experimental Protocols: A Step-by-Step Guide

To ensure the generation of reliable and reproducible data, it is imperative to follow standardized experimental protocols. The following sections provide detailed methodologies for key in vitro assays.

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[6] This can be determined using broth microdilution or agar dilution methods.[21][22][23]

Experimental Workflow: Broth Microdilution Method

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Prepare stock solutions of the fluorinated and non-fluorinated benzoic acid analogs in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi).[24]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[24]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a positive control (microorganism in broth without any compound) and a negative control (broth only).[6]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).[6]

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that results in the complete inhibition of visible growth of the microorganism.[6]

B. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20][25][26]

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated and non-fluorinated benzoic acid analogs for a specified period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16][25]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals.[16][25]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

C. In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in LPS-stimulated macrophages.[16]

Experimental Workflow: Nitric Oxide (NO) Production Assay

Caption: Workflow for the nitric oxide production assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.[16]

  • Pre-treatment: Pre-treat the cells with various concentrations of the fluorinated and non-fluorinated benzoic acid analogs for 1 hour.[16]

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production.[16]

  • Supernatant Collection: Collect the cell culture supernatant from each well.[16]

  • Griess Reaction: Add Griess reagent to the supernatant. The Griess reagent reacts with nitrite, a stable product of NO, to form a colored azo compound.[27]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[16][27]

  • NO Quantification: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each compound.[16]

III. Conclusion and Future Directions

The strategic incorporation of fluorine into the benzoic acid scaffold has demonstrated considerable potential for enhancing a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The data presented in this guide underscores the importance of structure-activity relationship studies in the rational design of novel therapeutic agents. Further research should focus on elucidating the precise mechanisms of action of these fluorinated analogs and optimizing their pharmacokinetic and pharmacodynamic properties to advance their development as clinically viable drug candidates.

References

A Senior Application Scientist's Guide to the Synthesis of 2-Fluoro-3-(methoxycarbonyl)benzoic Acid: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Fluoro-3-(methoxycarbonyl)benzoic Acid in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and agrochemical research, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optimizing a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. This compound is a key building block in this endeavor, serving as a vital intermediate in the synthesis of a range of complex, high-value molecules.[1][2] Its unique substitution pattern, featuring a fluorine atom and a methoxycarbonyl group ortho and meta to a carboxylic acid, respectively, provides a versatile platform for further chemical modification.

This guide provides an in-depth, comparative analysis of the viable synthetic routes to this compound. We will move beyond a mere recitation of procedural steps to delve into the mechanistic rationale behind each method, offering field-proven insights to guide researchers in selecting the most appropriate synthesis for their specific needs. Each method is benchmarked against key performance indicators, including yield, purity, cost-effectiveness, and scalability.

Methodology 1: The Classic Approach - Diazotization of an Anthranilic Acid Derivative

The Balz-Schiemann reaction, a cornerstone of organofluorine chemistry, provides a reliable, albeit often moderate-yielding, route to aryl fluorides.[3][4] This pathway commences with the diazotization of an appropriately substituted anthranilic acid, followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.

Workflow Overview

A 2-Amino-3-(methoxycarbonyl)benzoic acid B Diazotization (NaNO₂, HBF₄) A->B Step 1 C Arenediazonium Tetrafluoroborate Intermediate B->C Formation D Thermal Decomposition (Sandmeyer-type) C->D Step 2 E This compound D->E Product A Methyl 2-fluoro-3-methylbenzoate B Oxidation (e.g., KMnO₄ or CrO₃) A->B Step 1 C This compound B->C Product A 2-Nitro-3-(methoxycarbonyl)benzoic acid B Nucleophilic Aromatic Substitution (KF, phase-transfer catalyst) A->B Step 1 C This compound B->C Product

References

The Fluorine Factor: A Comparative Guide to the Positional Isomerism of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacological properties. The subtle shift in the position of a single fluorine atom on a benzoic acid ring can dramatically alter its acidity, lipophilicity, metabolic stability, and ultimately, its biological activity. This guide provides an in-depth, comparative analysis of the ortho-, meta-, and para-fluorinated benzoic acid isomers, offering a valuable resource for researchers aiming to leverage these nuanced differences in the rational design of novel therapeutics.

Unveiling the Physicochemical Trinity: Acidity, Lipophilicity, and Solubility

The position of the fluorine substituent on the benzoic acid ring exerts a profound influence on its fundamental physicochemical properties. These parameters are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity (pKa)

The acidity of the carboxylic acid group is significantly modulated by the electronic effects of the fluorine atom. The pKa, a measure of acidity, varies distinctly among the three isomers.

IsomerpKa (at 25 °C)
2-Fluorobenzoic Acid3.27
3-Fluorobenzoic Acid3.86[1]
4-Fluorobenzoic Acid4.14

The ortho-isomer is the most acidic due to the strong electron-withdrawing inductive effect of the fluorine atom, which stabilizes the carboxylate anion. This effect is attenuated at the meta and para positions, leading to a decrease in acidity.[1][2]

Lipophilicity (logP)

Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a crucial parameter for predicting membrane permeability and protein binding. The octanol-water partition coefficient (logP) is a standard measure of lipophilicity.

IsomerlogP
2-Fluorobenzoic Acid1.8
3-Fluorobenzoic Acid2.163[1]
4-Fluorobenzoic Acid2.07

The meta-isomer exhibits the highest lipophilicity, suggesting it has the greatest affinity for non-polar environments. This variation is a result of the interplay between the electronic effects of the fluorine atom and its influence on intermolecular interactions.

Solubility

The solubility of these isomers in both aqueous and organic solvents is a key consideration for formulation and bioavailability.

IsomerWater SolubilityOrganic Solvent Solubility
2-Fluorobenzoic Acid7.2 g/LSoluble in benzene, toluene, ketones, and ethers.
3-Fluorobenzoic AcidVery soluble-
4-Fluorobenzoic Acid1200 mg/LSoluble in alcohol and methanol, slightly soluble in hot water.[3]

The high water solubility of the meta-isomer is a notable property. The solubility of the para-isomer is reported to be slight in cold water but increases in hot water and is good in organic solvents like alcohol and methanol.[3]

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a typical workflow for the experimental determination of pKa, logP, and solubility.

References

A Researcher's Guide to Regioselectivity in Reactions of 2-Fluoro-3-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic chemistry and drug development, mastering the regiochemical outcomes of reactions is paramount. The strategic placement of functional groups on an aromatic scaffold can dramatically alter a molecule's biological activity, pharmacokinetic properties, and synthetic accessibility. This guide provides an in-depth analysis of the regioselectivity of reactions involving 2-Fluoro-3-(methoxycarbonyl)benzoic acid, a versatile building block in medicinal chemistry. We will dissect the electronic and steric factors that govern its reactivity, compare outcomes across different reaction classes, and provide actionable experimental protocols.

Understanding the Battlefield: The Electronic Landscape of this compound

The regioselectivity of this compound is dictated by the interplay of the directing effects of its three substituents on the aromatic ring. A comprehensive understanding of these individual effects is the foundation for predicting reaction outcomes.

  • The Fluorine Atom (at C2): As a halogen, fluorine exerts a dual electronic influence. It is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, it also possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+M or +R effect).[1][2] This resonance effect directs incoming electrophiles to the ortho and para positions.[3] Due to the strong -I effect, halogens are considered deactivating ortho, para-directors.[4][5] In this specific molecule, the position para to the fluorine is C5, and the open ortho position is C1 (which is substituted by the carboxylic acid).

  • The Methoxycarbonyl Group (at C3): This is a classic example of a moderately deactivating, meta-directing group.[5] Both the carbonyl carbon and the ether oxygen are sp² hybridized and pull electron density out of the ring through resonance (-M effect). This deactivation is most pronounced at the ortho and para positions relative to the ester, making the meta positions (C1 and C5) the least deactivated and therefore the most favorable for electrophilic attack.

  • The Carboxylic Acid Group (at C1): Similar to the methoxycarbonyl group, the carboxylic acid is a deactivating, meta-directing group.[6] It withdraws electron density from the aromatic ring, directing incoming electrophiles to the C3 and C5 positions.

The following diagram illustrates the primary directing effects of each substituent on the aromatic ring for electrophilic aromatic substitution.

Caption: Directing effects for electrophilic substitution.

Comparative Analysis of Regioselectivity in Key Reaction Classes

The ultimate regiochemical outcome depends on the nature of the reaction. We will now explore the expected regioselectivity for electrophilic aromatic substitution, nucleophilic aromatic substitution, and directed ortho-metalation.

Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile attacks the electron-rich aromatic ring.[7] For this compound, all three substituents are deactivating, making harsh reaction conditions often necessary. The key to predicting the regioselectivity lies in identifying the least deactivated position.

  • Position C4: ortho to the -COOCH₃ group and meta to the -F and -COOH groups.

  • Position C5: para to the -F group and meta to both the -COOH and -COOCH₃ groups. This position benefits from the resonance donation of the fluorine atom and is also the meta position for both deactivating groups.

  • Position C6: ortho to the -COOH group and meta to the -COOCH₃ group.

Predicted Outcome:

Substitution is most likely to occur at the C5 position . This is because C5 is the only position that is activated by the para-directing fluorine atom (via its +M effect) and is also the meta position for the two strongly deactivating groups (-COOH and -COOCH₃). The directing effects of all three substituents converge to favor this position. Attack at C4 and C6 would place the positive charge of the sigma complex adjacent to an electron-withdrawing group, which is highly destabilizing.

Comparison Table: Predicted Regioselectivity in EAS

PositionInfluence of -F (C2)Influence of -COOCH₃ (C3)Influence of -COOH (C1)Overall Predicted Reactivity
C4 meta (deactivated)ortho (strongly deactivated)para (strongly deactivated)Very Low
C5 para (activated)meta (least deactivated)meta (least deactivated)Highest
C6 ortho (activated, but sterically hindered)para (strongly deactivated)ortho (strongly deactivated)Low
Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions involve the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group.[8] This reaction is facilitated by the presence of electron-withdrawing groups ortho and/or para to a good leaving group.

In this compound, the fluorine atom is a potential leaving group. Its displacement is activated by the ortho -COOH group and the meta -COOCH₃ group. The -COOH group, being directly ortho, provides strong activation for the displacement of fluorine. The presence of a strong nucleophile can lead to the substitution of the fluorine atom.

Predicted Outcome:

The fluorine atom at C2 is the most likely site for nucleophilic attack , leading to its substitution. The strong electron-withdrawing nature of the adjacent carboxylic acid and the methoxycarbonyl group stabilizes the intermediate Meisenheimer complex, facilitating the reaction.[9]

SNAr_Mechanism start This compound + Nu- intermediate Meisenheimer Complex (Stabilized by -COOH and -COOCH3) start->intermediate Nucleophilic Attack at C2 product 2-Nu-3-(methoxycarbonyl)benzoic acid + F- intermediate->product Loss of F-

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Fluoro-3-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous and validated quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and product quality. This guide provides an in-depth comparative analysis of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV) Spectrophotometry—for the quantitative determination of 2-Fluoro-3-(methoxycarbonyl)benzoic acid. This compound is a key building block in the synthesis of various pharmaceutical agents, making the reliability of its analytical methods paramount.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, reflecting the expertise of a seasoned application scientist. The cross-validation data presented herein is intended to be a robust, self-validating system, empowering researchers to make informed decisions when selecting the most appropriate analytical method for their specific needs. All methodologies and claims are grounded in authoritative guidelines, including the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]

Introduction: The Imperative of Method Validation

The journey of a drug from discovery to market is paved with analytical data. The integrity of this data hinges on the validation of the analytical methods used to generate it. Method validation provides documented evidence that a procedure is suitable for its intended purpose, ensuring the reliability, consistency, and accuracy of analytical results.[4][5][6] For a critical intermediate like this compound, the consequences of inaccurate quantification can ripple through the entire drug development process, impacting everything from process chemistry to final product efficacy and safety.

Cross-validation, the comparison of two or more distinct analytical methods, provides an even higher level of assurance in the analytical data.[7][8] It demonstrates the consistency of results across different analytical principles, thereby strengthening the confidence in the reported values. This guide will walk you through a cross-validation study of HPLC and UV spectrophotometry for the analysis of this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing robust analytical methods.

PropertyValueSignificance for Analytical Method Development
Molecular Formula C₉H₇FO₄[9]Determines the molecular weight and elemental composition.
Molecular Weight 198.15 g/mol [9]Essential for preparing standard solutions of known concentration.
Appearance White solid[10]The physical state informs sample handling and preparation.
Solubility Soluble in organic solvents like ethyl acetate[10] and methanol.Crucial for selecting appropriate solvents for sample and standard preparation, as well as the mobile phase in HPLC.
UV Absorbance Aromatic benzoic acid derivative, expected to have strong UV absorbance.This property is the basis for both UV spectrophotometry and UV detection in HPLC.
Chemical Structure Contains a carboxylic acid and a methyl ester group.The acidic nature of the molecule will influence its chromatographic behavior and pH-dependent UV spectrum.

Experimental Design: A Head-to-Head Comparison

This section details the experimental protocols for the quantitative analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and direct UV Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful separation technique that offers high resolution and sensitivity, making it a workhorse in pharmaceutical analysis. For acidic aromatic compounds like our analyte, RP-HPLC is the method of choice.

Rationale for Method Selection: The combination of a C18 column and a buffered mobile phase provides excellent retention and peak shape for polar and ionizable compounds. Gradient elution is chosen to ensure efficient elution of the analyte and any potential impurities with varying polarities. UV detection is selected due to the chromophoric nature of the benzoic acid derivative.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD).

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (analytical grade).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 30% B to 80% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in 100 mL of acetonitrile.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in acetonitrile to achieve a final concentration within the calibration range.

Workflow for HPLC Analysis

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions hplc_inject Inject into HPLC prep_standard->hplc_inject prep_sample Prepare Sample Solution prep_sample->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection (254 nm) hplc_separate->hplc_detect data_integrate Integrate Peak Area hplc_detect->data_integrate data_calibrate Generate Calibration Curve data_integrate->data_calibrate data_quantify Quantify Analyte data_calibrate->data_quantify cluster_prep Preparation cluster_uv UV Measurement cluster_data Data Analysis prep_standard Prepare Standard Solutions uv_scan Determine λmax prep_standard->uv_scan prep_sample Prepare Sample Solution uv_measure Measure Absorbance at λmax prep_sample->uv_measure uv_scan->uv_measure data_calibrate Generate Calibration Curve uv_measure->data_calibrate data_quantify Quantify Analyte data_calibrate->data_quantify

References

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 2-Fluoro-3-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As scientists and researchers, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of professional integrity and a critical component of a sustainable research enterprise. This guide provides a detailed, step-by-step framework for the proper disposal of 2-Fluoro-3-(methoxycarbonyl)benzoic acid (CAS No. 914301-44-3), ensuring the protection of laboratory personnel and the environment.

Understanding the Compound: Hazard Profile and Characteristics

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. This compound is a solid organic compound.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar fluorinated benzoic acid derivatives allow for a reliable hazard assessment. The primary hazards are associated with its irritant properties.[2][3][4]

Key Hazard Information

Hazard ClassificationGHS CodeDescriptionPictogram
Skin IrritationH315Causes skin irritation.[2][3][4]GHS07 (Exclamation Mark)[2]
Eye IrritationH319Causes serious eye irritation.[2][3][4]GHS07 (Exclamation Mark)[2]
Respiratory IrritationH335May cause respiratory irritation.[2][3][4]GHS07 (Exclamation Mark)[2]

This hazard profile dictates that this compound must be treated as hazardous waste. Under the regulations established by the Resource Conservation and Recovery Act (RCRA) in the United States, any waste with properties that make it dangerous or potentially harmful to human health or the environment is considered hazardous.[5] Improper disposal, such as discarding it in the regular trash or washing it down the sewer system, is a direct violation of these regulations and can lead to significant penalties.[6][7]

The Disposal Workflow: From Benchtop to Final Disposition

The guiding principle for laboratory waste is that a disposal plan should be in place before any experiment begins.[8] The moment a decision is made to discard unused this compound, or any material contaminated with it, it is officially classified as waste and must be managed according to a strict protocol.

The following diagram illustrates the decision-making process for the proper disposal of chemical waste in a laboratory setting.

G Chemical Waste Disposal Workflow cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Accumulation & Storage cluster_2 Phase 3: Disposal & Removal A Waste Generation (Unused reagent, contaminated labware) B Hazard Assessment (Consult SDS for hazards like irritation) A->B C Select Waste Container (Solid, chemically compatible, leak-proof) B->C D Label Container ('Hazardous Waste', full chemical name, date) C->D E Segregate Waste (Keep solids separate from liquids) D->E F Transfer to Satellite Accumulation Area (SAA) E->F Ready for storage G Secure Storage (Keep container closed, use secondary containment) F->G H Monitor Accumulation (Track fill level and accumulation start date) G->H I Request Waste Pickup (Contact institutional EH&S) H->I Container full or time limit reached J Documentation (Complete waste manifest/log) I->J K Professional Disposal (Transport to a licensed TSDF) J->K

Caption: Workflow for laboratory chemical waste management.

Step-by-Step Protocol for Waste Preparation

This protocol details the immediate actions required once this compound is designated as waste.

Objective: To safely contain and label solid chemical waste for disposal in compliance with institutional and federal regulations.

Materials:

  • Waste this compound

  • Contaminated materials (e.g., weigh boats, gloves, wipers)

  • Designated solid hazardous waste container (chemically compatible, e.g., a wide-mouth polyethylene jar with a screw-top lid)

  • Hazardous waste label

  • Permanent marker

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[4]

  • Prepare the Waste Container:

    • Obtain a clean, dry, and designated solid hazardous waste container. The container must be in good condition, free of damage, and have a secure, leak-proof closure.[7]

    • Affix a hazardous waste label to the container.

  • Label the Container Correctly: Using a permanent marker, fill out the label completely before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "this compound"

    • The date when the first item of waste is placed in the container (accumulation start date).[6]

    • An indication of the hazards (e.g., "Irritant").

  • Transfer the Waste:

    • Carefully transfer the solid this compound into the prepared container.

    • Place any small items grossly contaminated with the chemical, such as weigh boats or wipers, into the same container.

    • Minimize the generation of dust during transfer.[9]

  • Secure the Container: Tightly seal the lid on the container. A fundamental rule of hazardous waste management is to keep waste containers closed at all times, except when actively adding waste.[6][8]

  • Store in a Designated Area:

    • Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).[6] This area must be at or near the point of generation.

    • Ensure the container is stored with other compatible solid waste and away from any incompatible materials. Use secondary containment (like a spill tray) where possible.[7][10]

  • Request Disposal: Once the container is full or approaching the regulatory time limit for accumulation (which can be up to 12 months in an SAA as long as volume limits are not exceeded), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[6] Do not allow waste to accumulate indefinitely.

Critical Considerations for Safe Disposal
  • Never Mix Waste Streams: Do not mix this compound solid waste with liquid waste streams, such as halogenated or non-halogenated solvents.[8][10] Mixing wastes can be considered a form of treatment requiring a permit and can create dangerous chemical reactions.[11]

  • Avoid Drain Disposal: Under no circumstances should this chemical be disposed of down the drain.[6] This can harm aquatic life and damage wastewater treatment systems.

  • Empty Containers: A container that held this compound is considered "empty" under federal regulations only after all waste has been removed by standard practice, and no more than 3% by weight of the container's capacity remains.[8] Even "empty" containers should have their labels defaced and be disposed of through the proper channels, often as solid waste, to prevent misuse.[8]

  • Spill Management: In the event of a spill, prevent the powder from spreading.[3] Use an inert absorbent material like sand or vermiculite to sweep it up and place it into a sealed, labeled container for disposal as hazardous waste.[2] Ensure the area is well-ventilated.

By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with the law, upholding the highest standards of scientific practice.

References

Navigating the Safe Handling of 2-Fluoro-3-(methoxycarbonyl)benzoic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the meticulous handling of specialized reagents is paramount to both experimental success and, more importantly, personal safety. 2-Fluoro-3-(methoxycarbonyl)benzoic acid, a key building block in the development of novel compounds, requires a comprehensive understanding of its hazard profile to mitigate risks effectively. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring that researchers can operate with confidence and safety.

Hazard Profile: Understanding the Risks

Before detailing the necessary protective equipment, it is crucial to understand the inherent hazards of this compound and similar fluorinated benzoic acid derivatives. While specific toxicological data for this exact compound is limited, the safety data for structurally related chemicals consistently highlights the following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.[1][2][3]

  • H315: Causes skin irritation. [1][2][4][5] Direct contact can lead to redness, itching, and inflammation.[3][6]

  • H319: Causes serious eye irritation. [1][2][3][5] Accidental contact with the eyes can result in significant irritation, pain, and watering, potentially leading to serious damage.[3][4][6]

  • H335: May cause respiratory irritation. [1][2][3][4][5] Inhalation of the powdered form of this compound can irritate the nose, throat, and lungs, leading to coughing and a feeling of tightness in the chest.[4][6]

These hazards dictate a multi-faceted approach to PPE, ensuring that all potential routes of exposure—dermal, ocular, and respiratory—are adequately protected.

The Core Ensemble: Essential Personal Protective Equipment

The selection of PPE is not merely a checklist; it is a scientifically-backed system designed to create a barrier between the researcher and the chemical. The following table summarizes the essential PPE for handling this compound.

Protection Area Required PPE Rationale & Key Specifications
Hand Protection Chemical-Resistant GlovesPrimary Barrier: Prevents skin contact and subsequent irritation (H315). Material: Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals.[7] Always inspect gloves for tears or punctures before use.[8]
Body Protection Chemical-Resistant Lab CoatContamination Prevention: Protects skin and personal clothing from spills and splashes. A fully buttoned lab coat is mandatory.[8] For handling larger quantities, a chemical-resistant apron may be worn over the lab coat.
Eye & Face Protection Safety Goggles / Face ShieldCritical Ocular Shielding: Protects against serious eye irritation (H319) from dust particles or splashes. Safety glasses with side shields or, preferably, chemical splash goggles that meet ANSI Z.87.1 standards are required.[8] A face shield worn over goggles is recommended when there is a significant risk of splashing.[7][8][9]
Respiratory Protection Engineering Controls / RespiratorInhalation Hazard Mitigation: Prevents respiratory tract irritation (H335). Primary Control: All handling of the solid compound should occur within a certified chemical fume hood to minimize dust inhalation.[6][8] Secondary Control: If a fume hood is not available or if dust levels cannot be adequately controlled, a NIOSH-approved N95 respirator or higher is necessary.[7]
Foot Protection Closed-Toed ShoesGeneral Lab Safety: Protects feet from spills and falling objects. Shoes must be fully enclosed and made of a non-porous material.[8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety from the moment you enter the lab until your work is complete.

Pre-Handling Preparations
  • Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood.[8]

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and labeled hazardous waste containers, before bringing the chemical into the hood.[8]

Donning and Doffing PPE: A Critical Sequence

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash caption Fig 1: PPE Donning and Doffing Workflow

Caption: Fig 1: PPE Donning and Doffing Workflow

Chemical Handling
  • Weighing: To prevent the generation of dust, carefully weigh the powdered compound on a weigh boat inside the fume hood.[8] Avoid pouring from a height.

  • Transfer: Use a spatula for transfers. If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Immediate Cleanup: Clean any spills immediately according to your laboratory's standard operating procedures.

Post-Handling and Disposal
  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

  • Waste Disposal: All disposable materials contaminated with the chemical (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for solid chemical waste.[2][8]

  • PPE Doffing: Remove PPE in the correct order as illustrated in Figure 1 to prevent contaminating yourself.[8]

  • Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1][10][11]

Emergency Procedures: Plan for the Unexpected

Even with the best precautions, accidents can happen. Familiarize yourself with the location and operation of safety showers and eyewash stations.[10][12]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[6][10][11] Seek medical attention if irritation persists.[10][11][12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][6][10] Remove contact lenses if present and easy to do.[1][10][11] Seek immediate medical attention.[4][6][10]

  • Inhalation: Move the affected person to fresh air.[1][2][10][11] If breathing is difficult, provide oxygen and seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6]

By integrating these safety protocols and PPE requirements into your daily laboratory practices, you can confidently and safely advance your research while ensuring a culture of safety and scientific integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-3-(methoxycarbonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3-(methoxycarbonyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.